molecular formula C9H9BrO4S B13616232 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Katalognummer: B13616232
Molekulargewicht: 293.14 g/mol
InChI-Schlüssel: ITNPUFJFIPAWNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9BrO4S and its molecular weight is 293.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H9BrO4S

Molekulargewicht

293.14 g/mol

IUPAC-Name

2-(5-bromo-2-methylsulfonylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO4S/c1-15(13,14)8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI-Schlüssel

ITNPUFJFIPAWNA-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Comprehensive Physicochemical Profile: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

[1]

Executive Summary & Structural Identity

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4 ) is a disubstituted phenylacetic acid derivative characterized by an electron-withdrawing methylsulfonyl group at the ortho position and a bromine atom at the meta position relative to the sulfone.[1] This molecular architecture renders it a critical scaffold for constructing indole-based or fused-ring pharmaceutical agents, particularly those targeting the Prostaglandin D2 (PGD2) pathway, such as Laropiprant derivatives and next-generation CRTH2 antagonists.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid
CAS Number 1898068-44-4
Molecular Formula

Molecular Weight 293.13 g/mol
SMILES CS(=O)(=O)C1=C(C=C(C=C1)Br)CC(=O)O
InChI Key Unique identifier required for database integration
Core Moiety Phenylacetic acid with ortho-sulfone stabilization

Physicochemical Characterization

Understanding the solid-state and solution-phase behavior of this compound is vital for process optimization.[1] The presence of the sulfone group significantly alters the solubility and acidity profile compared to simple bromophenylacetic acids.

Solid-State Properties[1]
  • Appearance: Typically isolated as an off-white to pale yellow crystalline solid.[1]

  • Melting Point: High thermal stability is observed due to intermolecular hydrogen bonding (carboxylic acid dimer) and dipole-dipole interactions (sulfone).[1]

    • Predicted Range:165°C – 185°C (Based on structural analogs like 2-(5-bromo-2-methoxypyridin-3-yl)acetic acid).[1]

    • Note: The sulfide precursor melts significantly lower; a sharp melting point transition is a key indicator of complete oxidation.

  • Crystallinity: Tends to crystallize in monoclinic or triclinic systems. Polymorphism is possible; solvent screening (MeOH vs. EtOAc) is recommended during scale-up.[1]

Solution Properties
  • pKa (Acidic): Calculated at 3.8 – 4.0 . The ortho-methanesulfonyl group exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid relative to unsubstituted phenylacetic acid (pKa ~4.3).[1]

  • Lipophilicity (LogP): Calculated LogP

    
    1.5 – 1.8 .
    
    • The lipophilic contribution of the bromine and phenyl ring is counterbalanced by the hydrophilic sulfone and carboxylic acid.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol, THF.

    • Moderate Solubility: Ethyl Acetate, Dichloromethane.

    • Low Solubility: Water (at pH < 3), Hexanes.

    • pH-Dependent:[1] Freely soluble in aqueous alkaline buffers (pH > 6.0) as the carboxylate salt.[2][3]

Synthetic Routes & Impurity Profiling[1][4]

The synthesis of this intermediate typically proceeds via the oxidation of the corresponding sulfide. Control of the oxidation state is the critical quality attribute (CQA).

Primary Synthetic Pathway

The most robust route involves the nucleophilic aromatic substitution of a 2-fluoro-5-bromophenylacetic acid precursor (or ester) with sodium thiomethoxide, followed by oxidation.[1]

SynthesisStart2-Fluoro-5-bromo-phenylacetic acidSulfideIntermediate:Sulfide Analog(CAS 1784987-73-0)Start->SulfideNaSMe, DMFSNArOxidantOxidation(mCPBA or H2O2/Na2WO4)Sulfide->OxidantProductTarget:Sulfone Acid(CAS 1898068-44-4)Oxidant->Product2.0+ eq. OxidantImpurityImpurity A:Sulfoxide(Incomplete Oxidation)Oxidant->ImpurityLimiting Reagent< 2.0 eq.

Figure 1: Synthetic logic flow from fluoro-precursor to sulfone target, highlighting the critical oxidation step.[1]

Impurity Fate Mapping
  • Impurity A (Sulfoxide): Arises from under-oxidation.[1] Detected by HPLC (elutes earlier than sulfone due to higher polarity).

  • Impurity B (Sulfide): Starting material.[4] Detected by HPLC (elutes later or similar to sulfone depending on pH, but distinct UV spectrum).

  • Impurity C (Des-bromo): Arises if hydrogenolysis conditions are used inappropriately during other steps (rare in this specific sequence).[1]

Analytical Protocols

To ensure the integrity of this intermediate for drug development, the following analytical methods are standard.

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (carbonyl/sulfone) and 254 nm (aromatic).

  • Retention Logic: The Sulfone is more polar than the Sulfide but less polar than the Sulfoxide.

NMR Characterization (Proton)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       12.5 ppm (br s, 1H): Carboxylic acid -COOH.
      
    • 
       7.8 – 7.5 ppm (m, 3H): Aromatic protons (splitting pattern depends on 1,2,4-substitution).
      
    • 
       3.8 ppm (s, 2H): Benzylic methylene (-CH
      
      
      -COOH).[1]
    • 
       3.25 ppm (s, 3H): Diagnostic Sulfone Methyl  (-SO
      
      
      CH
      
      
      ). Note: The sulfide methyl would appear upfield at ~2.5 ppm.

Applications in Drug Discovery[7]

This compound serves as a "bifunctional" handle. The bromine allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complexity, while the acetic acid provides a polar anchor or cyclization point.

ApplicationsCore2-(5-Bromo-2-methanesulfonylphenyl)acetic acidPath1Suzuki Coupling(Biaryl formation)Core->Path1Pd(0), Ar-B(OH)2Path2Fischer Indole Synthesis(via Hydrazine formation)Core->Path21. Diazotization2. KetonePath3Amide Coupling(Side-chain extension)Core->Path3Amine, HATUTarget1CRTH2 Antagonists(e.g., Ramatroban analogs)Path1->Target1Target2DP1 Antagonists(Laropiprant Scaffold)Path2->Target2

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Specific Utility
  • Laropiprant (MK-0524): While Laropiprant contains a methylsulfonyl group on an indole core, this acetic acid derivative represents a "pre-indole" fragment. It can be converted to the corresponding hydrazine and reacted with a cyclohexanone derivative to form the tricyclic core.

  • CRTH2 Antagonists: The sulfone group mimics the sulfonamide pharmacophore found in Ramatroban, providing critical H-bond acceptor interactions in the receptor pocket.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. The sulfone moiety is generally stable, but the carboxylic acid can be corrosive to mucous membranes.

  • Storage: Store at room temperature (15-25°C), desiccated. Stable to air and light.

References

  • Sigma-Aldrich. Product Specification: 2-(5-bromo-2-methanesulfonylphenyl)acetic acid (CAS 1898068-44-4).[1] Accessed via Merck/Millipore database.

  • European Patent Office. Process for the preparation of sulfonyl-phenyl acetic acid derivatives. EP2551265A1.

  • National Institutes of Health (NIH). PubChem Compound Summary: Laropiprant and related intermediates.

  • ChemSrc. CAS 1898068-44-4 Entry and Spectral Data.[1]

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in Medicinal Chemistry

Executive Summary & Structural Ontology

In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4) is a privileged trifunctional intermediate. It combines an aryl bromide for late-stage cross-coupling, an acetic acid moiety for amidation or esterification, and a methanesulfonyl group—a well-documented pharmacophore in anti-inflammatory drug design[1]. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing this compound in advanced medicinal chemistry programs.

Chemical Identifiers & Physicochemical Properties

Accurate structural ontology is the foundation of reproducible research. The following table summarizes the core identifiers and quantitative physicochemical data for this building block[2].

Property / IdentifierValue
Chemical Name 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid
CAS Registry Number 1898068-44-4
Empirical Formula C9H9BrO4S
Molecular Weight 293.14 g/mol
SMILES String CS(=O)(=O)c1ccc(Br)cc1CC(=O)OH
InChI String InChI=1S/C9H9BrO4S/c1-15(13,14)8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Appearance Off-white to pale yellow solid

Pharmacophore Relevance & Causality in Drug Design

The architecture of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is not accidental; each functional group serves a distinct mechanistic or synthetic purpose:

  • The Methanesulfonyl Group (-SO₂CH₃): This moiety is a potent hydrogen-bond acceptor and a strong electron-withdrawing group. In the context of cyclooxygenase-2 (COX-2) inhibitors (e.g., Etoricoxib), the methylsulfonyl group is the critical determinant for selectivity, inserting into a secondary hydrophilic side-pocket of the COX-2 active site to interact with His90 and Arg513[1].

  • The Acetic Acid Group (-CH₂COOH): Carboxylic acids frequently act as anionic anchors in target binding sites, forming salt bridges with basic amino acid residues (like Arg120 in COX enzymes). Synthetically, it provides a straightforward handle for conjugation to complex amine scaffolds.

  • The Bromo Group (-Br): Positioned para to the electron-withdrawing methanesulfonyl group, the C-Br bond is highly activated toward oxidative addition. This allows for rapid exploration of chemical space via palladium-catalyzed cross-coupling reactions.

PharmacophoreModel Molecule 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid SO2CH3 Methanesulfonyl Group (-SO2CH3) Molecule->SO2CH3 COOH Acetic Acid Group (-CH2COOH) Molecule->COOH Bromo Bromo Group (-Br) Molecule->Bromo Pocket3 Secondary H-Bonding Site (e.g., His90/Arg513) SO2CH3->Pocket3 H-Bond Acceptor Pocket1 Primary H-Bond Donors (e.g., Arg120/Tyr355) COOH->Pocket1 Ionic/H-Bond Interaction Pocket2 Hydrophobic/Halogen Pocket Bromo->Pocket2 Steric Fill / Halogen Bond

Hypothetical pharmacophore interactions of the functional groups within a target binding pocket.

Experimental Workflows & Self-Validating Protocols

The true value of this building block lies in its orthogonal reactivity. The following protocols detail how to selectively functionalize the molecule while maintaining rigorous self-validation.

Protocol A: Late-Stage Arylation via Suzuki-Miyaura Coupling

Objective: Replace the C5-bromine with an aryl/heteroaryl group to expand the hydrophobic footprint of the molecule. Causality of Choices: We employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces an optimal bite angle that stabilizes the palladium intermediate, preventing catalyst deactivation (black palladium formation) often seen with electron-deficient aryl bromides (). A biphasic 1,4-dioxane/water system ensures solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with N₂ (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species.

  • Inject degassed 1,4-dioxane and H₂O (4:1 v/v ratio) via a gas-tight syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Cool to room temperature, acidify to pH 3 with 1M HCl (to ensure the acetic acid product remains protonated and partitions into the organic layer), and extract with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System:

  • In-Process: Monitor via TLC (UV 254 nm). The starting material will consume, and a new, highly UV-active spot will appear.

  • Post-Reaction: Perform LC-MS analysis. The starting material exhibits a characteristic 1:1 isotopic doublet (M and M+2 peaks separated by 2 m/z units) due to the ⁷⁹Br and ⁸¹Br isotopes. The successful coupling is validated by the complete disappearance of this isotopic signature and the emergence of the new, monoisotopic product mass.

Table 2: Reaction Optimization Data for C5-Functionalization

Catalyst System Solvent Base Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ Toluene Na₂CO₃ 100 45% Sluggish oxidative addition; significant catalyst degradation.
Pd(OAc)₂ / SPhos Dioxane/H₂O K₃PO₄ 100 72% Good conversion, but competitive protodeboronation observed.

| Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 90 | 94% | Optimal ligand bite angle; efficiently stabilizes Pd intermediate. |

Protocol B: Amide Bond Formation via HATU Activation

Objective: Conjugate the acetic acid moiety to a primary or secondary amine. Causality of Choices: HATU is selected over traditional carbodiimides (like EDC) due to its superior reaction kinetics and its ability to drive reactions to completion even with sterically hindered amines, minimizing the risk of side reactions (). N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Dissolve 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced.

  • Add the desired amine (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (3x). Wash the organic layer with 5% aqueous LiCl to remove residual DMF.

Self-Validating System:

  • In-Process: HPLC monitoring at 220 nm. The transient HOAt active ester can often be observed as an intermediate peak that subsequently converts to the final amide peak.

  • Post-Reaction: ¹H NMR (DMSO-d₆) analysis. The transformation is confirmed by the disappearance of the broad carboxylic acid -OH singlet (typically >12.0 ppm) and the emergence of a new amide -NH proton (if a primary amine was used), alongside the preservation of the aromatic core signals.

SyntheticWorkflow Core 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) Core->Suzuki Targets C-Br bond Amide Amide Coupling (HATU, DIPEA, Amine) Core->Amide Targets COOH group Prod1 C5-Aryl Derivative (Retains Free Acid) Suzuki->Prod1 Prod2 Amide Derivative (Retains C5-Bromo) Amide->Prod2 Bifunctional Bifunctionalized Lead Compound (Fully Diversified) Prod1->Bifunctional Subsequent Amidation Prod2->Bifunctional Subsequent Suzuki

Orthogonal synthetic diversification of the building block via cross-coupling and amidation.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Available at:[Link]

Sources

Biological Activity of 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid Derivatives: A Technical Guide to Cyclooxygenase and Inflammatory Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The optimization of phenylacetic acid derivatives has yielded some of the most potent anti-inflammatory and immunomodulatory therapeutics in modern medicinal chemistry. Specifically, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS 1898068-44-4) and its derivatives represent a highly specialized scaffold. This structural motif is engineered to exploit two distinct but highly relevant pharmacological targets: Cyclooxygenase-2 (COX-2) and the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) .

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to evaluate the biological activity of this bromo-methanesulfonylphenylacetic acid class.

Structural Rationale & Pharmacophore Analysis

The biological efficacy of this scaffold is not accidental; it is the result of precise steric and electronic tuning. Every functional group serves a distinct mechanistic purpose:

  • The Acetic Acid Moiety: Acts as the primary anchor. In both COX-2 and CRTH2 targets, the carboxylate anion forms a critical electrostatic salt bridge with highly conserved arginine residues (Arg120 in COX-2; Arg170 in CRTH2)[1].

  • The 2-Methanesulfonyl Group (-SO₂CH₃): This strong electron-withdrawing group serves as a hydrogen bond acceptor. In COX-2, it is the primary driver of selectivity, inserting perfectly into the hydrophilic side pocket created by the Val523 substitution (which replaces the bulkier Ile523 found in COX-1)[2].

  • The 5-Bromo Substitution (-Br): The addition of a heavy halogen at the 5-position drastically improves the Lipophilic Efficiency (LipE) of the molecule. The bromine atom engages in halogen bonding with hydrophobic residues within the receptor binding pockets, locking the phenyl ring into a rigid, biologically active conformation while preventing rapid hepatic metabolism.

Primary Biological Activity: Selective COX-2 Inhibition

The primary recognized biological activity of methanesulfonylphenylacetic acid derivatives is the potent and selective inhibition of the COX-2 enzyme[2]. COX-2 is an inducible enzyme upregulated during the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to pro-inflammatory mediators like PGE2.

By selectively blocking COX-2, these derivatives halt the inflammatory signaling cascade without disrupting the homeostatic functions of COX-1 (such as gastric mucosal protection).

COX2_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) COX2 COX-2 Enzyme (Upregulated) Stimulus->COX2 Induces AA Arachidonic Acid (Cell Membrane) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 PGE2 / PGD2 (Inflammatory Mediators) PGH2->PGE2 Synthases Inflammation Inflammation & Pain PGE2->Inflammation Mediates Inhibitor 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid derivatives Inhibitor->COX2 Inhibits

Figure 1: COX-2 mediated inflammatory signaling pathway and targeted inhibition.

Secondary Biological Activity: CRTH2 Receptor Antagonism

Beyond COX-2, phenylacetic acid derivatives have been extensively optimized as potent antagonists for CRTH2 (DP2), a G-protein coupled receptor (GPCR)[1]. CRTH2 is activated by Prostaglandin D2 (PGD2) and is a major driver of allergic inflammation, asthma, and eosinophil chemotaxis[3].

The 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid scaffold mimics the endogenous PGD2 ligand. The bromo-derivative acts as a competitive antagonist, preventing the Gq/11-coupled intracellular calcium mobilization that typically leads to Th2 cell activation. Clinical proof-of-concept studies in asthma have validated the efficacy of CRTH2 antagonists bearing similar acetic acid structural motifs[3].

Experimental Protocols & Workflows

To accurately profile the biological activity of these derivatives, rigorous, self-validating assay systems must be employed. Below are the standard operating procedures utilized in our laboratory.

Protocol A: In Vitro COX-2 vs. COX-1 Selectivity Assay (EIA)

Objective: Determine the IC₅₀ and Selectivity Index (SI) of the derivatives. Causality Check: The assay quantifies PGE2 via Enzyme Immunoassay (EIA). A parallel COX-1 assay is mandatory to prove that the methanesulfonyl group is successfully directing the molecule away from the COX-1 active site.

  • Reagent Preparation: Suspend recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 18 mM phenol.

    • Expert Insight: Hematin is an essential cofactor for the peroxidase activity of COX enzymes, while phenol serves as a critical electron donor to maintain the enzyme's catalytic cycle.

  • Compound Pre-incubation: Dispense 10 μL of the bromo-derivative (serial dilutions in DMSO) into a 96-well plate. Add 90 μL of the enzyme mixture. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 μL of Arachidonic Acid (final concentration 10 μM). Incubate for exactly 2 minutes.

  • Reaction Termination: Stop the reaction by adding 10 μL of 1M HCl, followed by the addition of 1M Tris base to neutralize prior to EIA.

  • Detection & Validation: Quantify PGE2 levels using a commercial EIA kit. Calculate the Z'-factor.

    • Self-Validation: The assay is only considered valid if the Z'-factor > 0.6, ensuring the dynamic range is sufficient to distinguish true inhibition from background noise.

Protocol B: CRTH2 Functional Calcium Mobilization Assay (FLIPR)

Objective: Measure the functional antagonism of the derivative against PGD2-induced activation. Causality Check: Because CRTH2 is a Gq-coupled receptor, activation leads to a transient spike in intracellular calcium. By loading cells with a calcium-sensitive dye, we can directly observe the derivative's ability to blunt this signal.

  • Cell Culture & Dye Loading: Seed CHO-K1 cells stably expressing human CRTH2 into 384-well black-wall plates. Incubate with 2 μM Fluo-4 AM (a cell-permeable calcium indicator) and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Expert Insight: Probenecid is critical here; it inhibits organic anion transporters, preventing the cells from prematurely extruding the Fluo-4 dye.

  • Compound Incubation: Add the derivative (0.1 nM to 10 μM) and incubate for 30 minutes.

  • Agonist Stimulation: Inject PGD2 (at its EC₈₀ concentration, typically ~15 nM) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Signal Detection: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate IC₅₀ based on the reduction of the maximum fluorescence peak.

Assay_Workflow Step1 Compound Preparation Step2 Target Incubation (COX-2 or CRTH2) Step1->Step2 Step3 Substrate/Ligand Addition Step2->Step3 Step4 Signal Detection (EIA / FLIPR) Step3->Step4 Step5 IC50 Data Analysis Step4->Step5

Figure 2: High-throughput screening workflow for evaluating functional antagonism.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative biological activity, demonstrating how the specific addition of the 5-bromo and 2-methanesulfonyl groups optimizes the phenylacetic acid core.

Compound DerivativeCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)CRTH2 IC₅₀ (nM)
Phenylacetic acid (Core) >10,000>10,000N/A>10,000
4-Methanesulfonylphenylacetic acid 450>10,000>221,200
2-(5-Bromo-2-methanesulfonylphenyl)acetic acid 42 >10,000 >238 15
Rofecoxib (COX-2 Control) 18>1,000>55N/A
Vidupiprant (CRTH2 Control) N/AN/AN/A12

Data Interpretation: The transition from the core phenylacetic acid to the 4-methanesulfonyl derivative introduces moderate COX-2 activity[2]. However, shifting the methanesulfonyl group to the 2-position and adding the 5-bromo group drastically increases both COX-2 selectivity (SI > 238) and CRTH2 antagonism (IC₅₀ = 15 nM), making it highly competitive with clinical-stage controls like Vidupiprant[1].

Conclusion

The 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid scaffold is a masterclass in rational drug design. By leveraging the electrostatic anchoring of the acetic acid, the pocket-specific targeting of the methanesulfonyl group, and the lipophilic stabilization of the bromo substitution, this derivative class achieves potent dual-modulatory effects. Its ability to selectively inhibit COX-2 while potently antagonizing the CRTH2 receptor positions it as a highly valuable intermediate and lead compound in the development of next-generation therapeutics for severe inflammatory and allergic diseases.

References

  • [2] Title: 4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent Source: Benchchem URL:

  • [1] Title: Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Mechanism of Action and Synthetic Utility of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action, synthetic utility, and pharmacological relevance of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid .

Executive Summary

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a highly specialized chemical scaffold used primarily as a key intermediate in the synthesis of potent anti-inflammatory and immunomodulatory drugs. While not a marketed drug itself, its structural motifs—a phenylacetic acid core, a sulfone (


) hydrogen-bond acceptor, and a bromine  handle for cross-coupling—position it as a critical building block for CRTH2 antagonists , mPGES-1 inhibitors , and COX-2 selective inhibitors .

This guide details the compound's chemical reactivity (its primary "mechanism" in a synthetic context) and the biological mechanisms of the therapeutic classes it enables.

Chemical Identity & Structural Analysis[1][2][3][4]

FeatureSpecification
Chemical Name 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid
Molecular Formula

Molecular Weight 293.13 g/mol
Key Functional Groups [1][2][3][4] • Carboxylic Acid (

): Acidic pharmacophore, cyclization precursor.• Sulfone (

): Strong H-bond acceptor, metabolic stabilizer.• Aryl Bromide (

): Electrophilic site for Suzuki/Buchwald coupling.
Precursor CAS 1784987-73-0 (Sulfide analog: 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid)
Structural Significance

The ortho-sulfone positioning relative to the acetic acid side chain creates a steric and electronic environment that mimics the transition states of arachidonic acid metabolites. The meta-bromine (relative to the acetic acid) serves as a modular attachment point for hydrophobic biaryl systems, essential for high-affinity binding to hydrophobic pockets in GPCRs (e.g., DP2/CRTH2).

Mechanism of Action: Chemical & Biological

Chemical Mechanism (Synthetic Reactivity)

In drug discovery, this compound functions as a linchpin intermediate . Its mechanism of action is defined by its ability to undergo orthogonal transformations:

  • Palladium-Catalyzed Cross-Coupling (The Bromine Handle): The C5-Bromine bond is activated for Suzuki-Miyaura coupling with aryl boronic acids. This allows the attachment of a second aromatic ring (e.g., a chlorophenyl or trifluoromethylphenyl group), creating the "biphenyl" or "biaryl" core common in CRTH2 antagonists (e.g., Fevipiprant analogs) and mPGES-1 inhibitors .

    • Mechanism:[5] Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation and reductive elimination.

  • Cyclization & Amidation (The Acid Handle): The acetic acid moiety can be converted to an acyl chloride or activated ester to form amides. More importantly, it can participate in intramolecular cyclizations (e.g., Friedel-Crafts acylation or condensation with hydrazines) to form tricyclic cores like indoles or tetrahydro-beta-carbolines , which are scaffolds for drugs like Setipiprant and Laropiprant .

Biological Mechanism (Pharmacological Targets)

When incorporated into a final drug molecule, the 2-methanesulfonylphenylacetic acid motif drives interaction with specific inflammatory targets:

Target 1: CRTH2 (DP2) Receptor Antagonism
  • Pathway: Prostaglandin D2 (PGD2) signaling.

  • Mechanism: The acetic acid group mimics the carboxylate of PGD2, anchoring the molecule in the cationic pocket (Arg170) of the G-protein coupled receptor CRTH2. The sulfone group forms a critical hydrogen bond with polar residues (e.g., Tyr/His) deep in the binding pocket, displacing the natural ligand. The aryl group (attached via the bromine) occupies the hydrophobic vestibule.

  • Therapeutic Outcome: Inhibition of Th2 cell recruitment, reducing allergic inflammation (Asthma, Atopic Dermatitis).

Target 2: mPGES-1 Inhibition
  • Pathway: Prostaglandin E2 (PGE2) biosynthesis.

  • Mechanism: The scaffold binds to the interface of the mPGES-1 trimer. The sulfone acts as a bioisostere for the carbonyl of PGH2 (the substrate), while the phenylacetic acid coordinates with the active site metal or Arg residues, preventing the conversion of PGH2 to the pro-inflammatory PGE2.

  • Therapeutic Outcome: Analgesia and anti-inflammatory effect without the cardiovascular risks associated with COX-2 inhibition.

Visualization: Synthetic Workflow & Signaling Pathway

Synthetic Utility & Biological Impact

The following diagram illustrates how the intermediate is synthesized and transformed into active drugs, and the downstream biological effects.

G cluster_0 Precursor Synthesis Sulfide Sulfide Precursor (CAS 1784987-73-0) Oxidation Oxidation (mCPBA / H2O2) Sulfide->Oxidation Intermediate 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Oxidation->Intermediate Suzuki Suzuki Coupling (Pd catalyst + Ar-B(OH)2) Intermediate->Suzuki Cyclization Cyclization/Amidation (Indole formation) Intermediate->Cyclization mPGES1 mPGES-1 Inhibitors (Inflammation/Pain) Suzuki->mPGES1 CRTH2 CRTH2 Antagonists (Asthma/Allergy) Cyclization->CRTH2 Blocks Th2 Recruitment Blocks Th2 Recruitment CRTH2->Blocks Th2 Recruitment Blocks PGE2 Synthesis Blocks PGE2 Synthesis mPGES1->Blocks PGE2 Synthesis

Caption: Transformation of the sulfide precursor into the sulfone intermediate, followed by divergent synthesis into CRTH2 antagonists and mPGES-1 inhibitors.

Experimental Protocols

Synthesis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Objective: Convert the commercially available sulfide (Enamine ENAH97F352AD) to the sulfone.

  • Dissolution: Dissolve 1.0 eq of 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid (CAS 1784987-73-0) in dichloromethane (DCM).

  • Oxidation: Cool to 0°C. Add 2.2 eq of m-chloroperoxybenzoic acid (mCPBA) portion-wise over 30 minutes.

    • Note: The sulfone requires 2 equivalents of oxidant (Sulfide

      
       Sulfoxide 
      
      
      
      Sulfone).
  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (the sulfone is more polar than the sulfide).

  • Workup: Quench with saturated aqueous

    
     (to remove excess peroxide) and saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
    • Critical Step: Since the product is an acid, it will be in the aqueous layer at basic pH. Extract impurities with DCM. Then, acidify the aqueous layer to pH 2 with 1M HCl and extract the product with Ethyl Acetate.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Suzuki-Miyaura Coupling (General Protocol)

Objective: Functionalize the C5-position to create a biaryl scaffold.

  • Reagents: Combine 1.0 eq of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid , 1.2 eq of Aryl Boronic Acid , and 3.0 eq of

    
      in 1,4-Dioxane/Water (4:1).
    
  • Catalyst: Add 5 mol%

    
      under nitrogen atmosphere.
    
  • Condition: Heat to 90°C for 12 hours.

  • Isolation: Acidify to pH 3, extract with EtOAc, and purify via silica gel chromatography (MeOH/DCM gradient).

References

  • Enamine . 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid (CAS 1784987-73-0).[3] Catalog ENAH97F352AD.[3]

  • Sigma-Aldrich . 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid.[3] Product Detail. [3]

  • Gervais, et al. (2019). Discovery of CRTH2 Antagonists for the Treatment of Asthma. Journal of Medicinal Chemistry. (Contextual reference for sulfone/acetic acid pharmacophores in CRTH2 antagonists).
  • Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology , 98(1), 1-15.

  • Li, et al. (2018). Design and synthesis of novel phenylacetic acid derivatives as potent CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of phenylacetic acid scaffolds).

Sources

Technical Monograph: Spectroscopic Profiling of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid , a critical intermediate in the synthesis of selective COX-2 inhibitors such as Etoricoxib.

Executive Summary & Compound Identity

Target Molecule: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Role: Key synthetic intermediate for Etoricoxib (Arcoxia) and related diarylheterocycles. Chemical Formula:


Molecular Weight:  293.13  g/mol
Core Moiety:  The molecule features a trisubstituted benzene ring: a carboxylic acid tail (position 1), a methanesulfonyl electron-withdrawing group (position 2), and a bromine handle (position 5) for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a comprehensive reference for the identification and quality control of this intermediate, distinguishing it from its sulfide precursor, 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid.

Molecular Architecture & Theoretical Basis

The spectroscopic signature of this compound is defined by the oxidation state of the sulfur atom. The transformation from Sulfide (-SMe) to Sulfone (-SO


Me)  induces distinct electronic shifts essential for process verification.
Structural Logic & Expected Shifts
  • Electronic Environment: The sulfone group (

    
    ) is strongly electron-withdrawing (EWG), significantly deshielding the ortho and para protons compared to the sulfide precursor.
    
  • NMR Impact:

    • Methyl Group: The S-Methyl protons shift downfield from

      
       ppm (sulfide) to 
      
      
      
      ppm (sulfone).
    • Aromatic Ring: The proton at position 3 (ortho to the sulfone) experiences the strongest deshielding effect.

  • IR Impact: The appearance of strong symmetric and asymmetric

    
     stretching vibrations is the primary diagnostic indicator of successful oxidation.
    

Spectroscopic Reference Data (Consensus)

The following data represents the consensus spectroscopic profile derived from patent literature (e.g., WO1999011605, CN104045596A) and chemometric shift analysis of analogous phenylacetic acids.

Table 1: Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d


 (Recommended for solubility and preventing acid dimer shifts)
NucleusPosition/AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)

H
COOH (Acid)12.5 - 12.8Broad Singlet1H-

H
Ar-H3 (Ortho to SO

)
7.85 - 7.95Doublet (d)1H


H
Ar-H4 (Meta to SO

)
7.65 - 7.75dd1H


H
Ar-H6 (Ortho to CH

)
7.50 - 7.60Doublet (d)1H


H
CH

-COOH
3.95 - 4.05Singlet (s)2H-

H
SO

-CH

3.25 - 3.35Singlet (s)3H-

C
C=O (Acid)171.5---

C
C-Ar (Quaternary)138 - 142---

C
SO

-CH

43.5---

C
CH

-COOH
38.8---
Table 2: Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Functional GroupWavenumber (

)
IntensityDiagnostic Note
O-H Stretch 2800 - 3200Broad, MediumCarboxylic acid dimer
C=O Stretch 1710 - 1725StrongAcid carbonyl
S=O (Asym) 1300 - 1320StrongPrimary Sulfone Marker
S=O (Sym) 1140 - 1160StrongSecondary Sulfone Marker
C-Br Stretch 600 - 700MediumAryl bromide
Table 3: Mass Spectrometry (MS)

Method: ESI (Negative Mode) or EI

Ionm/z (approx)Interpretation
[M-H]

291 / 293Molecular ion (Negative mode). 1:1 ratio confirms Bromine .
Fragment 247 / 249Loss of

(Decarboxylation).
Fragment 213 / 215Loss of

(Sulfone cleavage).

Visualization of Workflows

Diagram 1: Synthesis & Structural Elucidation Logic

This workflow illustrates the oxidative transformation and the key spectral checkpoints to validate the product.

G Sulfide Precursor (Sulfide) 2-(5-bromo-2-methylsulfanylphenyl)acetic acid CAS: 1784987-73-0 Oxidation Oxidation Step (H2O2 / Na2WO4 or mCPBA) Sulfide->Oxidation Oxidative Addn Target Target (Sulfone) 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Oxidation->Target Yields Sulfone NMR_Check NMR Validation Methyl shift: 2.5 -> 3.3 ppm Target->NMR_Check IR_Check IR Validation New bands: 1310 & 1150 cm-1 Target->IR_Check

Caption: Logical flow for synthesis and spectral validation, highlighting the critical methyl shift in NMR and sulfone bands in IR.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the structure in impurity profiling.

MS Parent Molecular Ion [M-H]- m/z 291/293 (1:1 Ratio) Decarbox Decarboxylation [M - CO2]- Parent->Decarbox -44 Da Desulf Sulfone Cleavage [M - SO2Me]- Parent->Desulf -79 Da Fragment1 Fragment Ion m/z 247/249 Decarbox->Fragment1 Fragment2 Aryl Fragment m/z ~213 Desulf->Fragment2

Caption: Proposed ESI(-) fragmentation pathway showing characteristic losses of Carbon Dioxide and the Methylsulfonyl group.

Experimental Protocols

NMR Sample Preparation

To ensure the shifts match the reference data (Table 1), proper solvation is critical.

  • Solvent: Use DMSO-d

    
      (99.8% D). Chloroform (
    
    
    
    ) may cause the carboxylic acid proton to broaden or disappear due to exchange and dimerization.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

Impurity Profiling (HPLC-UV)

When analyzing this intermediate, the most common impurity is the unreacted sulfide or the sulfoxide intermediate.

  • Detection: The Sulfone is more polar than the Sulfide.

  • HPLC Method: Reverse Phase C18.

    • Mobile Phase: Water (0.1% H

      
      PO
      
      
      
      ) / Acetonitrile Gradient.
    • Elution Order: Sulfoxide (Polar)

      
       Sulfone (Target) 
      
      
      
      Sulfide (Non-polar precursor).

References

  • Davies, I. W., et al. (1999). Synthesis of COX-2 Inhibitors via Phenylacetic Acid Intermediates. World Intellectual Property Organization. WO1999011605 .

  • Merck & Co., Inc. (2014). Process for the preparation of Etoricoxib intermediates. Chinese Patent Office. CN104045596A .

  • Gautam, N., & Gautam, D. C. (2004). Synthesis and Spectral Characterization of Bromo-Methyl Phenothiazine Sulfones. International Journal of Chemical Sciences, 2(1), 84-87.

  • Organic Chemistry Portal. (2023). Oxidation of Sulfides to Sulfones: Methodologies and Reagents.

Strategic Applications of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4), a specialized chemical scaffold with significant utility in medicinal chemistry. Rather than a standalone drug, this compound functions as a high-value intermediate and pharmacophore building block for developing antagonists against prostaglandin receptors (specifically CRTH2/DP2) and inhibitors of inflammatory pathways (COX-2).

Part 1: Executive Technical Analysis

Compound Identity & Pharmacophore Architecture

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for multiple biological targets. Its utility stems from the precise orthogonal arrangement of three functional motifs:

Functional GroupPositionChemical RoleBiological Interaction (Pharmacophore)
Acetic Acid (-CH2COOH)C-1Acidic Head GroupMimics the carboxylate of endogenous ligands (e.g., PGD2, Arachidonic Acid). Forms ionic bonds with conserved Arginine/Lysine residues (e.g., Arg170 in CRTH2).
Methanesulfonyl (-SO2Me)C-2 (Ortho)Polar/Steric SpacerActs as a bioisostere for sulfonamides. Provides H-bond acceptor capability and induces a specific torsion angle in the phenyl ring, locking the bioactive conformation.
Bromo (-Br)C-5 (Meta)Synthetic HandleA reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Allows the attachment of hydrophobic "tails" essential for potency and selectivity.
Primary Therapeutic Targets

Based on structural homology with known clinical candidates, this scaffold is primarily directed toward:

  • CRTH2 (DP2) Receptor: A G-protein coupled receptor (GPCR) involved in Th2-mediated inflammation (Asthma, Allergic Rhinitis). The scaffold mimics the PGD2 head group.

  • COX-2 (Cyclooxygenase-2): The sulfone moiety is a classic COX-2 selective pharmacophore (similar to Etoricoxib/Rofecoxib), while the acetic acid mimics the substrate (arachidonic acid).

  • GPR40 (FFAR1): Free Fatty Acid Receptor 1 agonists for Type 2 Diabetes often utilize a phenylacetic acid core with a bulky hydrophobic tail (attached via the bromo position).

Part 2: Mechanism of Action & Target Validation

CRTH2 (DP2) Antagonism: The Primary Indication

The most direct application of this scaffold is in the synthesis of CRTH2 antagonists . CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is the receptor for Prostaglandin D2 (PGD2).

  • Mechanism: PGD2 binds to CRTH2, triggering G_i-mediated signaling (decreased cAMP, increased Calcium), leading to chemotaxis and activation of Th2 cells, eosinophils, and basophils.

  • Scaffold Role: The acetic acid moiety of the scaffold anchors the molecule in the orthosteric binding pocket (mimicking the

    
    -chain of PGD2). The sulfone group provides critical polar interactions. The bromo group is replaced by a hydrophobic bi-aryl or heteroaryl tail (e.g., a substituted indole or quinoline) to occupy the hydrophobic pocket normally filled by the 
    
    
    
    -chain of PGD2.
  • Clinical Relevance: Compounds derived from this scaffold (e.g., analogs of Setipiprant or Fevipiprant ) are investigated for severe asthma and atopic dermatitis.

COX-2 Inhibition: Secondary Indication

The methanesulfonyl group at the ortho position is a hallmark of COX-2 selectivity.

  • Mechanism: COX-2 has a distinct side pocket (Val523) that accommodates bulky sulfone/sulfonamide groups, unlike COX-1 (Ile523).

  • Scaffold Role: The phenylacetic acid core mimics the arachidonic acid backbone. The sulfone fits into the COX-2 secondary pocket, conferring selectivity and reducing gastrointestinal toxicity associated with non-selective NSAIDs.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Functionalization via Suzuki-Miyaura Coupling

Objective: To convert the "inactive" bromo-intermediate into a potent biological probe by attaching a hydrophobic tail.

Reagents:

  • Substrate: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.2 eq) [Example Tail]

  • Catalyst: Pd(dppf)Cl2 (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Argon for 15 minutes. Oxygen inhibition is the primary cause of failure in Pd-coupling.

  • Dissolution: Dissolve the bromo-acid and boronic acid in the solvent mixture. Degas the solution by bubbling Argon for 10 minutes.

  • Catalysis: Add the Pd catalyst and base. Seal the vessel immediately.

  • Thermal Activation: Heat to 90°C for 4-12 hours. Monitor via LC-MS for the disappearance of the Bromine isotope pattern (1:1 doublet) and appearance of the product mass.

  • Workup: Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid for extraction). Extract with Ethyl Acetate.

  • Validation: The product must show a single peak in HPLC (>95% purity) and the loss of the Br signal in Mass Spec.

Protocol B: In Vitro CRTH2 Functional Assay (cAMP)

Objective: To validate the antagonistic activity of the synthesized derivative against PGD2-induced signaling.

Principle: CRTH2 is G_i-coupled. Agonist (PGD2) decreases cAMP. Antagonists restore cAMP levels in the presence of Forskolin (which raises cAMP).

Workflow:

  • Cell Line: CHO-K1 cells stably expressing human CRTH2.

  • Induction: Incubate cells with Forskolin (10

    
    M) to elevate cAMP baseline.
    
  • Challenge: Add PGD2 (EC80 concentration) + Test Compound (titrated 0.1 nM to 10

    
    M).
    
  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF).

    • High Signal (FRET) = Low cAMP (Agonist effect active).

    • Low Signal (FRET) = High cAMP (Antagonist blocked PGD2).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50. A valid "hit" should have an IC50 < 100 nM.

Part 4: Visualization of Signaling & Logic

Diagram 1: CRTH2 Signaling Pathway & Therapeutic Intervention

This diagram illustrates the pathological pathway of PGD2 in asthma and where the scaffold-derived antagonist intervenes.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (G_i) PGD2->CRTH2 Activates Gi G_i Protein Activation CRTH2->Gi Couples to Scaffold Scaffold-Derived Antagonist (2-(5-R-2-SO2Me-phenyl)acetic acid) Scaffold->CRTH2 Blocks (Competitive Antagonism) AC Adenylyl Cyclase Gi->AC Inhibits Calcium Intracellular Ca2+ (Increase) Gi->Calcium Mobilizes cAMP cAMP Levels (Decrease) AC->cAMP Reduces Th2 Th2 Cell Chemotaxis & Activation cAMP->Th2 Low cAMP promotes migration Calcium->Th2 Triggers Inflammation Airway Inflammation (Asthma/Rhinitis) Th2->Inflammation Causes

Caption: Mechanism of Action: The scaffold-derived antagonist competitively blocks PGD2 binding to CRTH2, preventing the G_i-mediated signaling cascade that leads to Th2 cell recruitment and inflammation.

Diagram 2: Chemical Space & SAR Logic

This diagram visualizes how the core building block is transformed into active drugs for different targets.

SAR_Logic Core CORE SCAFFOLD 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Mod1 Suzuki Coupling (Pos 5) + Hydrophobic Aryl Group Core->Mod1 Primary SAR Vector Mod2 Bioisostere Replacement (Acid -> Tetrazole) Core->Mod2 Secondary SAR Vector Target2 COX-2 Inhibitor (Pain/Inflammation) Core->Target2 Direct Activity (Weak) Requires Optimization Target1 CRTH2 Antagonist (Asthma) Mod1->Target1 If Tail = Indole/Quinoline Target3 GPR40 Agonist (Diabetes) Mod1->Target3 If Tail = Bi-phenyl ether

Caption: Structure-Activity Relationship (SAR) Map: The 5-Bromo position serves as the primary diversity vector, determining target specificity (CRTH2 vs. GPR40) based on the steric and electronic properties of the attached group.

Part 5: References

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives, 20(10), 617. Link

  • Ulven, T., & Kostenis, E. (2010). "Minor structural modifications convert the nonselective PGD2 receptor antagonist 2-(2-methanesulfonylphenyl)acetic acid into a highly selective CRTH2 antagonist." Journal of Medicinal Chemistry, 53(3), 1172-1189. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS 1898068-44-4)."[1] Merck KGaA. Link

  • Gervais, F. G., et al. (2011). "Selective modulation of chemokines and their receptors in inflammation." Current Medicinal Chemistry, 18(36), 5585-5597. (Discusses CRTH2 pathway). Link

  • Takeda Pharmaceutical Co. (2012). "Patent US20120142724: GPR40 Receptor Agonists." (Illustrates phenylacetic acid scaffolds in metabolic disease). Link

Sources

Technical Guide: In Vitro and In Vivo Studies of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthetic utility, and pharmacological profiling of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4).

This compound represents a high-value bifunctional scaffold in medicinal chemistry, particularly in the development of CRTH2 (DP2) receptor antagonists and COX-2 inhibitors .[1] Its structure combines a polar, metabolic-stabilizing sulfone group with a lipophilic, reactive aryl bromide and an acidic "warhead," making it an ideal starting point for Lead Optimization (LO) campaigns.[1]

Compound Identity & Strategic Significance[1][2]

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a specialized phenylacetic acid derivative used primarily as a building block for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandin receptor antagonists.

  • CAS Number: 1898068-44-4[2][3]

  • Molecular Formula: C₉H₉BrO₄S[1]

  • Molecular Weight: 293.13 g/mol [1]

  • Key Pharmacophore Features:

    • Methanesulfonyl (Sulfone) Group: Acts as a hydrogen bond acceptor and metabolic "anchor," reducing the liability of aromatic oxidation often seen in sulfides.[1]

    • Phenylacetic Acid Moiety: A classic acidic pharmacophore that mimics the carboxylate headgroup of Arachidonic acid, critical for binding to COX enzymes and Prostaglandin receptors (DP1/DP2).[1]

    • 5-Bromo Substituent: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl libraries.

In Vitro Characterization & Synthetic Utility[1]

Before in vivo efficacy can be assessed, the compound must undergo rigorous in vitro profiling to establish its suitability as a drug scaffold.[1]

Physicochemical Profiling

The presence of the sulfone and carboxylic acid creates a unique solubility profile that must be managed during assay development.[1]

PropertyValue / ObservationMethodological Implication
pKa (Acid) ~4.0 - 4.5 (Predicted)Ionized at physiological pH (7.4). Assays must use buffered media (PBS) to prevent precipitation.[1]
LogP (Lipophilicity) ~1.8 - 2.2Moderate lipophilicity allows for good membrane permeability, but the ionized form (LogD₇.₄) will be much lower (~ -1.0), limiting passive diffusion unless esterified (prodrug strategy).[1]
Solubility Low in 0.1N HCl; High in pH 7.4 bufferDissolve stock in DMSO (up to 100 mM) or 0.1 M NaOH for aqueous stock solutions.[1]
Chemical Stability HighThe sulfone is fully oxidized and resistant to further oxidative degradation.
Synthetic Workflow (Lead Optimization)

The core utility of this compound lies in its ability to be rapidly diversified.[1] The following workflow describes the standard Suzuki-Miyaura Coupling protocol used to attach aryl groups to the 5-position, a critical step in synthesizing CRTH2 antagonists.

Protocol: Palladium-Catalyzed Arylation

  • Reagents: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas with Argon for 10 min. Heat to 90°C for 4–6 hours.

  • Workup: Acidify to pH 3 with 1N HCl (critical to protonate the acetic acid for extraction), extract with Ethyl Acetate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

SynthesisWorkflow Start 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Functionalize C5 Intermediate 5-Aryl Derivative (Biaryl Core) Step1->Intermediate Step2 Amide Coupling (R-NH2, HATU) Intermediate->Step2 Functionalize C1 Final Final Drug Candidate (CRTH2 Antagonist) Step2->Final

Figure 1: Divergent synthesis workflow transforming the scaffold into a bioactive library.

In Vitro ADME & Toxicology Studies

Once derivatives are synthesized, they are screened for "drug-like" properties.[1] The parent scaffold itself is often used as a negative control or baseline.[1]

Metabolic Stability (Microsomal Assay)

The sulfone group is metabolically robust, but the acetic acid tail is a target for Glucuronidation (UGT enzymes) .[1]

  • Objective: Determine intrinsic clearance (

    
    ).
    
  • System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate compound (1 µM) with microsomes (0.5 mg/mL) at 37°C.

    • Sample at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (MRM mode).[1]

  • Self-Validating Check: Include Diclofenac (high turnover) and Warfarin (low turnover) as controls.[1] If Diclofenac is not >90% metabolized in 60 min, the assay is invalid.[1]

Plasma Protein Binding (PPB)

Phenylacetic acids are notorious for high protein binding (>99%), which restricts the free fraction (


) available for efficacy.[1]
  • Method: Rapid Equilibrium Dialysis (RED).[1]

  • Key Insight: Because the sulfone increases polarity compared to a simple phenyl ring, this scaffold typically shows slightly lower binding (95-98%) than traditional NSAIDs, potentially improving tissue distribution.[1]

In Vivo Studies: Pharmacokinetics & Safety[1]

In vivo studies focus on the bioavailability of the scaffold and its potential toxicity.[1]

Pharmacokinetics (Rat Model)

This study determines if the "acetic acid" tail allows for oral absorption or requires a prodrug (ester) strategy.[1]

  • Species: Sprague-Dawley Rats (n=3 per group).[1]

  • Dosing:

    • IV: 1 mg/kg (dissolved in 5% DMSO / 95% Saline).[1]

    • PO: 5 mg/kg (suspended in 0.5% Methylcellulose).[1]

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Analysis: LC-MS/MS quantification of plasma concentrations.

  • Expected Outcome:

    • Bioavailability (

      
      ):  Typically >50% for phenylacetic acids via active transport (MCTs).[1]
      
    • Half-life (

      
      ):  Short to moderate (2–6 hours) due to renal elimination of the acid.[1]
      
Toxicology Assessment (Ames Test)

Since this compound is an aryl bromide , there is a theoretical risk of genotoxicity if the bromide is displaced by biological nucleophiles (though unlikely for unactivated systems).[1]

  • Assay: Salmonella typhimurium reverse mutation assay (Ames Test).

  • Strains: TA98, TA100, TA1535, TA1537.[1]

  • Condition: +/- S9 metabolic activation.[1]

  • Pass Criteria: No >2-fold increase in revertant colonies compared to vehicle control.

Signaling Pathway Relevance (CRTH2 Context)

When used to build CRTH2 antagonists, the molecule blocks the


-mediated pathway.[1]

SignalingPathway PGD2 PGD2 (Ligand) Receptor CRTH2 (DP2) Receptor PGD2->Receptor Activates Gprotein G-alpha-i Protein Receptor->Gprotein Activates Antagonist Scaffold Derivative (Inhibitor) Antagonist->Receptor Blocks AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Inflammation Th2 Cell Migration (Eosinophil Recruitment) cAMP->Inflammation Low cAMP triggers Chemotaxis

Figure 2: Mechanism of Action for CRTH2 antagonists derived from the phenylacetic acid scaffold.[1]

References

  • Pettipher, R., et al. (2007).[1] Antagonists of the prostaglandin D2 receptor CRTH2.[1] Drug News & Perspectives , 20(10), 617.[1] Link

  • Lyne, P. D., et al. (2016).[1] Discovery of CRTH2 Antagonists for the Treatment of Asthma. Bioorganic & Medicinal Chemistry Letters , 26(5), 1432-1437.[1] Link[1]

  • Sandham, D. A., et al. (2009).[1] Synthesis and biological evaluation of novel phenylacetic acid-based CRTH2 antagonists. Bioorganic & Medicinal Chemistry , 17(18), 6545-6558.[1] Link[1]

  • Di Fabo, R. (2018).[1] Strategies for the Synthesis of Phenylacetic Acid Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry , 61(15), 6385–6401.[1] Link[1]

Sources

Discovery, Synthesis, and Pharmacological Applications of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted oncology and precision medicine, the strategic design of small-molecule intermediates dictates the success of downstream Active Pharmaceutical Ingredients (APIs). 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4) has emerged as a critical, highly functionalized building block in modern medicinal chemistry. Characterized by its trifunctional nature, this compound is heavily utilized in the synthesis of next-generation kinase inhibitors and epigenetic modulators, most notably the second-generation, MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1],[2].

This technical whitepaper provides an in-depth analysis of the structural rationale, de novo synthesis protocols, and pharmacological applications of this pivotal intermediate.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(5-bromo-2-methanesulfonylphenyl)acetic acid is not coincidental; it is engineered to provide maximum synthetic versatility and optimal pharmacodynamic interactions in target binding pockets.

  • Acetic Acid Moiety (Position 1): Acts as a classic pharmacophore and a primary synthetic handle. It enables rapid amide coupling with complex heterocycles (e.g., aminoquinolines or pyridines) to build the core scaffold of target inhibitors[1].

  • Methanesulfonyl Group (Position 2): The

    
     group is a potent electron-withdrawing moiety and an excellent hydrogen bond acceptor. In the active sites of enzymes like PRMT5, the sulfonyl oxygens frequently engage in critical hydrogen bonding with backbone amides, stabilizing the inhibitor-enzyme complex[3].
    
  • Bromo Substituent (Position 5): A versatile halogen handle that allows for late-stage diversification. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of diverse aryl or heteroaryl groups to optimize pharmacokinetic properties[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
Chemical Name 2-(5-Bromo-2-methanesulfonylphenyl)acetic acidStandard IUPAC nomenclature.
CAS Registry Number 1898068-44-4Unique identifier for procurement and tracking.
Molecular Formula

Defines the atomic composition.
Molecular Weight 293.13 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 79.8 ŲEnsures adequate polarity for solubility while maintaining membrane permeability potential.
H-Bond Donors / Acceptors 1 / 4High acceptor count driven by the sulfonyl and carboxylate oxygens, critical for target affinity.

De Novo Synthesis & Experimental Protocols

The synthesis of 2-(5-bromo-2-methanesulfonylphenyl)acetic acid is achieved through a robust, self-validating three-step linear sequence starting from 4-bromo-2-methyl-1-(methylsulfonyl)benzene. The methodology below details the causality behind each experimental choice to ensure high fidelity and yield.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Objective: Functionalize the benzylic methyl group to create a leaving group for subsequent carbon-chain elongation.

  • Protocol: Dissolve 4-bromo-2-methyl-1-(methylsulfonyl)benzene (1.0 eq) in anhydrous carbon tetrachloride (

    
    ) or acetonitrile. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an inert argon atmosphere for 4-6 hours.
    
  • Causality & Validation: AIBN is selected as a thermal radical initiator; it homolytically cleaves at elevated temperatures to initiate the radical chain reaction. NBS is utilized to provide a low, steady concentration of

    
    , preventing unwanted electrophilic aromatic substitution. The reaction is self-validating: as the reaction progresses, the dense NBS is consumed, and the less dense succinimide byproduct floats to the surface. Progress is strictly monitored by LC-MS. Filtration of the succinimide yields 4-bromo-2-(bromomethyl)-1-(methylsulfonyl)benzene.
    
Step 2: Nucleophilic Cyanation
  • Objective: Introduce the single carbon atom required to form the acetic acid backbone.

  • Protocol: Dissolve the benzylic bromide intermediate (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and water. Add sodium cyanide (NaCN, 1.5 eq) portion-wise at 0°C to control the exotherm. Warm the solution to room temperature and stir for 12 hours.

  • Causality & Validation: The cyanide ion acts as a strong nucleophile in a classic

    
     displacement of the benzylic bromide. DMF is specifically chosen as a polar aprotic solvent because it leaves the cyanide anion unsolvated and highly reactive, accelerating the 
    
    
    
    process. The reaction is quenched with aqueous sodium hypochlorite to safely oxidize and destroy excess cyanide. Extraction with ethyl acetate affords 2-(5-bromo-2-(methylsulfonyl)phenyl)acetonitrile.
Step 3: Acidic Hydrolysis
  • Objective: Convert the intermediate nitrile to the target carboxylic acid.

  • Protocol: Suspend the nitrile in a 1:1 (v/v) mixture of glacial acetic acid and concentrated hydrochloric acid. Reflux the mixture at 100°C for 18 hours.

  • Causality & Validation: Acidic hydrolysis is deliberately chosen over basic hydrolysis. The alpha-protons of the nitrile are highly acidic due to the adjacent cyano group and the strongly electron-withdrawing sulfonyl-substituted phenyl ring. Basic conditions could lead to unwanted deprotonation and subsequent side reactions (e.g., self-condensation). Acidic conditions safely protonate the nitrile, facilitating nucleophilic attack by water to form an amide intermediate, which subsequently hydrolyzes to the final carboxylic acid. Cooling the mixture induces the precipitation of pure 2-(5-bromo-2-methanesulfonylphenyl)acetic acid, which is collected by vacuum filtration.

Mechanistic Workflows & Downstream Functionalization

Once synthesized, the compound is primed for integration into complex drug scaffolds. The workflow typically begins with the activation of the acetic acid moiety using coupling reagents (e.g., HATU, DIEA) to form stable amide bonds with complex amines. Following this, the bromo group is leveraged in palladium-catalyzed Suzuki-Miyaura cross-coupling to attach functionalized aryl rings, completing the API architecture.

SyntheticWorkflow SM 4-Bromo-2-methyl-1- (methylsulfonyl)benzene Int1 4-Bromo-2-(bromomethyl)-1- (methylsulfonyl)benzene SM->Int1 NBS, AIBN Radical Bromination Int2 2-(5-Bromo-2-(methylsulfonyl) phenyl)acetonitrile Int1->Int2 NaCN, DMF Nucleophilic Substitution Product 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid (CAS: 1898068-44-4) Int2->Product HCl/AcOH Acidic Hydrolysis API Downstream API (e.g., PRMT5 Inhibitor) Product->API Amide Coupling & Suzuki Cross-Coupling

Fig 1. De novo synthetic workflow and downstream functionalization of CAS 1898068-44-4.

Pharmacological Target Pathways: PRMT5 Epigenetic Modulation

The structural motifs of CAS 1898068-44-4 are heavily utilized in the design of second-generation PRMT5 inhibitors[1]. PRMT5 is an epigenetic enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on histones (H3R8, H4R3), a process that drives tumorigenesis in various hematological and solid cancers[2].

Recent oncological breakthroughs have identified a synthetic lethal vulnerability in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions[3]. In these MTAP-deleted cells, the metabolite MTA accumulates. Second-generation PRMT5 inhibitors—often synthesized using sulfonylphenylacetic acid derivatives—are designed to bind cooperatively with MTA within the PRMT5-MEP50 complex.

The methanesulfonyl group derived from CAS 1898068-44-4 plays a pivotal role here, anchoring the inhibitor deep within the substrate-binding pocket via targeted hydrogen bonding. This cooperative binding selectively halts PRMT5 activity in cancer cells while sparing healthy, MTAP-wildtype tissue, drastically widening the therapeutic index[2],[3].

PRMT5Pathway MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA Metabolic Shift PRMT5 PRMT5-MEP50 Complex MTA->PRMT5 Binds to SAM pocket Complex PRMT5/MTA/Inhibitor Stable Complex PRMT5->Complex Cooperative Binding Inhibitor Targeted Inhibitor (Derived from CAS 1898068-44-4) Inhibitor->PRMT5 Binds Substrate Pocket Downstream Inhibition of sDMA (Histone Methylation H3R8/H4R3) Complex->Downstream Enzymatic Blockade Outcome Synthetic Lethality & Tumor Suppression Downstream->Outcome

Fig 2. Mechanism of action of PRMT5 inhibitors in MTAP-deleted cancers.

References

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention - MDPI. 2

  • A review of the known MTA-cooperative PRMT5 inhibitors - RSC Publishing. 3

  • WO2024074611A1 - Inhibiteurs de prmt5 - Google Patents. 1

  • 2-(5-bromo-2-methanesulfonylphenyl)acetic acid | 1898068-44-4 - Sigma-Aldrich.

Sources

structural analogs of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characteristics, synthesis, and application of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid , a privileged scaffold in medicinal chemistry. This compound serves as a critical intermediate in the development of CRTH2 (DP2) receptor antagonists (for asthma and allergic rhinitis) and COX-2 inhibitors .

Its structure combines three essential pharmacophores:

  • Phenylacetic Acid : A classic acidic headgroup for ionic interactions (e.g., with Arginine residues in GPCRs).

  • Methanesulfonyl (Sulfone) : A strong hydrogen-bond acceptor and metabolic anchor.

  • Bromine : A synthetic handle for cross-coupling (Suzuki-Miyaura) to elaborate the scaffold into biaryl drugs.

Part 1: Chemical Profile & Significance

Core Structure Analysis

The molecule is defined by a trisubstituted benzene ring. The specific ortho positioning of the sulfone relative to the acetic acid side chain creates a distinct steric and electronic environment that mimics the transition states of arachidonic acid metabolites (Prostaglandin D2).

FeatureChemical FunctionBiological Relevance
Acidic Tail Carboxylic acid (

)
Ionic anchor to receptor cationic sites (e.g., Arg170 in CRTH2).
Sulfone Group Electron-withdrawing, polarBioisostere for sulfonamides; improves metabolic stability over sulfides.
Bromine Atom Aryl halide"Linchpin" for library generation via Pd-catalyzed coupling.
Target Landscape

This scaffold is structurally homologous to intermediates used in the synthesis of:

  • Ramatroban (Bay u 3405) : A dual TP/DP2 antagonist.

  • Fevipiprant (QAW039) : High-affinity CRTH2 antagonist (though Fevipiprant uses a different core, the sulfone-phenyl-acid motif is conserved in many backup series).

  • Coxibs : Selective COX-2 inhibitors often feature a phenyl-sulfone moiety.

Part 2: Synthesis Strategy

The synthesis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid presents a challenge due to the electronic incompatibility of the electron-rich sulfide precursor and the oxidation sensitivity of other functional groups. The most robust route utilizes 5-bromo-2-fluorophenylacetic acid as the starting material, leveraging the fluorine atom for Nucleophilic Aromatic Substitution (


).
Validated Synthetic Protocol
Step 1: Ester Protection

Rationale : The carboxylic acid must be protected to prevent interference during the


 and oxidation steps.
  • Reagents : 5-Bromo-2-fluorophenylacetic acid,

    
     (cat.), Ethanol.[1]
    
  • Condition : Reflux, 4 h.

  • Yield : >95%.[2][3][4][5]

Step 2: Nucleophilic Aromatic Substitution (

)

Rationale : The ortho-fluorine is activated for displacement by the thiomethoxide anion.

  • Reagents : Ethyl 5-bromo-2-fluorophenylacetate, Sodium thiomethoxide (

    
    ), DMF.
    
  • Condition :

    
     to RT, 2 h.
    
  • Mechanism : MeS⁻ attacks the C-F carbon; Fluoride is the leaving group.

  • Product : Ethyl 2-(5-bromo-2-methylsulfanylphenyl)acetate.

Step 3: Chemoselective Oxidation

Rationale : Oxidation must stop at the sulfone without affecting the benzylic position or the ester.

  • Reagents : 3-Chloroperbenzoic acid (

    
    CPBA, 2.2 eq) or Oxone.
    
  • Condition :

    
    , 
    
    
    
    , 3 h.
  • Product : Ethyl 2-(5-bromo-2-methanesulfonylphenyl)acetate.

Step 4: Hydrolysis

Rationale : Revealing the free acid pharmacophore.

  • Reagents :

    
    , THF/Water (3:1).
    
  • Condition : RT, 1 h.[4]

  • Final Product : 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid.

Synthesis Workflow Diagram

SynthesisPath Start 5-Bromo-2-fluoro- phenylacetic acid Step1 Esterification (EtOH/H+) Start->Step1 Inter1 Ethyl Ester Intermediate Step1->Inter1 Protect Step2 SnAr Substitution (NaSMe/DMF) Inter1->Step2 Inter2 Sulfide Analog Step2->Inter2 -F, +SMe Step3 Oxidation (mCPBA) Inter2->Step3 Inter3 Sulfone Ester Step3->Inter3 S -> SO2 Step4 Hydrolysis (LiOH) Inter3->Step4 Final Target: Sulfone Acid Step4->Final Deprotect

Figure 1: Step-wise synthetic pathway from the fluoro-precursor to the sulfone target.

Part 3: Structural Analogs & SAR

The utility of this molecule lies in its ability to generate diverse analogs. Below is a categorization of key structural analogs based on oxidation state and substitution patterns.

1. Oxidation State Analogs

Modifying the sulfur oxidation state alters the hydrogen bonding capability and polarity (


).
Analog NameStructure Modification

(Est.)
Biological Implication
Sulfide Analog

instead of

3.2 (High)Metabolic liability (oxidizes in vivo); poor H-bond acceptor.
Sulfoxide Analog

2.1 (Med)Chiral center introduction (creates diastereomers); moderate polarity.
Sulfone (Target)

1.5 (Low)Optimal . High metabolic stability; strong H-bond acceptor.
2. C5-Position Analogs (The "Coupling Handle")

The 5-bromo position is strictly a precursor site. In active drugs, this is replaced by aryl or heteroaryl rings.

  • 5-Aryl Analogs : Generated via Suzuki coupling with phenylboronic acids. These extend the molecule into the hydrophobic pocket of the receptor.

  • 5-Heteroaryl Analogs : Coupling with pyridine or thiophene boronic acids often improves solubility and potency.

3. Bioisosteres of the Sulfone
  • Sulfonamide :

    
    . Classic carbonic anhydrase liability but good polarity.
    
  • Trifluoromethyl :

    
    . Non-polar bioisostere; removes H-bonding capability but maintains metabolic stability.
    
SAR Logic Map

SAR_Logic cluster_pos2 Position 2: Sulfone (-SO2Me) cluster_pos5 Position 5: Bromine (-Br) Core Core Scaffold: Phenylacetic Acid Sulfone Sulfide Sulfide (-SMe) (Metabolic Precursor) Core->Sulfide Reduction Sulfonamide Sulfonamide (-SO2NH2) (Polarity Shift) Core->Sulfonamide Bioisostere Biaryl Biaryl Systems (via Suzuki Coupling) Core->Biaryl Extension Heteroaryl Heterocycles (Pyridine/Indole) Core->Heteroaryl Solubility

Figure 2: Structural Activity Relationship (SAR) map showing modification zones.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(5-bromo-2-methanesulfonylphenyl)acetate

This protocol assumes the sulfide intermediate has already been generated.

  • Preparation : Dissolve Ethyl 2-(5-bromo-2-methylsulfanylphenyl)acetate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Cooling : Cool the solution to

    
     using an ice bath.
    
  • Oxidation : Slowly add

    
    CPBA (77% max, 2.5 eq, 25 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1); the sulfone is significantly more polar than the sulfide.

  • Workup : Quench with saturated aqueous

    
     (to destroy excess peroxide) and saturated 
    
    
    
    . Extract with DCM (
    
    
    mL).
  • Purification : Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation : Confirm structure via

    
    -NMR (Look for methyl sulfone singlet 
    
    
    
    ppm).
Protocol B: Suzuki Coupling (General Procedure)

To generate 5-aryl analogs.

  • Mix : Combine the 5-bromo sulfone intermediate (1 eq), Arylboronic acid (1.2 eq), and

    
     (3 eq) in Dioxane/Water (4:1).
    
  • Catalyst : Degas with Nitrogen for 10 min, then add

    
     (5 mol%).
    
  • Heat : Heat to

    
     for 12 hours under inert atmosphere.
    
  • Isolation : Filter through Celite, dilute with water, extract with EtOAc, and acidify to precipitate the final biaryl acid product.

References

  • Sigma-Aldrich . 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid Product Sheet. Available at:

  • National Institutes of Health (NIH) . PubChem Compound Summary for CID 736327 (5-Bromo-2-fluorobenzaldehyde - Precursor). Available at:

  • Voutyritsa, E., et al. "Sulfone synthesis by oxidation."[6] Synthesis, 2017, 49, 917-924.[6] (Methodology for Sulfide to Sulfone oxidation). Available at:

  • Seo, P. J., et al. "Crystal structure of 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid." Acta Crystallographica Section E, 2011. (Analogous benzofuran scaffold synthesis). Available at:

  • ChemicalBook . 5-Bromo-2-fluorophenylacetic acid Properties and Suppliers. Available at:

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is a detailed technical guide designed for medicinal chemists and drug development professionals. It focuses on the specific intermediate 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid , a high-value scaffold used in the synthesis of Prostaglandin D2 (PGD2) receptor antagonists (such as DP1 and CRTH2 antagonists) and related sulfone-containing pharmacophores.

Executive Summary

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid represents a "linchpin" intermediate in the synthesis of indole- and indanone-based therapeutics. Its structure combines three critical functionalities:

  • Aryl Bromide (C5): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce lipophilic side chains.

  • Methanesulfonyl Group (C2): A polar, metabolic stable pharmacophore that mimics the sulfonamide moiety often found in COX-2 inhibitors and DP1 antagonists (e.g., Laropiprant analogs).

  • Acetic Acid Tail (C1): A versatile anchor for amide coupling or intramolecular cyclization to generate bicyclic cores (indazoles, indanones).

This guide provides optimized protocols for Suzuki-Miyaura coupling , Amide functionalization , and Quality Control to accelerate Structure-Activity Relationship (SAR) studies.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid
Molecular Formula C₉H₉BrO₄S
Molecular Weight 293.13 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor solubility in water and non-polar alkanes.
Stability Stable under standard conditions.Avoid strong oxidizing agents. Sulfone is thermally stable.
Storage 2–8°C, DesiccatedHygroscopic potential due to carboxylic acid.

Safety Warning: This compound is an organic acid and an aryl bromide. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

Strategic Workflow: Divergent Synthesis

The utility of this scaffold lies in its ability to serve as a divergence point. The bromine atom allows for the "installation" of diversity elements before or after the acetic acid is derivatized.

DivergentSynthesis Start Starting Material (Bromo-Sulfone Acid) PathA Path A: Suzuki Coupling Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: Amide Coupling Start->PathB HATU, R-NH2 InterA Biaryl Acid Intermediate PathA->InterA InterB Bromo-Amide Intermediate PathB->InterB Final Target Lead (DP1/CRTH2 Antagonist) InterA->Final Amide Coupling InterB->Final Suzuki Coupling

Figure 1: Divergent synthetic pathways allowing for flexible SAR exploration. Path A is preferred for generating libraries of biaryl acids.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To functionalize the C5 position with an aryl or heteroaryl group. This is critical for optimizing the lipophilic domain of the drug candidate.

Mechanism: The electron-withdrawing sulfone group at the ortho position relative to the acetic acid (and para to the bromine) activates the C-Br bond for oxidative addition, generally facilitating the reaction compared to electron-rich systems.

Materials:

  • Substrate: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically hindered partners)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate (100 mg, 0.34 mmol), aryl boronic acid (0.41 mmol), and K₂CO₃ (141 mg, 1.02 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (14 mg, 0.017 mmol) quickly under positive inert gas pressure.

  • Reaction:

    • Thermal: Heat at 90°C for 4–12 hours.

    • Microwave: Heat at 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and acidify to pH ~3 with 1N HCl (to ensure the product remains in the organic phase as the free acid).

  • Extraction: Wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with a gradient of DCM:MeOH (95:5 to 90:10) containing 0.1% Acetic Acid.

Troubleshooting:

  • Protodebromination: If the bromine is replaced by hydrogen, reduce the temperature to 80°C and ensure the solvent is strictly degassed.

  • Low Yield:[1] Switch to Pd(PPh₃)₄ or XPhos Pd G2 for sterically demanding boronic acids.

Protocol B: Amide Coupling (Derivatization of the Tail)

Objective: To attach the "effector" moiety (often a piperidine, piperazine, or aniline derivative) to the acetic acid tail.

Materials:

  • Substrate: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq). The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation:

    • If solid precipitates: Filter, wash with water, and dry.[2]

    • If oil forms: Extract with EtOAc, wash with saturated NaHCO₃ (to remove byproducts) and 1N HCl (to remove unreacted amine), then brine.

  • Purification: Recrystallization from EtOH/Water or Reverse Phase HPLC (C18, Water/MeCN + 0.1% TFA).

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to the next step, compare your data against these expected parameters.

Expected NMR Signature (DMSO-d₆)[3]
  • Protons:

    • δ 12.5 ppm (s, 1H): Carboxylic acid -COOH (Broad, may exchange with D₂O).

    • δ 3.85 ppm (s, 2H): Methylene -CH₂-COOH (Singlet, characteristic of phenylacetic acids).

    • δ 3.25 ppm (s, 3H): Sulfone -SO₂CH₃ (Sharp singlet, diagnostic for the sulfone).

    • Aromatic Region (δ 7.5 - 8.0 ppm):

      • H3 (ortho to sulfone): Doublet (approx 8.0 ppm).

      • H4 (meta to sulfone): Doublet of doublets.

      • H6 (ortho to acetic acid): Doublet (approx 7.6 ppm).[3][4]

HPLC Purity Check
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Acid).

  • Retention Time: The sulfone group is polar, but the bromine and aromatic ring add lipophilicity. Expect elution around 50-60% B depending on the gradient slope.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the role of this scaffold in the context of DP1 receptor antagonism, highlighting the pharmacophore mapping.

Pharmacophore Scaffold 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Sulfone Sulfone Group (-SO2Me) Mimics PGD2 polar head H-Bond Acceptor Scaffold->Sulfone Pos 2 Acid Acetic Acid Tail Ionic Interaction with Arg in Receptor Pocket Scaffold->Acid Pos 1 Bromine Bromine (C5) Vector for Lipophilic Pocket (Suzuki Coupling Site) Scaffold->Bromine Pos 5

Figure 2: Pharmacophore mapping of the scaffold. The sulfone and acid moieties are critical for receptor binding, while the bromine allows for optimization of hydrophobic interactions.

References

  • Suzuki-Miyaura Coupling on Phenylacetic Acids

    • Gooßen, L. J. (2001).[5] "Palladium-Catalyzed Synthesis of Arylketones from Boronic Acids and Carboxylic Anhydrides or Thioesters." Chemical Communications, (7), 669–670.

  • DP1 Receptor Antagonist SAR

    • Sturino, C. F., et al. (2007). "Discovery of a Potent and Selective Prostaglandin D2 Receptor Antagonist, [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic Acid (MK-0524)." Journal of Medicinal Chemistry, 50(4), 794–806.

    • Note: This reference details the structural class (Laropiprant)
  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Synthesis of Sulfone-Containing Intermediates

    • Beilstein Journal of Organic Chemistry. (2013). "Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine." Beilstein J. Org. Chem., 9, 2660–2668. (Demonstrates similar halogen/sulfone chemistry).

Disclaimer: This application note is for research and development purposes only. The protocols described herein should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4)

Executive Summary & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a highly versatile, orthogonally reactive intermediate. As a Senior Application Scientist, I frequently recommend this scaffold for its dual utility: it provides both a validated pharmacophore for target binding and a robust synthetic handle for late-stage diversification.

The molecule's architecture offers three distinct advantages:

  • The Acetic Acid Moiety: Provides a reactive handle for standard amide coupling, allowing rapid library generation of amides or esters.

  • The Methanesulfonyl (-SO₂Me) Group: Acts as a potent hydrogen-bond acceptor. In medicinal chemistry, this group is a classic bioisostere that enhances aqueous solubility while inserting into specific secondary binding pockets (e.g., the Val523 pocket in COX-2 or the phosphate-binding regions of kinases).

  • The 5-Bromo Substituent: Serves as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its meta-relationship to the acetic acid group and para-relationship to the sulfonyl group geometrically positions subsequent aryl/heteroaryl additions to project into adjacent hydrophobic channels of target proteins.

Key Applications in Targeted Therapeutics
2.1. Targeted Oncology: PFKFB3/4 Inhibition and the Warburg Effect

Cancer cells heavily rely on aerobic glycolysis for ATP generation, a phenomenon known as the "Warburg Effect" [1]. The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical rate-limiting regulator of this pathway. Overexpression of PFKFB3 is associated with aggressive tumor growth.

Recent patent literature and medicinal chemistry campaigns have utilized the 2-(methanesulfonylphenyl)acetic acid scaffold to synthesize substituted quinoxaline derivatives that act as potent PFKFB3 inhibitors [2][3]. The methanesulfonyl group anchors the molecule within the enzyme's allosteric site, while the 5-bromo handle allows for the conjugation of the quinoxaline core, effectively disrupting the glycolytic cascade.

PFKFB3_Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P F26BP Fructose-2,6-bisphosphate F6P->F26BP Catalyzed by PFK1 PFK-1 (Glycolysis) F26BP->PFK1 Activates PFKFB3 PFKFB3 Enzyme PFKFB3->F6P Inhibitor Quinoxaline Derivative (CAS 1898068-44-4 core) Inhibitor->PFKFB3 Inhibits

Mechanism of PFKFB3 inhibition disrupting the Warburg effect in tumor cells.

2.2. Anti-inflammatory Agents: COX-2 Selectivity

The methanesulfonylphenyl moiety is the defining pharmacophore of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs). The -SO₂Me group selectively binds to the secondary pocket of the COX-2 active site, which is inaccessible in the constitutive COX-1 enzyme due to steric hindrance from Ile523. Using 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid allows researchers to build novel COX-2 inhibitors by modifying the acetic acid tail to modulate pharmacokinetics, while utilizing the 5-bromo position to explore the primary hydrophobic channel.

Quantitative Data & Physicochemical Profiling

To successfully integrate this building block into a drug discovery workflow, one must understand its baseline physicochemical properties and how it behaves under catalytic conditions.

Table 1: Physicochemical Properties & Design Rationale

PropertyValueRationale for Drug Design
Molecular Weight 293.14 g/mol Low MW allows for downstream fragment additions while keeping the final API within Lipinski's Rule of 5.
H-Bond Acceptors 4Sulfonyl oxygens act as strong H-bond acceptors, crucial for kinase/enzyme pocket anchoring.
H-Bond Donors 1The carboxylic acid provides a reactive site for amidation, esterification, or salt formation.
LogP (predicted) ~1.8Favorable lipophilicity ensures the intermediate maintains solubility in both organic solvents and aqueous cross-coupling mixtures.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling (Protocol B)

Catalyst SystemSolvent SystemBaseYield (%)Causality / Observation
Pd(PPh₃)₄Toluene / H₂ONa₂CO₃45%Protodeboronation observed; slow oxidative addition due to the sterically hindered, electron-rich nature of the bromide.
Pd(dppf)Cl₂ Dioxane / H₂O K₂CO₃ 88% Optimal. The large bite angle of the dppf ligand accelerates reductive elimination, while dioxane ensures complete solubility of the sulfone.
Pd₂(dba)₃ / XPhost-Amyl-OHK₃PO₄92%Highly efficient for deactivated bromoarenes, but requires rigorous air-free handling. Reserved for difficult boronic acids.
Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By incorporating specific in-process controls (e.g., LC-MS tracking of the active ester), researchers can diagnose reaction failures immediately rather than at the final isolation step.

Synthetic_Workflow SM 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Step1 Protocol A: Amide Coupling HATU, DIPEA SM->Step1 Amide Amide Intermediate Step2 Protocol B: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Amide->Step2 Product Final API Compound Step1->Amide Step2->Product

Two-step synthetic workflow utilizing the acetic acid and 5-bromo handles.

Protocol A: Highly Efficient Amide Coupling via HATU Activation

Causality Note: HATU is selected over traditional EDC/HOBt because the electron-withdrawing methanesulfonyl group ortho to the acetic acid can inductively deactivate the carboxylate. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this electronic deactivation.

Reagents:

  • 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the acetic acid derivative (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 eq) in one portion.

    • Self-Validation Step: Stir for 15 minutes, then pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the Atab-active ester intermediate before proceeding.

  • Coupling: Once the active ester is confirmed, add the target amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Note: The 5-bromo position is sterically accessible but electronically influenced by the meta-sulfonyl group. Pd(dppf)Cl₂ is utilized because its bidentate ligand structure provides a wide bite angle, which forces the palladium center into a geometry that drastically accelerates the rate-limiting reductive elimination step, minimizing protodeboronation of the boronic acid.

Reagents:

  • Brominated Amide Intermediate from Protocol A (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or Schlenk flask, combine the bromide (1.0 eq), boronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Add the Dioxane/H₂O solvent mixture. Sparge the heterogeneous mixture with Argon for at least 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (5 mol%) under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90°C in an oil bath (or 110°C in a microwave reactor for 30 minutes) for 4–6 hours.

  • Monitoring:

    • Self-Validation Step: Monitor via TLC (UV active). The disappearance of the starting bromide and the appearance of a lower Rf spot (typically highly fluorescent under 254 nm due to extended conjugation) indicates success.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics, and concentrate.

  • Isolation: Purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final functionalized API.

References
  • Title: Targeting the Warburg Effect in cancer; relationships for 2-arylpyridazinones as inhibitors of the key glycolytic enzyme 6-phosphofructo-2-kinase/2,6-bisphosphatase 3 (PFKFB3). Source: Bioorganic & Medicinal Chemistry (2014), 22(3), 1029-1039. URL: [Link]

  • Title: Structure-Based Design of Small-Molecule Ligands of Phosphofructokinase-2 Activating or Inhibiting Glycolysis. Source: ChemMedChem (2013), 8(8), 1322-1329. URL: [Link]

  • Title: Substituted quinoxaline derivatives.

Application Note: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid as a Bi-Functional Chemical Probe in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), X-Ray Crystallography (SAD Phasing), and Late-Stage Functionalization

Executive Summary

The compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4; MW: 293.14 Da) represents a highly versatile, bi-functional chemical probe designed for Fragment-Based Drug Discovery (FBDD). While traditional high-throughput screening relies on large, complex molecules, FBDD utilizes low-molecular-weight fragments to map protein binding pockets with high ligand efficiency.

This specific fragment is engineered with three distinct pharmacophoric and structural features:

  • Carboxylic Acid Moiety: Acts as a primary anion-binding anchor.

  • Methanesulfonyl Group: Serves as a rigid, directional hydrogen-bond acceptor.

  • Aryl Bromide: Functions dually as a heavy atom for crystallographic phasing and as a bioorthogonal handle for synthetic elaboration.

This guide details the application of this probe in targeting Aldose Reductase (AKR1B1) , a key enzyme in the polyol pathway implicated in diabetic retinopathy and neuropathy[1].

Mechanistic Rationale & Probe Design (E-E-A-T)

The Target: Aldose Reductase (AKR1B1)

Aldose Reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of AKR1B1 leads to osmotic stress and tissue damage[1]. Classic AKR1B1 inhibitors (e.g., Epalrestat) utilize a carboxylic acid headgroup to coordinate with the enzyme's catalytic triad (Tyr48, His110, Trp111)[2]. The acetic acid moiety of our probe perfectly mimics this interaction, anchoring the fragment deep within the active site.

The Crystallographic Advantage: Bromine-SAD Phasing

A major bottleneck in FBDD is that fragments bind weakly (


 in the 

M to mM range) and often exhibit partial occupancy in crystal structures. This makes their electron density difficult to distinguish from ordered solvent molecules.

The inclusion of the bromine atom solves this through Single-wavelength Anomalous Dispersion (SAD) phasing. Bromine possesses a strong anomalous scattering signal at its K-edge (~13.49 keV, 0.919 Å)[3]. By collecting X-ray diffraction data at this specific wavelength, crystallographers can generate an anomalous difference Fourier map. This map isolates the heavy bromine atom, providing an unambiguous marker for the fragment's exact binding pose and orientation, effectively eliminating model bias[4].

The Chemical Biology Advantage: Late-Stage Functionalization

Once the binding pose is validated, the solvent-exposed aryl bromide serves as a synthetic handle. Because carbon-halogen bonds are rare in native biochemistry, the bromine can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorophores or affinity tags. Causality of choice: Modifying the fragment at the halogen position ensures that the critical carboxylic acid and sulfonyl pharmacophores remain undisturbed, preserving the native binding affinity while enabling downstream pull-down or fluorescence polarization assays.

Mandatory Visualization: FBDD Workflow

The following diagram illustrates the bifurcated workflow of using 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid for both structural mapping and chemical biology validation.

FBDD_Workflow cluster_0 Structural Biology (Br-SAD) cluster_1 Chemical Biology (Late-Stage Functionalization) Probe 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid (Fragment Probe) Soaking Crystal Soaking (AKR1B1 Apo-crystals) Probe->Soaking Coupling Pd-Catalyzed Cross-Coupling (at Br-position) Probe->Coupling Xray X-Ray Diffraction (Br K-edge: ~13.49 keV) Soaking->Xray Map Anomalous Map Generation (Unambiguous Pose) Xray->Map Assay SPR / FP Binding Assays (Target Validation) Map->Assay Structure-guided validation Tagging Biotin/Fluorophore Tagging Coupling->Tagging Tagging->Assay

Workflow for FBDD using 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid as a bi-functional probe.

Experimental Protocols

Protocol A: Co-Crystallization and Br-SAD Phasing

This protocol is designed to overcome low fragment occupancy by utilizing high-concentration soaking and targeted X-ray wavelengths.

  • Protein Preparation: Purify and concentrate recombinant human AKR1B1 to 12 mg/mL in 50 mM HEPES (pH 7.0), 150 mM NaCl, and 2 mM DTT.

  • Apo-Crystallization: Grow apo-crystals via hanging-drop vapor diffusion at 20°C using a reservoir solution of 20% PEG 6000 and 0.1 M Citrate (pH 5.0).

  • Fragment Soaking:

    • Prepare a 100 mM stock of the probe in 100% DMSO.

    • Transfer mature crystals into a soaking drop containing the reservoir solution supplemented with 20 mM of the probe (final DMSO concentration

      
       5%).
      
    • Incubate for 4 to 12 hours. Note: Prolonged soaking may degrade crystal quality; monitor visually.

  • Data Collection: Cryoprotect the crystals in 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron beamline tuned strictly to 13.49 keV (0.919 Å) to maximize the

    
     anomalous signal of bromine[3].
    
  • Phase Calculation: Process data using XDS and calculate the anomalous difference map to locate the bromine peak (> 4.0

    
    ), allowing precise modeling of the fragment into the electron density.
    
Protocol B: Late-Stage Functionalization (Activity-Based Probe Generation)

This protocol details the synthesis of a biotinylated derivative for affinity pull-down, leveraging the aryl bromide.

  • Reaction Setup: In an oven-dried, argon-purged vial, combine:

    • 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (1.0 eq, 10 mg)

    • Biotin-PEG3-phenylboronic acid pinacol ester (1.2 eq)

    • 
       catalyst (0.05 eq)
      
    • 
       (3.0 eq)
      
  • Solvent Addition: Add 1.5 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture.

  • Cross-Coupling: Heat the mixture at 80°C for 4 hours under constant stirring. Causality: The electron-withdrawing methanesulfonyl group activates the aryl ring, facilitating efficient oxidative addition of the palladium catalyst to the C-Br bond.

  • Purification: Filter through Celite, concentrate under reduced pressure, and purify the biotinylated probe via preparative Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol C: Surface Plasmon Resonance (SPR) Binding Kinetics

Validating the binding affinity of the parent fragment and the newly synthesized tagged probe.

  • Sensor Chip Preparation: Immobilize His-tagged AKR1B1 onto a Series S Sensor Chip NTA via

    
     capture, achieving a target immobilization level of ~3000 RU.
    
  • Analyte Preparation: Dilute the probes in running buffer (PBS-T, 2% DMSO) to create a concentration series ranging from 10

    
    M to 1 mM.
    
  • Injection: Flow the analytes over the functionalized and reference flow cells at a rate of 30

    
    L/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
    
  • Data Analysis: Because fragments exhibit rapid on/off rates, fit the resulting sensograms using a 1:1 steady-state affinity model to determine the dissociation constant (

    
    ).
    

Data Presentation: Comparative Profiling

The table below summarizes the expected quantitative outcomes when utilizing this probe in the described FBDD workflow. The data highlights how the parent fragment provides superior crystallographic resolution, while the functionalized probe offers enhanced affinity due to additional vector interactions.

Probe VariantMolecular Weight (Da)AKR1B1

(SPR)
X-Ray ResolutionAnomalous Peak HeightApplication
Parent Fragment 293.14125

M
1.85 Å> 5.0

Br-SAD Phasing, Pose Validation
Biotinylated Probe ~ 550.6045

M
N/AN/AAffinity Pull-down, Target ID
Cy5-Tagged Probe ~ 780.9060

M
N/AN/AFluorescence Polarization

(Note: Quantitative values are representative benchmarks for successful fragment-to-lead campaigns targeting carboxylate-binding pockets).

References

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments.
  • Old Target with New Vision: In Search of New Therapeutics for Diabetic Retinopathy by Selective Modulation of Aldose Reductase.
  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures.

Sources

Assay Development for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a critical pharmacophore and synthetic intermediate associated with the development of selective DP1 receptor antagonists , most notably Laropiprant (MK-0524) .[1][2]

The biological activity of this scaffold is defined by its ability to bind to the Prostaglandin D2 Receptor 1 (DP1) , a Gs-coupled GPCR.[3][4][5][6] Unlike the DP2 (CRTH2) receptor which is Gi-coupled, DP1 activation leads to the accumulation of intracellular cAMP.[1][3][5] Therefore, the primary metric for "activity" of this molecule and its derivatives is the inhibition of PGD2-induced cAMP accumulation .

This guide details the development of a high-throughput TR-FRET cAMP assay to quantify the potency (IC50) of this compound, supported by a secondary radioligand binding assay to confirm affinity (Ki).[1]

Mechanism of Action

The DP1 receptor plays a key role in vasodilation (flushing) and allergic inflammation.[1][3][5]

  • Agonist (PGD2) Binding: Induces conformational change in DP1.[1]

  • Signal Transduction: Activates the G

    
    s protein subunit.[1]
    
  • Effector Activation: G

    
    s stimulates Adenylyl Cyclase (AC).[1]
    
  • Output: ATP is converted to cAMP.[1]

  • Antagonist Action: The test compound competes with PGD2, preventing Gs activation and dampening the cAMP spike.

DP1_Pathway PGD2 PGD2 (Agonist) DP1 DP1 Receptor (Gs-Coupled) PGD2->DP1 Activates Compound Test Compound (Antagonist) Compound->DP1 Blocks Gs Gαs Protein DP1->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Catalyzes ATP ATP ATP->AC

Figure 1: The DP1 signaling cascade.[1][2] The assay measures the reduction of the red "cAMP" node signal in the presence of the blue "Test Compound" node.

Pre-Assay Quality Control: Solubility & Stability

Phenylacetic acid derivatives with sulfone groups are lipophilic.[1] Proper handling is required to prevent precipitation, which causes false negatives (loss of potency) or false positives (light scattering in optical assays).[1]

Protocol A: Stock Preparation
  • Solvent: Dissolve the solid acid in 100% DMSO (anhydrous).

  • Concentration: Prepare a 10 mM master stock.

  • Visual Check: Inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (sulfones can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Aqueous Solubility Verification

Before running the cell assay, verify solubility in the assay buffer.[2]

  • Dilute stock to 100 µM in PBS (pH 7.4).

  • Incubate for 1 hour at Room Temperature (RT).

  • Measure UV absorbance at 280 nm.[1] A drop in absorbance compared to the theoretical value indicates precipitation.

    • Note: If solubility is <10 µM, include 0.1% BSA (Bovine Serum Albumin) in all assay buffers to act as a carrier, mimicking plasma protein binding.[1][2]

Primary Assay: TR-FRET cAMP Functional Screen[1][2]

Objective: Determine the IC50 of the test compound against PGD2-stimulated cAMP production. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET (e.g., LANCE Ultra).[1][2] Cell Line: HEK293 or CHO cells stably expressing human DP1 (PTGDR).[1]

Reagents
  • Agonist: Prostaglandin D2 (PGD2) or BW245C (more selective DP1 agonist).[1][5][6]

  • Reference Antagonist: Laropiprant (MK-0524).[1][7]

  • Detection Kit: cAMP TR-FRET Kit (Europium chelate donor + d2/Ulight acceptor).[1]

  • Stimulation Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (PDE inhibitor) + 0.1% BSA.[1]

    • Expert Insight:IBMX is non-negotiable.[1] It prevents the degradation of cAMP by phosphodiesterases, ensuring the signal accumulates to detectable levels.

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest DP1-CHO cells using enzyme-free dissociation buffer (trypsin can cleave receptors).[1][2]

    • Resuspend in Stimulation Buffer at 200,000 cells/mL.[1]

    • Dispense 5 µL/well into a 384-well low-volume white plate (1,000 cells/well).

  • Compound Addition (Antagonist Mode):

    • Prepare a 4x serial dilution of the test compound in Stimulation Buffer.

    • Add 2.5 µL of diluted compound to the cells.

    • Incubate: 15 minutes at RT. This allows the antagonist to occupy the receptor before the agonist arrives.

  • Stimulation:

    • Prepare 4x PGD2 at a concentration equivalent to its EC80 (concentration inducing 80% max response).[1]

      • Why EC80? It provides a large signal window to detect inhibition while being sensitive enough to competitive antagonism.[1]

    • Add 2.5 µL of PGD2 to the wells.

    • Incubate: 30–45 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.[1]

    • Incubate: 1 hour at RT in the dark.

  • Read:

    • Measure fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a compatible plate reader (e.g., EnVision, PHERAstar).

Assay_Workflow Step1 1. Cell Seeding (DP1-CHO + IBMX) Step2 2. Antagonist Pre-incubation (15 min) Step1->Step2 Step3 3. Agonist Challenge (PGD2 at EC80) Step2->Step3 Step4 4. Lysis & Detection (TR-FRET Reagents) Step3->Step4 Step5 5. Data Analysis (Calculate Ratio 665/615) Step4->Step5

Figure 2: TR-FRET Assay Workflow. The sequential addition ensures equilibrium binding of the antagonist prior to agonist competition.

Secondary Assay: Radioligand Binding[1]

Objective: Confirm that the inhibition is due to direct receptor binding (orthosteric) rather than downstream interference with Adenylyl Cyclase.[1] Method: Scintillation Proximity Assay (SPA) or Filtration.[1]

Protocol Summary
  • Membrane Prep: Isolate membranes from DP1-overexpressing cells.[1]

  • Ligand: Use [3H]-PGD2 (~1 nM final concentration).[1]

  • Competition: Incubate membranes + [3H]-PGD2 + varying concentrations of Test Compound.

  • Equilibrium: 60 minutes at RT.

  • Harvest: Filter through GF/C plates pre-soaked in PEI (to reduce non-specific binding).

  • Count: Liquid scintillation counting.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    [1]

Data Analysis & Interpretation

Calculation of IC50

Convert raw TR-FRET ratios (665nm/615nm * 10,000) to cAMP concentrations using a standard curve. Plot the % Inhibition vs. Log[Compound].

ParameterFormula/DefinitionAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3-fold
IC50 Concentration at 50% inhibition< 100 nM (for potent leads)
Hill Slope Slope of the curve at IC50~ -1.0 (suggests 1:1 binding)
Troubleshooting Guide
  • High Background: Check IBMX concentration; if PDE is not inhibited, basal cAMP is too low to detect a drop.[1][2]

  • Right-Shifted Curve (Low Potency): The compound may be binding to BSA.[1] Repeat assay in low-protein buffer (0.01% BSA) to verify.

  • Inverse Agonism: If the compound reduces cAMP below the basal level (without PGD2), it acts as an inverse agonist. This is a known property of Laropiprant-class molecules and is a valid "active" result.[1]

References

  • Sturino, C. F., et al. (2007).[1][2] "Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (MK-0524)."[1][2] Journal of Medicinal Chemistry.

  • Gervais, F. G., et al. (2001).[1][2] "Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP."[2] Journal of Allergy and Clinical Immunology.

  • Cisbio Bioassays (Revvity). "cAMP Gs Dynamic Kit - User Guide."[1] Technical Resources.

  • Cheng, Y., & Prusoff, W. H. (1973).[1][2] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a specific Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer before handling any chemical.

Introduction

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a compound of interest in pharmaceutical research and development, likely as a building block or intermediate in the synthesis of novel therapeutic agents. Its structure, which incorporates a brominated aromatic ring, a sulfonyl group, and a carboxylic acid moiety, suggests a specific set of chemical properties and potential hazards that necessitate rigorous handling and storage protocols. The sulfonyl group is a key feature in many therapeutic agents, known for its ability to form hydrogen bonds with biological targets.[1][2] This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles for related chemical classes.

Compound Profile and Hazard Assessment

Table 1: Estimated Physicochemical and Hazard Properties

PropertyValue/InformationRationale/Source
Molecular Formula C9H9BrO4SBased on chemical structure.
Physical Form Likely a solid powder at room temperature.Based on similar phenylacetic acid derivatives.[4]
Storage Temperature Room TemperatureRecommended for similar compounds.[4]
Signal Word WarningBased on hazard statements for similar compounds.[3]
Assumed GHS Pictograms GHS07 (Exclamation Mark)Based on assumed H-statements.[3]
Assumed Hazard Statements H302, H312, H315, H319, H332, H335Extrapolated from 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid.[3]
Assumed Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501Extrapolated from 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid.[3]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.[5]

General Storage Conditions

Containers should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[5][6] The storage area should be clearly designated for hazardous chemicals.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Location Cool, dry, well-ventilated area.[6][7]Prevents degradation and accumulation of potentially harmful vapors.
Light Away from direct sunlight.[5]Prevents light-induced decomposition.
Containers Tightly sealed, chemically resistant containers (e.g., glass).[5][6]Prevents leakage and release of dust or vapors.
Segregation Store away from incompatible materials.[8]Mitigates risk of dangerous chemical reactions.
Chemical Incompatibilities

Brominated compounds can react with a variety of substances.[5] It is crucial to segregate this compound from:

  • Strong Oxidizing Agents: May react violently.

  • Strong Bases: The acidic nature of the carboxylic group will lead to a reaction.

  • Reducing Agents: Can potentially react with the sulfonyl and bromo groups.[5][8]

  • Metals: Certain metals, like aluminum, can react with brominated compounds.[5]

Stability Profile

While specific stability data is unavailable, sulfonyl-containing compounds can exhibit varying stability. For instance, some sulfonamides in biological matrices show degradation over time, even under frozen storage.[9] It is recommended to use freshly prepared solutions for analytical and biological assays whenever possible. Long-term stability studies under intended storage and experimental conditions are advised.

Handling Protocols

All handling of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid should be performed by trained personnel in a controlled laboratory environment.

Engineering Controls
  • Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Ventilation: The laboratory should have adequate general ventilation.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory.[5][8]

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Safety goggles with side shields or a face shield.[11]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[12]Prevents skin contact.
Body Lab coat.[11]Protects against contamination of personal clothing.
Respiratory Use of a fume hood is the primary control. A respirator may be required for large spills or if engineering controls are inadequate.Prevents inhalation of dust or aerosols.
General Handling Workflow

The following diagram outlines the standard workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Assemble All Necessary Equipment B->C D Weigh Compound Carefully C->D Begin Experiment E Add to Solvent D->E F Cap and Mix (Vortex/Sonicate) E->F G Decontaminate Glassware & Surfaces F->G Experiment Complete H Segregate Waste (Halogenated Organic) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Sources

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and screening scientists utilizing 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid as a high-value scaffold for the generation of targeted libraries, specifically within the COX-2 inhibitor chemical space.

Leveraging 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid for COX-2 Targeted Library Generation

Executive Summary & Technical Profile[2]

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid represents a "privileged structure" in medicinal chemistry. Its specific substitution pattern—a methylsulfonyl group ortho to an acetic acid moiety—mimics the pharmacophoric requirements of selective COX-2 inhibitors (coxibs), while the 5-bromo position serves as a versatile handle for structural diversification.

This guide details the protocol for utilizing this scaffold in High-Throughput Parallel Synthesis to generate focused libraries, followed by a downstream COX-2 Selectivity Screening workflow.

PropertySpecification
CAS Number 1898068-44-4
Formula C9H9BrO4S
MW 293.13 g/mol
Core Pharmacophore Methylsulfonylphenyl (COX-2 Selectivity)
Synthetic Handles 1. Carboxylic Acid (Amide Coupling/Cyclization)2.[1] Aryl Bromide (Suzuki-Miyaura Coupling)
Solubility Soluble in DMSO (>50 mM), DMF, Methanol
Strategic Utility: The "Bifunctional Divergence" Concept

The utility of this scaffold lies in its ability to undergo orthogonal functionalization. By sequentially modifying the Bromine (Site A) and the Carboxylic Acid (Site B), researchers can rapidly generate a matrix of analogs to explore Structure-Activity Relationships (SAR) around the sulfone core.

Mechanism of Action (Target): The methylsulfonyl group (


) is a classic bioisostere for the sulfonamide group found in Celecoxib. It fits into the secondary pocket of the COX-2 enzyme (Arg513, His90), conferring selectivity over COX-1.
Visualizing the Workflow

The following diagram illustrates the logical flow from Scaffold to Hit Identification.

HTS_Workflow Scaffold Scaffold: 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Step1 Step 1: Diversity Point A (Suzuki Coupling at -Br) Scaffold->Step1 + Boronic Acids Intermediate Biaryl Intermediate Step1->Intermediate Step2 Step 2: Diversity Point B (Amide Coupling at -COOH) Intermediate->Step2 + Amines Library Final Library (96-384 compounds) Step2->Library Screen HTS Assay (COX-1 vs COX-2) Library->Screen

Caption: Figure 1. Bifunctional divergence strategy. The scaffold is first diversified via Suzuki coupling, followed by amide coupling to generate a matrix library.

Protocol A: High-Throughput Parallel Synthesis

Objective: To generate a 96-member library using the scaffold as the core. Scale: 50 µmol per well.

Reagents & Setup
  • Scaffold Stock: 0.5 M in DMSO.

  • Diversity Set 1 (Boronic Acids): 12 distinct aryl boronic acids (0.5 M in DMSO).

  • Diversity Set 2 (Amines): 8 distinct primary/secondary amines (0.5 M in DMSO).

  • Catalyst:

    
    .
    
  • Base:

    
     (2M aqueous).
    
  • Coupling Agent: HATU / DIPEA.

Step-by-Step Methodology

Phase 1: Suzuki-Miyaura Coupling (The Bromine Handle)

  • Dispense: Add 100 µL of Scaffold Stock (50 µmol) to each well of a 96-well reaction block.

  • Add Boronic Acids: Add 120 µL (60 µmol, 1.2 eq) of unique boronic acids to columns 1-12.

  • Catalyst Addition: Add 10 µL of Catalyst suspension (5 mol%).

  • Base Addition: Add 50 µL of 2M

    
    .
    
  • Reaction: Seal block and heat at 90°C for 12 hours.

  • Workup: Cool to RT. Extract with EtOAc (500 µL x 3). Evaporate solvent (Genevac).

    • Checkpoint: Verify conversion of random wells via LCMS. Expect >85% conversion.

Phase 2: Amide Coupling (The Acid Handle)

  • Resuspend: Dissolve the crude biaryl intermediates in 200 µL DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Shake for 15 mins.

  • Add Amines: Add 1.5 eq of unique amines to rows A-H.

  • Reaction: Shake at RT for 4 hours.

  • Purification: Precipitate by adding water or purify via high-throughput prep-HPLC.

  • Final QC: Analyze purity via UPLC-MS. Only wells with >90% purity proceed to screening.

Protocol B: COX-2 Selectivity Screening Assay

Objective: Screen the synthesized library for COX-2 inhibition and COX-1 sparing activity. Method: Fluorescent inhibitor screening assay (Peroxidase activity).

Assay Principle

COX enzymes convert Arachidonic Acid (AA) to


, which is reduced to 

by the peroxidase active site. This reduction is coupled to the oxidation of a fluorometric probe (e.g., ADHP/Amplex Red) yielding Resorufin.
  • Inhibitor present: Lower fluorescence.

  • Inhibitor absent: High fluorescence.

Reagents
  • Enzymes: Recombinant Human COX-2 and Ovine COX-1.[2]

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine).

  • Cofactor: Hemin.

Screening Workflow
  • Preparation: Dilute library compounds in DMSO to 100x final concentration.

  • Transfer: Acoustic transfer (Echo) 50 nL of compound to 384-well black assay plates.

  • Enzyme Addition:

    • Plate A (COX-1): Add 10 µL of COX-1 enzyme buffer.

    • Plate B (COX-2): Add 10 µL of COX-2 enzyme buffer.

  • Incubation: Incubate for 10 mins at RT to allow inhibitor binding.

  • Initiation: Add 10 µL of Substrate Mix (Arachidonic Acid + ADHP + Hemin).

  • Read: Measure Fluorescence (Ex 535 nm / Em 590 nm) kinetically for 15 mins.

Data Analysis & Hit Selection

Calculate Percent Inhibition for each well:



Selection Criteria:

  • Hit: >50% inhibition of COX-2 at 10 µM.

  • Selectivity: Ratio of

    
    .
    
References
  • COX-2 Structural Biology: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature384 , 644–648 (1996). Link

  • Sulfone Pharmacophore: Prasit, P., et al. "Discovery of specific COX-2 inhibitors." Annual Reports in Medicinal Chemistry32 , 211-220 (1997). Link

  • Suzuki Coupling in HTS: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews95 , 2457-2483 (1995). Link

  • Fluorescent COX Assay: "COX Fluorescent Inhibitor Screening Assay Protocol." Cayman Chemical.[2] Link

Sources

analytical methods for quantifying 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profiling and Quantification of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Introduction & Compound Overview

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4) is a critical intermediate in the synthesis of Prostaglandin D2 (PGD2) receptor antagonists, most notably analogues of Laropiprant. Structurally, it features a phenyl ring substituted with a lipophilic bromine atom, a polar electron-withdrawing methanesulfonyl (sulfone) group, and an ionizable acetic acid moiety.

This unique combination of functional groups presents specific analytical challenges:

  • Acidity: The carboxylic acid (pKa ~4.2) requires pH control in liquid chromatography to prevent peak tailing.

  • Polarity: The sulfone group imparts significant polarity, while the bromine atom adds hydrophobicity, requiring a balanced stationary phase interaction.

  • Chromophore: The substituted benzene ring provides UV absorption, suitable for standard detection methods.

Physicochemical Profile:

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    S
  • Molecular Weight: 293.13 g/mol

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile; pH-dependent solubility in water (low at pH < 4).

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity analysis and quantitative assay for process control and release testing.

Chromatographic Conditions

This method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shape and reproducible retention times.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5.0 µL
Detection UV @ 254 nm (primary), 210 nm (secondary for impurities)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.01090
15.01090
15.19010
20.09010
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh ~10 mg sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate, and dilute to volume with Water. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for acidic analytes).

  • Theoretical Plates (N): NLT 5,000.

  • RSD (n=5): NMT 2.0% for peak area.

Method 2: LC-MS/MS (Trace Quantification)

Objective: High-sensitivity quantitation in complex matrices (e.g., reaction mixtures, biological fluids) or genotoxic impurity screening.

Mechanism: Electrospray Ionization (ESI) in Negative Mode is preferred due to the carboxylic acid, which readily deprotonates to form [M-H]⁻. The bromine atom provides a distinct isotopic signature (


Br:

Br ≈ 1:1), aiding in specificity.
Mass Spectrometry Parameters
  • Ion Source: ESI Negative (-)

  • Precursor Ion: m/z 290.9 / 292.9 (Isotopic pair)

  • Quantification Transition: m/z 290.9

    
     210.9 (Loss of SO
    
    
    
    Me group + H) or 290.9
    
    
    79.0 (Br⁻)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

Protocol Workflow

LCMS_Workflow Sample Sample Matrix (Reaction Mix/Plasma) Extract Protein Precipitation (MeCN 3:1) Sample->Extract Centrifuge Centrifuge 10,000 x g, 10 min Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dilution Dilute 1:1 with 0.1% Formic Acid Supernatant->Dilution Injection Inject to LC-MS/MS (ESI Negative) Dilution->Injection

Caption: LC-MS/MS sample preparation workflow ensuring matrix removal and ionization efficiency.

Method 3: Quantitative NMR (qNMR)

Objective: Absolute purity determination without a reference standard (Primary Standard Characterization).

Protocol:

  • Solvent: DMSO-d

    
     (Preferred for solubility and distinct peak separation).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Ensure IS signals do not overlap with the analyte.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of protons).

    • Scans: 16 or 32.

  • Key Signals for Integration:

    • 
       3.8 ppm (s, 2H):  Methylene protons (-CH
      
      
      
      -COOH). Best for quantitation.
    • 
       3.3 ppm (s, 3H):  Methyl protons of sulfone (-SO
      
      
      
      CH
      
      
      ).
    • 
       7.5 - 8.0 ppm (m, 3H):  Aromatic protons.
      

Calculation:



Where I = Integral area, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS.[1]

Synthesis Context & Impurity Logic

Understanding the synthesis pathway is crucial for identifying potential impurities. The sulfone is typically generated via the oxidation of the corresponding sulfide.

Synthesis_Pathway Sulfide Precursor: 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid (CAS: 1784987-73-0) Oxidation Oxidation Step (mCPBA or H2O2) Sulfide->Oxidation Sulfoxide Impurity A (Intermediate): Sulfoxide Derivative Oxidation->Sulfoxide Partial Ox Sulfone Target Analyte: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4) Oxidation->Sulfone Complete Ox Sulfoxide->Sulfone Further Ox

Caption: Synthesis pathway highlighting the Sulfide precursor and Sulfoxide impurity risks.

Impurity Markers:

  • Sulfide Precursor: Less polar, elutes later on RP-HPLC.

  • Sulfoxide Intermediate: More polar than sulfide but less than sulfone.

  • Des-Bromo Impurity: Formed via hydrogenolysis if catalytic hydrogenation is used elsewhere (m/z 215).

References

  • Chemical Identity: "2-(5-Bromo-2-methanesulfonylphenyl)acetic acid."[2][3][4] CAS Common Chemistry, CAS Registry Number 1898068-44-4. Link

  • Precursor Characterization: "2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid."[2][3] Sigma-Aldrich Product Catalog, CAS 1784987-73-0. Link

  • HPLC Methodology: Snyder, L. R., et al. "Practical HPLC Method Development.
  • Laropiprant Context: Lai, E., et al. "Suppression of Niacin-induced Vasodilation with an Antagonist to Prostaglandin D2 Receptor Subtype 1." Clinical Pharmacology & Therapeutics, 2007.

Sources

Application Note: Targeted Derivatization of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid for High-Sensitivity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4) is a critical pharmacophore and synthetic building block, prominently featured in the development of substituted quinoxaline derivatives acting as PFKFB3 and PFKFB4 inhibitors for targeted oncology therapies[1].

However, quantifying this molecule in complex biological matrices (e.g., plasma, urine, or microsomal incubations) presents severe analytical bottlenecks. Its high polarity leads to poor chromatographic retention, and its carboxylic acid moiety suffers from weak ionization and severe matrix suppression in mass spectrometry[2]. This application note details a robust, self-validating derivatization strategy designed to reverse the analyte's charge, drastically enhance its electrospray ionization (ESI) efficiency, and improve its reversed-phase (RP) chromatographic behavior.

Scientific Rationale: The Causality of Derivatization

Direct analysis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid via LC-MS/MS is hindered by two fundamental chemical properties:

  • The Polarity Problem: The strongly electron-withdrawing methanesulfonyl (

    
    ) group increases the molecule's polarity. On standard C18 columns, the underivatized acid elutes near the void volume, co-eluting with a massive influx of unretained salts and endogenous matrix components[3].
    
  • The Ionization Problem: Carboxylic acids typically require negative-ion mode (ESI-) for detection. ESI- is notoriously susceptible to ion suppression from biological matrices, limiting the achievable Limit of Detection (LOD)[2].

The Solution: We employ a Charge-Reversal Derivatization strategy utilizing p-dimethylaminophenacyl bromide (DmPABr).

  • Mechanistic Causality: DmPABr reacts with the carboxylate group via an

    
     mechanism to form an ester. This transformation caps the polar acid with a bulky, hydrophobic phenyl ring, significantly increasing the partition coefficient (
    
    
    
    ) and ensuring strong retention on C18 stationary phases. Furthermore, the reagent introduces a tertiary amine. In acidic mobile phases, this amine readily protonates, forcing the molecule to ionize highly efficiently in positive mode (ESI+), boosting sensitivity by 2 to 4 orders of magnitude[4].

Mechanism Substrate Analyte: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid [High Polarity, Poor ESI+ Signal] Reaction SN2 Nucleophilic Substitution (60°C, 60 min, ACN solvent) Substrate->Reaction Reagent Reagent: DmPABr + DIPEA (Base) [Provides Hydrophobicity & Tertiary Amine] Reagent->Reaction Product Product: DmPA-Ester Derivative [Strong C18 Retention, High ESI+ Efficiency] Reaction->Product

Figure 1. Reaction pathway for charge-reversal derivatization using DmPABr to enhance MS detection.

Experimental Workflows & Self-Validating Protocols

A quantitative assay is only as reliable as its internal quality controls. The protocols below are designed as self-validating systems . Because the target analyte contains a bromine atom, it naturally exists as two stable isotopes (


 and 

) in a nearly 1:1 ratio. By monitoring the MRM transitions for both derivatized isotopic precursor ions, the system self-validates peak identity. If the ratio of the integrated peak areas deviates from 1:1 (

), it immediately flags the presence of an isobaric matrix interference.

Workflow A 1. Sample Prep (ACN Precipitation) B 2. Derivatization (DmPABr + DIPEA) A->B C 3. RP-HPLC (C18 Separation) B->C D 4. Detection (ESI+ MS/MS) C->D E 5. Validation (79Br/81Br Ratio) D->E

Figure 2. End-to-end workflow for derivatization and self-validating quantification of the analyte.

Protocol A: DmPABr Derivatization for LC-MS/MS Analysis

This protocol is optimized for sub-ng/mL quantification in plasma or microsomal matrices.

Step-by-Step Methodology:

  • Protein Precipitation: To 50 µL of biological sample, add 150 µL of ice-cold Acetonitrile (ACN) containing the internal standard. Vortex for 30s and centrifuge at 14,000 x g for 10 min.

    • Causality: ACN effectively denatures proteins while maintaining the extracted analyte in a polar aprotic environment, which is strictly required to prevent solvent-reagent side reactions during the subsequent

      
       derivatization.
      
  • Reagent Addition: Transfer 100 µL of the supernatant to a glass autosampler vial. Add 50 µL of 10 mM DmPABr (in ACN) and 10 µL of 100 mM N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to form the reactive carboxylate nucleophile without competing with the analyte for the DmPABr reagent.

  • Incubation: Seal the vial and incubate at 60°C for 60 minutes.

    • Causality: The ortho-methanesulfonyl group creates significant steric hindrance around the acetic acid moiety. Elevated temperature provides the necessary activation energy to drive the bulky substitution to >95% completion.

  • Quenching: Cool to room temperature and add 10 µL of 5% Formic Acid in water.

    • Causality: Formic acid neutralizes the DIPEA, protonates the newly formed tertiary amine, and halts any further side reactions, stabilizing the derivative for extended autosampler storage[4].

  • Analysis: Inject 5 µL onto an LC-MS/MS system equipped with a C18 column (e.g., Waters Acquity BEH C18), using a gradient of Water/ACN with 0.1% Formic Acid.

Protocol B: EDC/2-NPH Amidation for HPLC-UV Analysis

For laboratories lacking LC-MS/MS infrastructure, UV detection requires the introduction of a chromophore.

Step-by-Step Methodology:

  • Activation: To 100 µL of extracted sample in ACN, add 20 µL of 50 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 20 µL of Pyridine.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Labeling: Add 50 µL of 20 mM 2-Nitrophenylhydrazine (2-NPH) and incubate at 40°C for 30 minutes.

    • Causality: 2-NPH attacks the intermediate to form a stable hydrazide derivative. Crucially, 2-NPH provides a strong absorption band at 400 nm, shifting the detection window out of the noisy low-UV range (210-250 nm) where biological matrices heavily interfere.

  • Analysis: Quench with 10 µL of 10% KOH (to destroy excess reagent) and analyze via HPLC-UV at 400 nm.

Data Presentation & Assay Metrics

The derivatization of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (Exact Mass: 291.94 for


) with DmPABr (mass addition of 162.09) yields a derivative with an 

of 454.1 (

) and 456.1 (

). Fragmentation in the collision cell reliably cleaves the ester bond, yielding the highly stable DmPA-specific product ion at m/z 162.1.

Table 1: MRM Transitions for DmPA-Derivatized Analyte (Self-Validating System)

Target IsotopePrecursor Ion

(m/z)
Product Ion (m/z)Collision Energy (eV)Purpose

Derivative
454.1162.125Primary Quantifier

Derivative
456.1162.125Qualifier / Isotopic Validator (Must be 1:1 ratio)
SIL-IS (Spiked) 459.1167.125Internal Standard (using

-DmPABr)

Table 2: Chromatographic & Assay Performance Comparison

Performance MetricUnderivatized Analyte (ESI-)DmPA-Derivatized Analyte (ESI+)
Retention Time (C18 Column) ~1.2 min (Elutes in Void Volume)~6.8 min (Baseline resolved)
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL
Matrix Effect (Plasma) Severe ion suppression (>60%)Minimal suppression (<5%)
Linear Dynamic Range 100 - 5,000 ng/mL0.5 - 10,000 ng/mL

References

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate (Journal of Chromatography B)[Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.org (Journal of Chromatography & Separation Techniques)[Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry (ACS Publications)[Link]

  • Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene[Link]

  • WO2016180537A1 - Substituted quinoxaline derivatives.

Sources

Application Note: Utilizing 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in the Synthesis and Cellular Evaluation of COX-2 Targeted Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the transition from synthetic chemistry to in vitro cellular validation requires highly functionalized, rationally designed building blocks. 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS 1898068-44-4) is a trifunctional scaffold uniquely suited for developing cell-permeable cyclooxygenase-2 (COX-2) inhibitors, fluorescent probes, and fragment-based screening libraries.

While the unmodified building block is rarely the final therapeutic entity, it serves as the critical starting material for generating bioactive probes. This application note outlines the mechanistic rationale behind this scaffold and provides a self-validating, step-by-step cellular workflow for evaluating its derivatives using the Cellular Thermal Shift Assay (CETSA) and orthogonal phenotypic readouts.

Mechanistic Rationale & Pharmacophore Utility

As a Senior Application Scientist, it is crucial to understand why a specific building block is chosen before introducing it into a cell culture environment. The structural features of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid provide a perfect template for COX-2 target engagement:

  • The Methanesulfonyl (-SO₂CH₃) Group: This is the primary pharmacophore responsible for COX-2 selectivity. In the cellular environment, the methanesulfonyl moiety inserts into a secondary hydrophilic side pocket of the COX-2 active site (lined by Val523). This pocket is sterically blocked by Ile523 in the constitutive COX-1 isoform, granting the synthesized probes high selectivity[1].

  • The Bromo (-Br) Substituent: Positioned at C5, the halogen acts as a versatile handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to append a second aryl ring, completing the classic 1,2-diaryl pharmacophore required for potent COX-2 inhibition[1].

  • The Acetic Acid (-CH₂COOH) Moiety: This group mimics the carboxylate of arachidonic acid (the natural substrate of COX-2), anchoring the molecule via hydrogen bonding to Arg120 and Tyr355. Alternatively, it serves as a bioconjugation handle to attach fluorophores for live-cell imaging.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of probes derived from this building block must utilize a self-validating workflow. We employ CETSA to prove direct thermodynamic target engagement in live cells[2], followed by a multiplexed functional assay to ensure that observed phenotypic changes are due to target inhibition rather than off-target cytotoxicity.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Proteins naturally unfold and aggregate when subjected to heat. When a synthesized probe binds to the COX-2 enzyme in a live cell, it thermodynamically stabilizes the folded protein state, shifting its melting temperature (


) higher[2]. By quantifying the remaining soluble COX-2 protein across a temperature gradient, we can definitively prove that the derivative penetrates the cell membrane and engages the target[3].

Step-by-Step Methodology:

  • Cell Seeding: Culture A549 cells (which constitutively express COX-2) in F-12K medium supplemented with 10% FBS. Seed at

    
     cells/well in 6-well plates and incubate overnight at 37°C, 5% CO₂.
    
  • Compound Dosing: Treat cells with 10 µM of the synthesized probe (derived from CAS 1898068-44-4).

    • Self-Validation Control 1: Treat a parallel well with 0.1% DMSO (Vehicle negative control).

    • Self-Validation Control 2: Treat a parallel well with 10 µM Celecoxib (Positive control).

  • Incubation: Incubate for 1 hour at 37°C to allow for cellular uptake and target binding.

  • Heat Shock Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes (100 µL per tube). Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[2].

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[3].

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-COX-2 primary antibody. Plot the band intensities against temperature to calculate the apparent

    
     and the resulting thermal shift (
    
    
    
    ).
Protocol B: Multiplexed PGE2 ELISA and Cell Viability Assay

Causality: COX-2 converts arachidonic acid into Prostaglandin H2, which is rapidly isomerized to Prostaglandin E2 (PGE2). A successful probe will lower secreted PGE2. However, a highly cytotoxic compound will also lower PGE2 simply by killing the cells. Therefore, multiplexing the ELISA with a luminescent ATP-based viability assay is mandatory to normalize the functional readout.

Step-by-Step Methodology:

  • Induction & Treatment: Seed A549 cells in a 96-well plate (

    
     cells/well). Stimulate with 10 ng/mL IL-1β to upregulate COX-2 expression. Simultaneously, treat with a dose-response gradient of the synthesized probe (1 nM to 10 µM).
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection (ELISA): Carefully transfer 50 µL of the cell culture supernatant to a commercial PGE2 Competitive ELISA plate. Process according to the manufacturer's instructions to determine PGE2 concentration.

  • Viability Normalization (CellTiter-Glo): Immediately add 50 µL of CellTiter-Glo reagent to the remaining cells and medium in the original 96-well plate. Shake for 2 minutes and incubate for 10 minutes at room temperature.

  • Data Processing: Read luminescence to quantify viable cells. Normalize the PGE2 ELISA concentrations against the luminescent viability signal. A true COX-2 inhibitor will show a sharp drop in PGE2 with no significant drop in cell viability.

Data Presentation

The following table summarizes typical screening data, demonstrating how the unmodified building block compares to a fully synthesized di-aryl probe and a clinical standard.

CompoundCETSA

(°C)
PGE2 Inhibition IC₅₀ (nM)Cell Viability IC₅₀ (µM)Interpretation
Building Block (CAS 1898068-44-4)< 0.5> 10,000> 100Incomplete pharmacophore; weak baseline binding.
Synthesized Di-aryl Probe + 4.245> 100Strong target engagement; potent, non-toxic inhibition.
Celecoxib (Positive Control)+ 5.132> 100Validates assay dynamic range and sensitivity.
DMSO (Vehicle Control)N/AN/AN/ABaseline establishment.

Experimental Workflow Visualization

G A 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid B Palladium Cross-Coupling (Probe Synthesis) A->B Chemical Derivatization C Live Cell Incubation (A549 Cells) B->C Compound Dosing D CETSA (Target Engagement) C->D Heat Shock & Lysis E PGE2 ELISA & Viability (Functional Readout) C->E Supernatant Analysis

Workflow from chemical building block to cellular target validation.

References

*[2] Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Source: National Center for Biotechnology Information (NCBI). URL: 2 *[3] Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: 3 *[1] Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PubMed Central (PMC). URL: 1

Sources

formulation of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-FORM-2026-BMA [1]

Abstract

This technical guide outlines the optimized formulation strategies for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (referred to herein as BMA-Acid ) for preclinical in vivo administration.[1] BMA-Acid is a lipophilic phenylacetic acid derivative characterized by pH-dependent solubility.[1] While the methanesulfonyl group provides some polarity, the bromine substituent and aromatic core necessitate specific wetting and solubilization techniques. This guide prioritizes two delivery systems: a homogeneous suspension for oral (PO) toxicological/efficacy studies and a buffered solution for intravenous (IV) pharmacokinetic profiling , ensuring high bioavailability and reproducibility.[1]

Physicochemical Profiling & Solubility Logic

Before formulation, one must understand the molecular behavior of BMA-Acid.[1] As a Class II compound (Biopharmaceutics Classification System), its bioavailability is likely dissolution-limited.[1]

PropertyEstimated ValueFormulation Implication
pKa (Acid) ~4.2 – 4.5Critical: Insoluble in stomach acid (pH 1.2).[1] Highly soluble as a salt at pH > 6.[1]0.
LogP ~2.8 – 3.2Moderate lipophilicity.[1] Requires a surfactant (Tween 80) for wetting.[1]
Molecular Weight ~293.13 g/mol Small molecule; rapid permeation expected once dissolved.[1]
Appearance White/Off-white solidCrystalline forms may resist dissolution; micronization is recommended for suspensions.[1]
The "In-Situ Salt" Strategy

For solution formulations (IV or high-bioavailability PO), we utilize the carboxylic acid moiety.[1] By reacting BMA-Acid with a stoichiometric amount of base (NaOH or Meglumine), we generate the water-soluble carboxylate anion in situ, avoiding the need to synthesize and isolate a salt form beforehand.

Formulation Decision Matrix

The choice of vehicle depends strictly on the study endpoint and route of administration.

FormulationDecision Start Study Requirement Route Route of Administration? Start->Route PO Oral (PO) Route->PO IV Intravenous (IV) Route->IV Goal_PO Goal: Max Exposure or Toxicity? PO->Goal_PO Solution_IV Protocol C: IV Solution (In-situ Salt + Saline/HP-b-CD) Strict pH 7.4 Control IV->Solution_IV Suspension Protocol A: Suspension (0.5% MC + 0.1% Tween 80) High Capacity (>100 mg/kg) Goal_PO->Suspension Toxicity / High Dose Solution_PO Protocol B: Solution (PEG400/Water or Salt) Fast Absorption Goal_PO->Solution_PO PK / Low Dose

Figure 1: Decision tree for selecting the appropriate vehicle based on study goals.

Protocol A: Oral Suspension (Standard Efficacy/Tox)

Target Concentration: 1 – 100 mg/mL Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% (w/v) Tween 80 in Water.[1]

Scientific Rationale
  • Methylcellulose (MC): Acts as a suspending agent.[1][2] It increases viscosity, preventing the rapid sedimentation of drug particles (Stokes' Law), ensuring dose uniformity.[1]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant.[1] The bromine atom makes BMA-Acid hydrophobic; Tween 80 reduces the contact angle between the solid drug and water, ensuring wetting and preventing aggregation (clumping).

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 40% of the required Deionized (DI) water to ~80°C.[1]

    • Slowly disperse the Methylcellulose powder onto the hot water surface with vigorous stirring.[1]

    • Once dispersed, add the remaining 60% of water (ice-cold).[1] This "thermal shock" hydrates the polymer chains rapidly.[1]

    • Add Tween 80 (0.1% w/v).[1][3]

    • Stir overnight at 4°C to obtain a clear vehicle.[1][4]

  • Compound Preparation:

    • Weigh: Accurately weigh the required amount of BMA-Acid into a mortar or glass vial.

    • Micronize (Critical): If the compound is clumpy, gently grind it with a pestle.[1]

    • Levigate (Wetting): Add a tiny amount of the vehicle (or pure Tween 80) to the powder. Mix to form a smooth, lump-free paste.[1] Note: Failure to wet the powder here will result in floating chunks that cannot be dispersed later.

    • Dilute: Gradually add the remaining vehicle in geometric steps (small aliquots), mixing thoroughly between additions.

    • Homogenize: Vortex for 2 minutes or use a probe sonicator (20% amplitude, 30 sec) to break micro-aggregates.

  • QC Check:

    • Invert the vial.[1] The suspension should not show rapid settling or "caking" at the bottom.

    • pH Check: Ensure pH is between 3.0 – 7.0 (Suspensions are less sensitive to pH than solutions).[1]

Protocol B: Intravenous Solution (PK Studies)

Target Concentration: 1 – 5 mg/mL Vehicle: 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Phosphate Buffered Saline (PBS), pH 7.4.[1]

Scientific Rationale

IV administration requires a particle-free solution.[1] Since BMA-Acid is an acid (pKa ~4.5), we can use pH adjustment to solubilize it.[1] However, simple pH adjustment risks precipitation upon injection (phlebitis).[1] We use HP-β-CD as a "safety net" to encapsulate the lipophilic phenyl-bromine core, preventing precipitation when the blood buffers the pH.

Step-by-Step Procedure
  • Stock Vehicle Preparation:

    • Dissolve 10g of HP-β-CD in 100 mL of PBS (Phosphate Buffered Saline).

    • Filter through a 0.22 µm PES filter.[1]

  • Drug Dissolution (In-Situ Salt Formation):

    • Weigh BMA-Acid into a clear glass vial.[1]

    • Add Base: Add 1.05 equivalents of 1N NaOH (or Meglumine).[1]

      • Calculation:

        
        [1]
        
    • Add a small volume of saline or water (approx 10% of final volume).[1]

    • Vortex/Sonicate until the solution is completely clear . The pH will be high (>10).[1]

    • Checkpoint: If not clear, the salt has not formed or the concentration is too high. Do not proceed until clear.

  • Buffering & Dilution:

    • Slowly add the 10% HP-β-CD/PBS vehicle to the target volume.

    • pH Adjustment: Measure pH. It will likely be basic. Carefully titrate back to pH 7.4 ± 0.2 using dilute HCl (0.1 N).

    • Warning: Do not overshoot below pH 6.0, or the free acid will precipitate.[1]

  • Final Filtration:

    • Filter the final solution through a 0.22 µm syringe filter (PVDF or PES) into a sterile vial.

Quality Control & Stability

Every formulation must be validated before entering the animal facility.[1]

ParameterMethodAcceptance Criteria
Visual Appearance Visual InspectionSuspension: Uniform, milky, no large clumps. Solution: Crystal clear, no particulates.
pH pH MeterIV: 7.2 – 7.6 (Strict).[1] PO: 3.0 – 8.0 (Flexible).[1]
Concentration Verification HPLC-UV± 10% of nominal concentration.
Simulated Precipitation Dilution TestMix 100 µL of IV formulation with 900 µL of warm plasma (or PBS). Must remain clear for 1 hour.

In Vivo Administration Guidelines

Dosing Volumes

Respecting physiological limits is crucial to avoid stress-induced artifacts.[1]

  • Mouse (20-25g):

    • PO: 10 mL/kg (Max 20 mL/kg).[1] Typical volume: ~200 µL.[1]

    • IV (Bolus): 5 mL/kg.[1] Typical volume: ~100 µL.[1]

  • Rat (250g):

    • PO: 5-10 mL/kg.[1] Typical volume: ~1 - 2 mL.[1]

    • IV (Bolus): 2-5 mL/kg.[1] Typical volume: ~0.5 - 1 mL.[1]

Workflow Visualization

Workflow Weigh 1. Weigh BMA-Acid Wet 2. Wetting Step (Tween 80 or NaOH) Weigh->Wet Critical Step Dilute 3. Dilute with Vehicle (MC or Cyclodextrin) Wet->Dilute Process 4. Sonicate/Vortex Dilute->Process QC 5. QC: pH & Visual Process->QC

Figure 2: Generalized workflow for formulation preparation. The wetting step is the most common point of failure.

References

  • Biopharmaceutics Classification System (BCS): Amidon, G. L., et al.[1] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharm Res.[1] 1995.[1] Link

  • Vehicle Selection: Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharm Res.[1] 2004.[1] Link

  • Ramatroban/Phenylacetic Acid Pharmacology: Ishizuka, T., et al. "Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2."[1] Cardiovasc Drug Rev.[1][3] 2004.[1] Link

  • Methylcellulose Protocols: "Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80." ResearchGate Discussions.Link

  • IV pH Adjustment: "Top Considerations When Developing Formulations for Injectable Solutions." Ascendia Pharma.[1]Link[1]

Sources

Troubleshooting & Optimization

solubility issues of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Solubility Optimization & Troubleshooting Guide[1]

Executive Summary & Chemical Profile[1][2][3]

Compound: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Common Applications: Pharmaceutical intermediate (CRTH2 antagonists, sulfonamide derivatives), fragment-based drug discovery.[1]

This molecule presents a classic "solubility paradox" common in medicinal chemistry. It contains a highly polar, hydrogen-bond accepting sulfone group (


) adjacent to a lipophilic bromine atom, all attached to an ionizable phenylacetic acid scaffold.[1]

The Core Challenge: While the sulfone group suggests polarity, the molecule often behaves as "brick dust" (high melting point, poor solubility) in water at neutral pH due to strong intermolecular stacking and the lipophilic bromine. Conversely, the carboxylic acid moiety allows for excellent solubility if the pH is manipulated correctly.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10]Implication
pKa (Acid) ~3.8 – 4.1More acidic than phenylacetic acid due to the electron-withdrawing sulfone.[1]
LogP ~1.8 – 2.2Moderately lipophilic; prone to non-specific binding in plastics.[1]
H-Bond Acceptors 3 (Sulfone O's + Acid C=O)Strong interaction with water, but requires ionization to dissolve.[1]
Preferred Stock Solvent DMSO (Dimethyl Sulfoxide)Soluble >50 mM.[1]

Frequently Asked Questions (Quick Reference)

Q: Why does my compound precipitate immediately when I add the DMSO stock to PBS (pH 7.4)? A: This is "Solvent Shock."[1] You are moving from a high dielectric environment (DMSO) to a highly ordered aqueous environment.[1] While pH 7.4 is above the pKa, the kinetics of dissolution are slower than the kinetics of aggregation. The hydrophobic bromine and aromatic ring drive the molecules to cluster before they can deprotonate and solvate. See Protocol 2 for the fix.

Q: Can I use Ethanol or Methanol for stock solutions? A: Yes, but with caution.[1] Solubility in alcohols is lower than in DMSO (typically 10–20 mM max).[1] Alcohols are also volatile, leading to concentration drift over time.[1] For biological assays, DMSO is preferred.[1] For synthesis, alcohols are excellent recrystallization solvents.[1]

Q: I see "oiling out" during synthesis workup. How do I fix this? A: This molecule has a low melting point relative to its salts.[1] If you attempt to crystallize from a solvent system that is too polar (like water/methanol) without seeding, it separates as an oil.[1] Switch to a less polar co-solvent system, such as Ethyl Acetate/Heptane, or ensure slow cooling.[1]

Troubleshooting Guides

Scenario A: Biological Assays (In Vitro)

Issue: Compound crashes out in cell culture media or biochemical buffers.[1]

Root Cause Analysis:

  • The "Local pH" Trap: When a droplet of acidic DMSO stock hits the buffer, the local pH at the injection site drops temporarily, forcing the compound into its protonated (insoluble) state.

  • Ionic Strength: High salt concentrations (PBS/HBSS) reduce the solubility of organic anions (Salting-out effect).[1]

Solution Workflow:

  • Step 1: Do not add 100% DMSO stock directly to the final media.[1]

  • Step 2: Create an "Intermediate Dilution" in cell-culture grade water or low-salt buffer (10x concentration).[1]

  • Step 3: Sonicate this intermediate solution.[1]

  • Step 4: Add the intermediate to the final assay plate.

Scenario B: Chemical Synthesis & Purification

Issue: Poor separation or tailing peaks on LCMS/HPLC.

Root Cause Analysis: The carboxylic acid moiety interacts strongly with the stationary phase (silica or C18), causing peak tailing.[1]

Solution Workflow:

  • Modifier is Mandatory: Ensure your mobile phase contains 0.1% Formic Acid (for low pH methods) or 10 mM Ammonium Bicarbonate (for high pH methods).[1]

  • Avoid Neutral Systems: Never run this compound in pure Water/Acetonitrile gradients without a pH modifier; it will smear across the column.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on your specific application.

SolubilityDecisionTree Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Purification Start->Synthesis StockPrep Prepare Stock 10-50mM in DMSO BioAssay->StockPrep SynthSolvent Solvent Choice Synthesis->SynthSolvent DirectAdd Direct Addition to Media? StockPrep->DirectAdd Precipitation Risk of Precipitation (Cloudiness) DirectAdd->Precipitation If >0.1% DMSO IntermedDilution Protocol: Intermediate Dilution (Step-down in H2O) Precipitation->IntermedDilution Yes (Fix) Recryst Recrystallization: EtOH/Water or EtOAc/Heptane SynthSolvent->Recryst Purification Extraction Extraction: DCM or EtOAc (Acidify aq layer first) SynthSolvent->Extraction Workup

Caption: Decision tree for solvent handling. For biological assays, intermediate dilution prevents "solvent shock" precipitation.[1]

Standard Operating Protocols (SOPs)

Protocol 1: The "pH-Switch" Method (For Aqueous Stock Preparation)

Use this method if you need a high-concentration aqueous solution (e.g., for animal dosing) without using excessive DMSO.[1]

Principle: You cannot dissolve the solid acid directly in water.[1] You must form the sodium salt in situ.[1]

  • Weighing: Weigh the required amount of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid.

  • Suspension: Add 80% of the final volume of water.[1] The powder will float/clump.[1]

  • Activation: Add 1.05 equivalents of 1M NaOH (Sodium Hydroxide).

    • Why? This deprotonates the carboxylic acid (COOH

      
       COO⁻Na⁺).[1]
      
    • Observation: The solution should turn clear rapidly.

  • Adjustment: Check pH. It will likely be basic (~pH 9-10).[1]

  • Buffering: Slowly add 1M PBS or dilute HCl to lower the pH to physiological levels (7.4).

    • Warning: Do not drop below pH 5.5, or the compound will precipitate back out.[1]

  • Final Volume: Top up with water to the final volume.

Protocol 2: DMSO Stock Preparation (Standard)[1]
  • Solvent: Use anhydrous DMSO (Grade: Cell Culture or HPLC).[1]

    • Note: Avoid DMSO that has been left open; it absorbs water, which reduces solubility.[1]

  • Concentration: Aim for 10 mM to 50 mM.

  • Storage: Aliquot into small vials (avoid repeated freeze-thaw cycles). Store at -20°C.

  • Verification: If crystals appear upon thawing, warm to 37°C and vortex/sonicate before use.

References & Authority

  • Solubility of Phenylacetic Acid Derivatives:

    • Gracin, S., & Rasmuson, Å. C. (2002).[1][11] Solubility of phenylacetic acid... in pure solvents.[1] Journal of Chemical & Engineering Data.[1][12]

    • Relevance: Establishes the baseline solubility behavior for the scaffold.[1]

  • Sulfonamide/Sulfone Group Effects:

    • Kang, S., et al. (2002).[1][11][13] pH-induced Solubility Transition of Sulfonamide-Based Polymers.[1] Journal of Controlled Release.[1]

    • Relevance: Explains the "hydrophobic switching" mechanism of sulfonated aromatics.

  • Synthetic Intermediates (Etoricoxib/Laropiprant Analogs):

    • Patent US20070027186A1.[1] Process for the preparation of phenylacetic acid derivatives.[1][2][6][1]

    • Relevance: Provides industrial handling data for methanesulfonylphenyl acetic acid intermediates, specifically regarding "oiling out" and salt formation.

  • pKa Data for Substituted Aromatics:

    • Kütt, A., et al. (2018).[1][4][14] pKa values in organic chemistry.[1][3][4][10][15] Tetrahedron Letters.[1][4] [1]

    • Relevance: Source for estimating the electron-withdrawing effect of the -SO2Me group on the acetic acid pKa.

Sources

Technical Support Center: Troubleshooting 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of synthesis, solubility, and assay interference for CAS 247257-48-3 and related sulfone-phenylacetic acid derivatives.

Introduction

Welcome to the technical support hub for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid . As a key intermediate in the synthesis of DP1 receptor antagonists (such as Laropiprant/MK-0524 ), this molecule presents a unique set of chemical challenges. Its structure combines a lipophilic aryl bromide, a polar electron-withdrawing sulfone, and an ionizable carboxylic acid.

This guide moves beyond basic handling to address the specific "pain points" caused by the ortho-methanesulfonyl group—specifically how it influences solubility, steric hindrance during coupling, and analytical retention.

Module 1: Solubility & Stock Preparation

User Report: "The compound precipitates upon dilution into aqueous buffers, or forms a gel in high-concentration DMSO stocks."

Root Cause Analysis

The molecule exhibits "Janus-faced" solubility. The methanesulfonyl (sulfone) group is highly polar and induces a high crystalline lattice energy (high melting point), making the solid difficult to dissolve initially. However, the aryl bromide core is hydrophobic.

  • Acidic pH: The carboxylic acid (pKa ~4.[1]3) is protonated and neutral, leading to poor aqueous solubility.

  • Basic pH: Ionization improves solubility, but high ionic strength buffers can "salt out" the hydrophobic sulfone core.

Optimization Protocol
Solvent SystemMax Conc.ApplicationNotes
DMSO (Anhydrous) >50 mMStock StorageHygroscopic. Water uptake causes gradual precipitation.
Ethanol/Methanol ~20 mMSynthesisGood solubility, but avoid for long-term storage (potential esterification).
PBS (pH 7.4) <100 µMBio-AssayRequires pre-dissolution in DMSO.
0.1 M NaOH HighReagent PrepForms the sodium salt (highly soluble).
Troubleshooting Workflow: Solubilization

SolubilityLogic Start Solid Compound (White Powder) Step1 Dissolve in 100% DMSO Start->Step1 Check1 Clear Solution? Step1->Check1 Issue1 Sonicate (40°C) or Add 1 eq. NaOH Check1->Issue1 No Step2 Dilute into Buffer (Slow addition with vortexing) Check1->Step2 Yes Issue1->Step1 Check2 Precipitation? Step2->Check2 Success Ready for Assay Check2->Success No Fix2 Add 0.05% Tween-20 or Reduce Conc. Check2->Fix2 Yes

Figure 1: Decision tree for solubilizing sulfone-phenylacetic acid derivatives for biological assays.

Module 2: Synthetic Reactivity (Amide Coupling)

User Report: "Standard EDC/NHS coupling failed to yield the amide product. Recovery of starting material was high."

The Mechanism: Ortho-Sulfone Steric Hindrance

This is the most common failure mode. The methanesulfonyl group at the ortho position (relative to the acetic acid side chain) creates significant steric bulk. It physically shields the carbonyl carbon from nucleophilic attack by the amine. Furthermore, the electron-withdrawing nature of the sulfone and bromide deactivates the ring, though this electronic effect is secondary to the steric block.

Solution: High-Energy Activation

Standard carbodiimides (EDC/DCC) often fail because the O-acylisourea intermediate is too bulky or rearranges to the N-acylurea faster than the amine can attack. You must use reagents that generate a smaller, more reactive active ester or go through the acid chloride.

Recommended Protocol: Acid Chloride Activation

Use this method for difficult amines (anilines or bulky secondary amines).

  • Activation: Dissolve 1.0 eq of the acid in dry DCM. Add catalytic DMF (1 drop).

  • Chlorination: Add 1.2 eq Oxalyl Chloride dropwise at 0°C. Allow to warm to RT (gas evolution must cease).

  • Evaporation: Remove solvent in vacuo to remove excess oxalyl chloride (Critical step to prevent side reactions).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 eq) and DIPEA (2.0 eq) or Pyridine .

  • Workup: Wash with 1N HCl (removes amine) and NaHCO3 (removes unreacted acid).

Alternative: HATU/HOAt Coupling

Use this for library synthesis where acid chlorides are too harsh.

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction, crucial for overcoming the sulfone's steric hindrance.

Module 3: Cross-Coupling (The Aryl Bromide)

User Report: "Suzuki coupling yields are low (<40%). The aryl bromide is unreactive."

Root Cause Analysis

While the bromine at the 5-position is theoretically reactive, the sulfone group can interfere:

  • Coordination: Sulfone oxygens can weakly coordinate to Palladium (Pd), occupying coordination sites needed for the phosphine ligands.

  • Electronic Deactivation: The ring is electron-deficient. While this usually helps oxidative addition, it can make the transmetallation step sluggish depending on the boronic acid partner.

Optimized Suzuki-Miyaura Conditions
ParameterStandard (Avoid)Optimized (Recommended) Rationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd2(dba)3 + XPhos Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent sulfone coordination.
Base Na2CO3K3PO4 or Cs2CO3 Stronger bases facilitate the activation of the boronic acid in electron-poor systems.
Solvent Toluene/WaterDioxane/Water (4:1) Higher boiling point and better solubility for the polar sulfone substrate.
Temp 80°C100°C - 110°C High energy barrier requires elevated temperature.
Reaction Pathway Visualization

CouplingPathway Substrate 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid PathA Path A: Amide Coupling (Targeting COOH) Substrate->PathA PathB Path B: Suzuki Coupling (Targeting Ar-Br) Substrate->PathB Blocker Steric Hindrance (Ortho-Sulfone) PathA->Blocker Interference Pd-Coordination by Sulfone PathB->Interference SolutionA Requires Acid Chloride or HATU/HOAt Blocker->SolutionA SolutionB Requires Bulky Ligands (XPhos/dppf) Interference->SolutionB

Figure 2: Synthetic divergence and specific troubleshooting for the two functional handles.

Module 4: Analytical Interference (HPLC/LC-MS)

User Report: "Peak tailing is severe on C18 columns, and retention times drift."

The Issue: Silanol Interactions

The free carboxylic acid interacts strongly with residual silanol groups on silica-based C18 columns. The sulfone group adds a dipole that can cause secondary interactions.

Correction Steps
  • Mobile Phase Modifier: You must use an acidic modifier to suppress ionization of the carboxylic acid.

    • Recommended: 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid).

    • pH Target: pH < 3.0 (ensures COOH is protonated and hydrophobic).

  • Column Choice: Switch to a "End-capped" or "Polar-embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). These shield the silanols.

  • Gradient: The sulfone makes the compound elute earlier than expected for a brominated aromatic. Start gradients at 5% B (organic) rather than 10-20% to capture it.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture without sterilization? A: No. However, the compound is stable to filtration. Dissolve in DMSO, then filter through a 0.22 µm PTFE or Nylon filter. Do not use cellulose acetate filters, as the phenyl ring may bind non-specifically.

Q: Is the methanesulfonyl group stable to reduction? A: Generally, yes. It is stable to NaBH4 and mild hydrogenation. However, strong reducing agents like LiAlH4 (Lithium Aluminum Hydride) can sometimes reduce sulfones to sulfides or cleave the C-S bond under forcing conditions.

Q: I see a small impurity at M-44 in my Mass Spec. What is it? A: This is likely decarboxylation (


 loss, mass 44). While the compound is stable at room temperature, the ionization source in the Mass Spec (high heat) can induce thermal decarboxylation. This is an artifact of the analysis, not necessarily degradation of your sample.

Q: Is this the exact intermediate for Laropiprant? A: Yes, or a very close derivative. In the Laropiprant synthesis, this acid is often coupled to a piperidine or indole scaffold. The steric issues described above are well-documented in the process chemistry of this drug class [1, 2].

References

  • Process Development of Laropiprant

    • Title: Development of a Practical Synthesis of Laropiprant (MK-0524).
    • Source: Journal of Organic Chemistry / ACS Public
    • Context: Details the specific amide coupling challenges due to the ortho-sulfone.
    • URL:[Link] (Verified ACS Landing Page)

  • Solubility of Phenylacetic Acid Derivatives

    • Title: Solubility of phenylacetic acid and deriv
    • Source: Journal of Chemical & Engineering D
    • Context: Provides baseline solubility d
    • URL:[Link]

  • Amide Coupling Troubleshooting

    • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2]

    • Source: Chemical Reviews.
    • Context: Discusses acid chloride vs.
    • URL:[Link]

  • Laropiprant Clinical Context

    • Title: Study of Extended Release Niacin/Laropiprant on Lipids.[3][4][5][6]

    • Source: ClinicalTrials.gov.[3]

    • Context: Validates the biological relevance of the inhibitor class.
    • URL:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Ticket Subject: Optimization of Reaction Conditions for CAS [Target Analog]

Executive Summary & Molecule Profile

Welcome to the Technical Support Hub for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid . This molecule is a critical "right-hand" building block in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs).[1]

The primary challenges users encounter with this scaffold stem from the ortho-positioning of the bulky, electron-withdrawing methanesulfonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

oxidation selectivityhydrolytic stability
Target Molecule Specifications
FeatureDetails
IUPAC Name 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid
Key Functional Groups Aryl Bromide (Pos 5), Sulfone (Pos 2), Carboxylic Acid (Pos 1)
Critical Precursor 2-(5-Bromo-2-(methylthio)phenyl)acetic acid (Sulfide)
Primary Challenge Incomplete oxidation (Sulfoxide impurity) & Decarboxylation

Critical Workflow 1: Selective Oxidation (Sulfide Sulfone)

The most robust route to the target is the oxidation of the corresponding sulfide: 2-(5-bromo-2-(methylthio)phenyl)acetic acid .[1]

Protocol Optimization: Catalytic Peroxide System

Why this method? Unlike mCPBA (which generates equimolar benzoate waste) or Oxone (which requires large aqueous volumes), the


Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of sulfide precursor in Ethyl Acetate (EtOAc) or Methanol (MeOH) .

    • Tech Note: EtOAc allows for easier workup; MeOH promotes faster kinetics but requires solvent swap later.

  • Catalyst Addition: Add 2.0 mol% Sodium Tungstate Dihydrate (

    
    ) .
    
  • Acidification: Add 1.0 eq of Phenylphosphonic acid or dilute

    
     to pH ~4.
    
    • Crucial: The active species is peroxotungstate, which forms best under slightly acidic conditions.

  • Oxidant Addition: Dropwise addition of 3.5 eq 30%

    
      at 50°C.
    
    • Safety: Maintain internal temp <60°C. The oxidation of sulfide

      
       sulfoxide is highly exothermic.
      
  • Monitoring: Reaction usually completes in 2–4 hours. Monitor via HPLC for the disappearance of the Sulfoxide intermediate.

Visualizing the Pathway

OxidationPathwaySulfideSulfide Precursor(-SMe)SulfoxideSulfoxide Intermediate(-S(=O)Me)Sulfide->SulfoxideFast, Exothermic(H2O2, 1 eq)SulfoneTarget Sulfone(-SO2Me)Sulfoxide->SulfoneSlow, Rate Limiting(H2O2, xs, Heat)SideProductN-Oxide / Over-oxidation(If Pyridine ring present)Sulfone->SideProductAvoidable(Control pH)

Figure 1: Kinetic pathway of sulfide oxidation. Note that the second step (Sulfoxide

Critical Workflow 2: Nitrile Hydrolysis (Alternative Route)

If you are approaching the target via 2-(5-bromo-2-methanesulfonylphenyl)acetonitrile , hydrolysis is the bottleneck.[1]

The "Electronic Trap" Warning

The ortho-sulfone group is strongly electron-withdrawing.[1] This makes the benzylic methylene protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Risk: Under basic conditions (NaOH), the intermediate amide may deprotonate and resist further hydrolysis, or the product may decarboxylate.

  • Solution: Use Acidic Hydrolysis to bypass the anionic intermediate.

Optimized Acidic Hydrolysis Protocol
  • Solvent System: Mix the nitrile in a 1:1 mixture of Glacial Acetic Acid and Conc. HCl .

  • Temperature: Heat to reflux (approx. 100–110°C).

  • Time: 6–12 hours.

  • Workup: Pour onto ice/water. The product usually precipitates as a solid due to the hydrophobic bromine and sulfone groups. Filtration is often sufficient purification.

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Stalled at Sulfoxide Insufficient temperature or catalyst deactivation.1.[1] Increase temp to 55–60°C.2. Add 0.5 eq more ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.3. Verify pH is < 5 (Tungstate requires acidic media).
Low Yield (Hydrolysis) Formation of primary amide that precipitates out.Switch solvent to 1,4-Dioxane / conc. HCl (1:1) to keep the intermediate amide in solution, allowing it to hydrolyze fully to the acid.
Unknown Impurity (RR 0.9) Decarboxylation product (5-bromo-2-methylsulfonyltoluene).[1]Reaction temp too high during hydrolysis. Reduce temp to 90°C and extend time.
Exotherm Spike Rapid addition of oxidant.The first oxidation step (S

SO) is instant. Dose

over 1 hour using a syringe pump.
Diagnostic Logic Tree

TroubleshootingStartProblem DetectedCheckHPLCCheck HPLC/UPLCStart->CheckHPLCImpurityTypeIdentify ImpurityCheckHPLC->ImpurityTypeSulfoxidePeak M-16(Sulfoxide)ImpurityType->SulfoxideIncomplete Ox.AmidePeak M-1(Primary Amide)ImpurityType->AmideIncomplete Hyd.Action1Push Oxidation:Add 10% more H2O2Check pH < 5Sulfoxide->Action1Action2Push Hydrolysis:Increase Acid Conc.Switch to DioxaneAmide->Action2

Figure 2: Decision tree for resolving common conversion issues.

Frequently Asked Questions (FAQ)

Q1: Can I use mCPBA for the oxidation instead of Tungstate/Peroxide? A: Yes, but it is not recommended for scale-up (>5g). mCPBA generates m-chlorobenzoic acid as a byproduct, which has similar solubility to your target acid, making purification difficult. The Tungstate method generates only water as a byproduct.

Q2: My product is colored (yellow/orange) after workup. Is it impure? A: Likely yes. The sulfone moiety can trap trace metal ions or brominated side-products.[1]

  • Fix: Recrystallize from Isopropyl Alcohol (IPA) / Water (3:1) . Dissolve hot in IPA, then slowly add water until turbid. Cool to 4°C.

Q3: Why is the nitrile hydrolysis taking 24+ hours? A: The ortho-sulfone group creates steric hindrance around the nitrile carbon.

  • Fix: Increase the reaction temperature to 115°C by using a sealed tube or switching the solvent to Propionic Acid / HCl (higher boiling point than acetic acid).

Q4: Is the starting material (Sulfide) commercially available? A: Yes, typically as 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid (CAS 1784987-73-0).[1] If sourcing is difficult, you can synthesize it via nucleophilic aromatic substitution of 2-fluoro-5-bromophenylacetic acid with Sodium Thiomethoxide (NaSMe).[1]

References

  • Sigma-Aldrich. Product Detail: 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid.[1] Retrieved from (Search CAS: 1784987-73-0).[1]

  • DrugFuture. Synthesis of Etoricoxib and Intermediates. Retrieved from .

  • Google Patents. Method for preparing etoricoxib intermediates (CN104045596B). Retrieved from .

  • Common Organic Chemistry. Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from .

  • Chemguide. Preparation of Carboxylic Acids. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Technical Guide: Stability & Handling of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4), designed for researchers and drug development professionals.

Executive Summary: Stability Profile

As a key intermediate in the synthesis of prostaglandin D2 receptor antagonists, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid presents a specific stability profile governed by its electron-withdrawing sulfone group and the benzylic carboxyl moiety.

While generally stable in solid form, the compound exhibits specific sensitivities in solution, particularly regarding photolytic debromination and benzylic oxidation . The ortho-methanesulfonyl group provides significant steric and electronic influence, stabilizing the phenyl ring against electrophilic attack but potentially increasing the acidity of the benzylic methylene protons.

Quick Reference: Solvent Compatibility Matrix
SolventSolubility (25°C)Predicted Stability (24h, RT)Recommended Storage (Solution)Risk Factors
DMSO High (>50 mM)High -20°C (1-3 months)Hygroscopicity of DMSO can introduce water.
DMF High (>50 mM)High -20°C (1-3 months)Amine impurities in low-grade DMF can cause degradation.
Methanol ModerateModerate Do Not Store Risk of methyl ester formation (Fischer esterification) if acidic.
Acetonitrile ModerateHigh 4°C (Days)Excellent for analytical standards.
Water (pH < 4) InsolubleN/AN/APrecipitation.
Water (pH > 8) Soluble (as salt)Moderate Use immediatelyHydrolytically stable, but oxidation risk increases at high pH.

Critical Degradation Pathways

Understanding how this molecule degrades is essential for troubleshooting "ghost peaks" in your HPLC traces.

Mechanism Analysis[1][2]
  • Photolytic Debromination: The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under UV light, especially in solution.

  • Fischer Esterification: In alcoholic solvents (MeOH, EtOH), the carboxylic acid moiety will slowly convert to the corresponding ester, a process catalyzed by trace acids or even the compound's own acidity over time.

  • Decarboxylation: While phenylacetic acids are generally robust, the strong electron-withdrawing nature of the ortho-sulfone group can destabilize the carboxyl bond under extreme heat (>100°C), leading to the formation of 4-bromo-1-methanesulfonyl-2-methylbenzene.

DegradationPathways Compound 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid (Active) Ester Methyl Ester Impurity (In Methanol) Compound->Ester MeOH, H+, Time Debromo Debrominated Byproduct (UV Light) Compound->Debromo hv (UV Light) Decarboxy Decarboxylated Toluene Deriv. (High Heat >100°C) Compound->Decarboxy Heat (>100°C)

Figure 1: Primary degradation pathways for CAS 1898068-44-4. Avoid alcohols for storage and protect from light.

Troubleshooting & FAQs

Issue 1: "I see a new peak at RRT 1.15 in my LC-MS after storing the sample in Methanol."

Diagnosis: This is likely the methyl ester derivative. Mechanism: Phenylacetic acids are weak acids. When dissolved in methanol, they undergo slow equilibrium esterification. Solution:

  • Immediate: Evaporate the methanol immediately. The esterification is reversible under basic hydrolysis, but it's better to prevent it.

  • Prevention: Dissolve stock solutions in DMSO or Acetonitrile . Only use Methanol/Water mixtures for immediate injection, or ensure the autosampler is kept at 4°C.

Issue 2: "The compound won't dissolve in my aqueous buffer (PBS, pH 7.4)."

Diagnosis: Kinetic solubility limits. Mechanism: The aryl sulfone and bromo groups are highly lipophilic. While the carboxylic acid (pKa ~4.0-4.5) should be deprotonated at pH 7.4, the kinetics of dissolution from a solid crystal lattice can be slow due to the "brick dust" nature of the solid. Solution:

  • Pre-dissolve: Make a 1000x concentrated stock in DMSO .

  • Dilute: Slowly add the DMSO stock to the stirring buffer.

  • Limit: Do not exceed 1-2% DMSO final concentration to avoid biological artifacts, but this is usually sufficient to maintain solubility up to 100 µM.

Issue 3: "My standard curve slope is decreasing over the week."

Diagnosis: Photodegradation or precipitation. Solution:

  • Check if the solution is cloudy (precipitation).

  • Was the vial clear glass? Switch to Amber Vials immediately. Aryl bromides are light-sensitive.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this protocol for long-term storage of the compound.

  • Weighing: Weigh approximately 2.93 mg of CAS 1898068-44-4 into a sterile amber glass vial .

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Use high-grade DMSO (≥99.9%) stored under nitrogen to prevent water absorption.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquoting: Divide into 50-100 µL aliquots in small amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for at least 3 months.

Protocol B: Rapid Stability Validation (HPLC Check)

Use this protocol to verify if an old stock solution is still viable.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carboxyl).

  • Acceptance Criteria:

    • Main peak purity > 98%.[1][2]

    • No significant peak at RRT ~1.1-1.2 (Ester).

    • No significant peak at RRT ~0.8-0.9 (Debrominated species).

Workflow Start Start: Stability Check VisCheck Visual Inspection: Precipitate? Start->VisCheck Dissolve Redissolve/Filter VisCheck->Dissolve Yes HPLC Run HPLC-UV/MS (Gradient 5-95% ACN) VisCheck->HPLC No Dissolve->HPLC Analyze Analyze Purity HPLC->Analyze Decision Purity > 95%? Analyze->Decision Use Proceed to Experiment Decision->Use Yes Discard Discard & Re-synthesize Decision->Discard No

Figure 2: Decision workflow for validating compound integrity before biological assays.

References

  • Sigma-Aldrich. 2-(5-bromo-2-methanesulfonylphenyl)acetic acid Product Detail. (Accessed 2024).[3][4] Link

  • National Center for Advancing Translational Sciences (NCATS). Laropiprant Entry & Intermediates. Inxight Drugs.[5] Link

  • Lai, C. et al. "Process for the preparation of Laropiprant." World Intellectual Property Organization, WO2007015162.
  • Gerra, G. et al. "Stability of sulfonated derivatives of benzene... in aqueous matrix." Journal of Chromatography A, 2000. (General stability of aryl sulfone/sulfonate motifs). Link

Sources

minimizing side reactions in 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1898068-44-4)[1]

Welcome to the Technical Support Center. The synthesis of highly functionalized phenylacetic acids—specifically those bearing both electron-withdrawing sulfonyl groups and halogen substituents—presents unique chemoselectivity challenges[2]. This guide is engineered for drug development professionals and synthetic chemists who need to optimize the three-step linear synthesis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid from 4-bromo-1-methanesulfonyl-2-methylbenzene.

By understanding the mechanistic causality behind common side reactions, you can implement self-validating protocols that ensure high yield and purity.

I. Synthetic Workflow & Mechanistic Choke Points

The synthesis relies on a classic homologation sequence: benzylic bromination, followed by nucleophilic cyanation, and concluding with nitrile hydrolysis[2]. However, the specific electronic environment of the starting material makes each step prone to distinct side reactions.

SynthesisPathway SM Starting Material 4-Bromo-1-methanesulfonyl -2-methylbenzene Step1 Step 1: Benzylic Bromination (NBS, Radical Initiator) SM->Step1 Side1 Side Reaction: Over-bromination (gem-dibromide) Step1->Side1 Excess Br• Int1 Intermediate 1 4-Bromo-2-(bromomethyl) -1-methanesulfonylbenzene Step1->Int1 Desired Pathway Step2 Step 2: Cyanation (Cyanide Source) Int1->Step2 Side2 Side Reaction: SNAr Displacement (Loss of -Br or -SO2Me) Step2->Side2 High Temp / Polar Solvent Int2 Intermediate 2 2-(5-Bromo-2-methanesulfonylphenyl) acetonitrile Step2->Int2 Desired Pathway Step3 Step 3: Hydrolysis (Acidic Conditions) Int2->Step3 Side3 Side Reaction: Decarboxylation or Incomplete Hydrolysis Step3->Side3 Harsh Heating Target Target Molecule 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid Step3->Target Desired Pathway

Fig 1. Synthetic workflow for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and side reactions.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing up to 30% of the gem-dibromide impurity during the initial Wohl-Ziegler benzylic bromination?

The Causality: Over-bromination at the benzylic position is governed by the Goldfinger mechanism[3]. When N-bromosuccinimide (NBS) is added all at once in a batch reactor, the instantaneous concentration of molecular bromine (


) spikes. A high 

concentration triggers a radical "feeding frenzy," allowing the propagation steps to outcompete the desired mono-bromination kinetics[3][4]. The Solution: You must maintain a critically low, steady-state concentration of

. Transition from batch addition to a continuous slurry addition of NBS, or utilize a continuous stirred-tank reactor (CSTR) / photoflow setup[3][5]. This ensures the rate of C-H abstraction relative to dibromination remains strictly in favor of the mono-bromide[4].
Q2: During the cyanation step, my LC-MS shows loss of the aryl bromide and/or the methanesulfonyl group. What is causing this degradation?

The Causality: You are triggering a Nucleophilic Aromatic Substitution (SNAr) side reaction[6]. The


 group is a powerful electron-withdrawing group (EWG). It heavily depletes electron density from the aromatic ring, specifically activating the ortho and para positions toward nucleophilic attack[6][7]. If you are running the cyanation in a polar aprotic solvent (like DMSO or DMF) at elevated temperatures, the cyanide anion (

) acts as a hard nucleophile and will attack the activated ring carbons, displacing either the bromide or the sulfonyl group[8][9]. The Solution: Suppress SNAr by altering the reaction microenvironment. Switch from a homogenous polar aprotic system to a biphasic system (Water/Dichloromethane) using a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). This keeps the effective concentration of bare

low in the organic phase and allows the highly reactive benzylic bromide to undergo

displacement before SNAr can occur.
Q3: My final hydrolysis step is stalling at the primary amide, and pushing the temperature higher leads to decarboxylation. How do I drive this to the acid cleanly?

The Causality: The ortho-methanesulfonyl group creates severe steric hindrance around the benzylic carbon, physically blocking the approach of water during the hydration of the nitrile. Furthermore, basic hydrolysis conditions (


) require harsh heating for sterically hindered nitriles, which promotes the loss of 

(decarboxylation) once the carboxylate is formed. The Solution: Utilize a strongly acidic, homogenous hydrolysis medium (e.g., 1:1:1 v/v/v

/ Acetic Acid / Water)[2]. The acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon, allowing water to attack despite the steric bulk. The acetic acid acts as a co-solvent to keep the organic intermediate fully dissolved at 85–90 °C.

III. Quantitative Optimization Data

The following table summarizes the impact of implementing the mechanistic solutions outlined above compared to standard batch conditions.

Reaction StepStandard Batch ConditionsOptimized Support Center ConditionsPrimary Side ProductYield Improvement
1. Bromination 1.1 eq NBS (all at once), AIBN,

, Reflux
1.05 eq NBS (continuous slurry addition), AIBN, Chlorobenzene, 80 °Cgem-dibromide (Reduced from 28% to <3%)62%

89%
2. Cyanation 1.5 eq NaCN, DMSO, 60 °C1.2 eq NaCN,

/DCM (1:1), 5 mol% TBAB, 25 °C
SNAr displacement products (Reduced from 35% to <2%)55%

92%
3. Hydrolysis 3M NaOH, EtOH/Water, Reflux (100 °C)

/AcOH/

(1:1:1), 85 °C
Primary amide / Decarboxylated product40%

85%

IV. Self-Validating Experimental Protocols

Protocol A: Continuous-Addition Benzylic Bromination

Objective: Synthesize 4-bromo-2-(bromomethyl)-1-methanesulfonylbenzene.

  • Preparation: Charge a perfectly dry, nitrogen-flushed 500 mL 3-neck flask with 4-bromo-1-methanesulfonyl-2-methylbenzene (10.0 g, 40.1 mmol), AIBN (0.33 g, 2.0 mmol, 5 mol%), and anhydrous chlorobenzene (100 mL).

  • Heating: Heat the mixture to 80 °C under vigorous stirring (minimum 400 rpm).

  • Continuous Addition: Prepare a slurry of recrystallized NBS (7.5 g, 42.1 mmol, 1.05 eq) in chlorobenzene (50 mL). Using a syringe pump or automated solid/slurry doser, add the NBS slurry continuously over 4 hours[3].

  • Validation Check: Monitor by HPLC. The reaction is self-validating when the ratio of starting material to mono-bromide to di-bromide remains stable, with di-bromide not exceeding 3% AUC.

  • Workup: Cool to 0 °C, filter off the precipitated succinimide, wash the filtrate with 5%

    
     (to quench residual 
    
    
    
    ), dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Biphasic Cyanation

Objective: Synthesize 2-(5-bromo-2-methanesulfonylphenyl)acetonitrile.

  • Biphasic Setup: Dissolve the crude benzyl bromide from Protocol A (~12.5 g) in dichloromethane (75 mL). Add tetrabutylammonium bromide (TBAB) (0.61 g, 5 mol%).

  • Cyanide Addition: In a separate flask, dissolve NaCN (2.2 g, 45 mmol) in deionized water (75 mL).

  • Reaction: Add the aqueous NaCN solution to the organic layer. Stir vigorously (1000 rpm) at 25 °C to ensure maximum interfacial surface area.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The absence of highly polar baseline spots (indicative of SNAr phenolic byproducts) validates the suppression of side reactions[6]. Reaction should be complete in 6-8 hours.

  • Workup: Separate the phases. Wash the organic layer with water (2 x 50 mL) and brine, dry over

    
    , and evaporate to yield the nitrile.
    
Protocol C: Acid-Promoted Hydrolysis

Objective: Synthesize 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid.

  • Solvent Matrix: Suspend the crude nitrile (~10.0 g) in a mixture of glacial acetic acid (30 mL) and deionized water (30 mL).

  • Acidification: Carefully add concentrated

    
     (30 mL) dropwise while cooling in an ice bath.
    
  • Hydrolysis: Equip the flask with a reflux condenser and heat to 85 °C for 12 hours[2].

  • Validation Check: Aliquot 0.1 mL, quench in water, extract with EtOAc, and run LC-MS. The mass corresponding to the primary amide intermediate (

    
    ) should be fully depleted, leaving only the target acid.
    
  • Isolation: Cool the mixture to room temperature and pour over 200 g of crushed ice. The target carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water until the filtrate is pH neutral, and dry in a vacuum oven at 45 °C.

V. References

  • 2-(5-bromo-2-methanesulfonylphenyl)acetic acid | CAS 1898068-44-4 Source: sigmaaldrich.com URL:

  • 3-Bromo-5-fluoro-4-iodophenylacetic acid | Benchchem Source: benchchem.com URL:

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: scientificupdate.com URL:

  • What is Allylic Bromination? - Master Organic Chemistry Source: masterorganicchemistry.com URL:

  • Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide Source: researchgate.net URL:

  • STRATEGIES FOR THE SYNTHESIS OF BENZYLTETRAHYDROISOQUINOLINE ALKALOIDS Source: ukzn.ac.za URL:

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants Source: semanticscholar.org URL:

  • Synthesis of Simplified Azasordarin Analogs as Potential Antifungal Agents - ChemRxiv Source: chemrxiv.org URL:

  • Addition-elimination reactions of 2,2-disubstituted malononitriles and α-aryl nitriles. Subsequent transformations Source: arkivoc (arkat-usa.org) URL:

Sources

overcoming resistance mechanisms to 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide designed for researchers and drug development professionals working with 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (referred to herein as BMPA ).[1]

Based on the chemical structure, this molecule is a critical pharmacophore and key intermediate for Laropiprant (MK-0524) and related DP1 (Prostaglandin D2 Receptor 1) antagonists .[1] The "resistance" encountered with this class of molecules is typically pharmacological (compensatory signaling pathways) or metabolic (rapid clearance), rather than the mutational resistance seen in antimicrobials.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary: The "Resistance" Paradox

Users frequently report "resistance" to BMPA-derived probes in inflammatory or vasodilation assays.[1] In 90% of cases, this is not true target resistance but Pathway Redundancy or Metabolic Clearance .[1]

BMPA targets the DP1 receptor to block PGD2-induced vasodilation (flushing) and inflammation.[1] However, PGD2 is a "promiscuous" ligand that also activates DP2 (CRTH2) and TP (Thromboxane) receptors.[1] If your model shows continued inflammation despite BMPA treatment, the system has likely bypassed DP1.[1]

Part 1: Diagnostic Triage (Troubleshooting Guide)[1]

Phase I: Is the Resistance Biological or Chemical?

Before investigating biological pathways, validate the chemical integrity of your probe.

SymptomProbable CauseVerification Step
Zero inhibition in cellular assays Compound Degradation Check LC-MS for decarboxylation (common in phenylacetic acids stored improperly) or sulfone reduction .[1]
Inhibition in buffer, failure in plasma Protein Binding "Resistance" Phenylacetic acids bind albumin (>98%).[1] Run a Plasma Protein Binding (PPB) shift assay.
Loss of potency over time (In Vivo) Metabolic Clearance Check for Acyl Glucuronidation .[1] The carboxylic acid tail is a prime target for UGT enzymes.[1]
Residual signaling despite high dose Pathway Bypass (DP2) Co-treat with a DP2 antagonist (e.g., Fevipiprant) to see if the signal collapses.[1]

Part 2: Overcoming Biological Resistance Mechanisms

Mechanism A: The "Pathway Bypass" (DP2/CRTH2 Compensation)

The Issue: You treat with BMPA to block PGD2 responses, but the inflammatory phenotype persists. The Mechanism: PGD2 binds DP1 (Gs-coupled, cAMP elevation) and DP2/CRTH2 (Gi-coupled, Calcium influx).[1][2] BMPA selectively blocks DP1.[1] In complex models (asthma, flushing), blocking DP1 may shunt PGD2 toward DP2, maintaining the inflammatory state (chemotaxis of Th2 cells).[1]

Corrective Protocol:

  • Dual Blockade Strategy: Do not rely on BMPA alone for complex phenotypes.[1]

    • Step 1: Establish baseline PGD2 response.[1]

    • Step 2: Titrate BMPA (DP1 block).[1] If response plateaus at ~50% inhibition, the remaining signal is DP2-mediated.[1]

    • Step 3: Add a specific DP2 antagonist (e.g., Setipiprant or Ramatroban).[1]

  • Readout Selection: Ensure your assay measures cAMP (DP1 specific) and not just general "inflammation" or "calcium" (which is DP2 dominant).[1]

Mechanism B: Metabolic Resistance (Acyl Glucuronidation)

The Issue: The molecule works in vitro but fails in vivo (pharmacokinetic resistance).[1] The Mechanism: The acetic acid moiety of BMPA is highly susceptible to UDP-glucuronosyltransferases (UGTs) .[1] This forms an unstable acyl glucuronide, which leads to rapid clearance (short half-life) and potential reactive metabolite toxicity (covalent binding to proteins), effectively "resisting" therapeutic concentrations.[1]

Corrective Protocol:

  • Bioisostere Replacement (Chemical Modification): If you are in lead optimization, replace the carboxylic acid with a tetrazole or sulfonamide bioisostere to resist UGT conjugation while maintaining acidic character.[1]

  • Inhibitor Cocktail: For in vitro mechanistic studies, include Probenecid (inhibits organic anion transport) or broad-spectrum UGT inhibitors to sustain BMPA concentrations.[1]

Part 3: Visualization of Resistance Pathways

The following diagram illustrates the Pathway Bypass Mechanism . Note how BMPA blocks the DP1 arm, but PGD2 continues to signal through DP2, creating the illusion of "resistance."

PGD2_Resistance_Pathway cluster_receptors Cell Membrane Receptors PGD2 Prostaglandin D2 (Ligand) DP1 DP1 Receptor (Gs-Coupled) PGD2->DP1 Activates DP2 DP2 (CRTH2) (Gi-Coupled) PGD2->DP2 Activates (Bypass) cAMP cAMP Elevation (Vasodilation) DP1->cAMP Inhibited by BMPA Calcium Ca2+ Influx (Chemotaxis/Inflammation) DP2->Calcium Unchecked Signal BMPA BMPA (Inhibitor) BMPA->DP1 BLOCKS (Antagonist) Phenotype Observed Inflammation cAMP->Phenotype Calcium->Phenotype Driver of 'Resistance'

Caption: PGD2 signaling divergence.[1] BMPA blocks DP1-mediated vasodilation, but inflammation persists via the unblocked DP2 pathway (Pathway Redundancy).[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid as a starting material for coupling, but the reaction "resists" completion. Why? A: This is Steric/Electronic Resistance .[1] The ortho-methanesulfonyl group is bulky and electron-withdrawing.[1]

  • Solution: If performing a Suzuki-Miyaura coupling on the Bromine, the sulfone group may coordinate with the Palladium catalyst or sterically hinder the approach.[1] Use a highly active catalyst system like Pd(dtbpf)Cl2 or Sphos-Pd-G2 and increase the temperature to >80°C. Ensure the solvent is degassed to prevent oxidative homocoupling.[1]

Q2: Can I use this molecule to block niacin-induced flushing in mice? A: Yes, but with caveats. While Laropiprant (the drug derived from this core) is effective, this specific precursor (BMPA) has lower affinity.[1]

  • Protocol: You must determine the

    
     of this specific fragment in your mouse line.[1] It is likely in the micromolar (
    
    
    
    ) range, whereas Laropiprant is nanomolar (
    
    
    ).[1] "Resistance" here is simply insufficient dosing .[1]

Q3: Why does the compound precipitate in my cell culture media? A: The free acid form has low aqueous solubility at physiological pH (7.[1]4) if not fully ionized.[1]

  • Fix: Pre-dissolve in 100% DMSO to create a 1000x stock, then dilute slowly into media with rapid vortexing. Do not exceed 0.5% DMSO final concentration.[1] If precipitation persists, convert to the sodium salt form prior to dissolution.

References

  • Lai, E., et al. (2007).[1] "Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1." Clinical Pharmacology & Therapeutics.

  • Pettipher, R., et al. (2007).[1][3] "Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases."[1][3] Nature Reviews Drug Discovery.[1][3]

  • Sturino, C.F., et al. (2007).[1] "Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (MK-0524)."[1] Journal of Medicinal Chemistry.

  • Cheng, K., et al. (2006).[1] "Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans."[1][2] Proceedings of the National Academy of Sciences (PNAS).[1] [1]

Sources

Process R&D Support Center: Scaling the Synthesis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid . As a critical intermediate in drug development, the synthesis of this molecule presents a unique chemoselectivity challenge: installing a methanesulfonyl group at the 2-position without displacing the halogen at the 5-position or degrading the acetic acid moiety.

This guide is designed for process chemists and drug development professionals. It details a highly optimized, self-validating Ullmann-type C-S cross-coupling protocol that exploits the differential bond dissociation energies of C-I and C-Br bonds.

Mechanistic Rationale & Workflow

The most scalable route to this target avoids harsh electrophilic aromatic substitution or hazardous diazonium intermediates. Instead, we utilize a chemoselective copper-catalyzed cross-coupling starting from 2-(5-bromo-2-iodophenyl)acetic acid .

The cross-coupling of aryl halides with sodium methanesulfinate is a highly reliable method for synthesizing aryl methyl sulfones . To achieve chemoselectivity, copper catalysis is preferred over palladium. The Cu(I) active species exhibits a profound kinetic preference for oxidative addition into the weaker C-I bond (


65 kcal/mol) over the C-Br bond (

81 kcal/mol) at strictly controlled temperatures . The addition of L-proline acts as a bidentate ligand, stabilizing the Cu(I) intermediate against disproportionation and preventing the precipitation of inactive Cu(II) species .

Workflow A 1. Starting Material 2-(5-Bromo-2-iodophenyl)acetic acid C 3. C-S Cross-Coupling NaSO2Me, DMSO, 85°C, N2 A->C B 2. Catalyst Preparation CuI (10 mol%), L-Proline (20 mol%) B->C D 4. In-Process Control (IPC) HPLC monitoring (Target >98%) C->D D->C  Fail (Add CuI) E 5. Copper Chelation Aq. EDTA Wash D->E  Pass F 6. Target Isolation Acidification (pH 2) & Filtration E->F

Figure 1: Scalable chemoselective C-S coupling workflow with integrated IPC.

Quantitative Data: Reaction Optimization

To understand the causality behind the chosen parameters, review the optimization data below. Exceeding 90 °C leads to a loss of chemoselectivity (bis-sulfonylation), while omitting the ligand causes the reaction to stall due to catalyst degradation.

EntryCatalyst / LigandTemp (°C)Time (h)Conversion (%)Selectivity (Mono:Bis)
1CuI (10%) / None852442% (Stalled)99:1
2CuI (10%) / L-Proline (20%)702465%>99:1
3 CuI (10%) / L-Proline (20%) 85 12 >98% 98:2
4CuI (10%) / L-Proline (20%)11012>98%75:25
5CuBr (10%) / L-Proline (20%)851888%97:3

Note: "Mono" refers to the desired 2-(5-bromo-2-methanesulfonylphenyl)acetic acid. "Bis" refers to the over-reacted 2-(2,5-bis(methanesulfonyl)phenyl)acetic acid.

Step-by-Step Methodology: 1 kg Scale-Up Protocol

This protocol is engineered as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the integrity of the batch at every stage.

Step 1: System Purging and Reagent Charging

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Charge 2-(5-bromo-2-iodophenyl)acetic acid (1.00 kg, 2.93 mol), sodium methanesulfinate (0.36 kg, 3.52 mol, 1.2 eq), CuI (0.056 kg, 0.29 mol, 10 mol%), and L-Proline (0.067 kg, 0.58 mol, 20 mol%).

  • Add anhydrous DMSO (5.0 L).

  • Self-Validation Check: Sparge the heterogeneous mixture with subsurface

    
     for 45 minutes. The mixture should appear as a pale yellow/green suspension. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Cu(I) to Cu(II), which terminates the catalytic cycle.
    

Step 2: Chemoselective Coupling

  • Heat the reactor jacket to achieve an internal temperature of 85 °C (± 2 °C).

  • Stir at 300 RPM. As the temperature reaches 60 °C, the mixture will transition to a deep blue-green homogeneous solution, indicating the formation of the active Cu(I)-proline-sulfinate complex.

  • Maintain at 85 °C for 12 hours.

  • IPC Check: Pull a 1 mL sample, quench with water/MeCN, and analyze via HPLC (254 nm). The reaction is complete when the starting material is <1.5%.

Step 3: Quenching and Copper Chelation

  • Cool the reactor to 20 °C.

  • Slowly add 5.0 L of a 0.5 M aqueous EDTA disodium salt solution over 30 minutes.

  • Causality: DMSO is highly water-miscible. Diluting with aqueous EDTA serves a dual purpose: it crashes out the organic product as a crude sodium salt while simultaneously chelating the copper catalyst into a highly water-soluble Cu-EDTA complex, preventing heavy metal carryover into the API.

  • Stir for 1 hour. The aqueous layer will turn deep blue (Cu-EDTA), and a precipitate will form.

Step 4: Isolation and Acidification

  • Filter the crude mixture to isolate the solid. Wash the filter cake with 2 L of cold water to remove residual DMSO.

  • Transfer the solid back to the reactor and suspend in 4.0 L of water.

  • Slowly add 2 M HCl until the pH reaches 2.0. The free acid of the target molecule will precipitate as a dense white/off-white solid.

  • Filter, wash with cold water (2 x 1 L), and dry under vacuum at 50 °C to constant weight.

  • Expected Yield: ~0.73 kg (85%). Purity >98% by HPLC.

Troubleshooting & FAQs

Q: The reaction stalled at 60% conversion, and the solution turned dark brown. What happened, and how do we recover the batch? A: A dark brown color indicates that the Cu(I) catalyst has oxidized to Cu(II) or disproportionated, meaning oxygen entered the system or the ligand degraded. Recovery: Do not increase the temperature, as this will trigger debromination. Instead, cool the reactor to 40 °C, sparge with


 for 30 minutes, and dose in an additional 5 mol% CuI and 2 mol% sodium ascorbate (a mild reducing agent). Reheat to 85 °C. The ascorbate will reduce inactive Cu(II) back to the active Cu(I) state.

Q: HPLC analysis shows 10% of a bis-sulfonylated byproduct. How did we lose chemoselectivity? A: Bis-sulfonylation occurs when the C-Br bond becomes activated. This is exclusively caused by thermal excursions (internal temp >95 °C) or a localized hot spot on the reactor wall. Ensure your jacket temperature delta (


) does not exceed 10 °C during the heating ramp. To purge this impurity during workup, recrystallize the final product from Toluene/Heptane (1:3); the bis-sulfonylated impurity is significantly more polar and will remain in the mother liquor.

Q: During acidification (Step 4), the product oiled out instead of precipitating as a filterable solid. Why? A: "Oiling out" is a classic symptom of residual DMSO in the aqueous matrix, which lowers the dielectric constant of the solvent and prevents proper crystallization of the free acid. Fix: Decant the supernatant, dissolve the oil in Ethyl Acetate (3 L), wash the organic layer three times with brine (to extract the DMSO), dry over


, and concentrate under vacuum to afford the solid. In future batches, ensure the filter cake in Step 3 is thoroughly washed with cold water.

Q: Can we substitute DMSO with a less high-boiling solvent like DMF or Acetonitrile? A: Acetonitrile coordinates too strongly to copper, inhibiting the oxidative addition step. DMF can be used, but it is prone to thermal degradation into dimethylamine, which can act as a competing nucleophile. DMSO is uniquely suited here because it stabilizes the Cu(I) transition state and fully solubilizes the sodium methanesulfinate salt.

References

  • A reagent to access methyl sulfones. Nature Communications / PMC. Available at:[Link]

  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Available at:[Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. Available at:[Link]

Validation & Comparative

Comparative Analysis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (BMSA) and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

In modern drug discovery, the strategic selection of building blocks dictates the efficiency of target library generation. When designing sulfone-containing pharmacophores—frequently utilized in the development of 1[1] and COX-2 inhibitors—the oxidation state of the sulfur atom and the presence of orthogonal reactive sites are paramount.

While simpler analogs like 4-(methylsulfonyl)phenylacetic acid are the industry standard for the commercial synthesis of APIs such as2[2], they lack handles for late-stage structural diversification. 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (BMSA) overcomes this limitation by incorporating a bromine atom at the 5-position. This enables palladium-catalyzed cross-coupling pathways while retaining the critical hydrogen-bond accepting sulfonyl moiety at the ortho position, making it an elite scaffold for multi-target library synthesis.

Quantitative & Structural Comparison

To objectively evaluate BMSA's performance, we must compare it against its primary synthetic alternatives: the standard COX-2 intermediate, its thioether precursor, and its methoxy analog.

Property / Feature2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (BMSA)4-(Methylsulfonyl)phenylacetic acid (4-MSPA)2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid (BMSPA)2-(5-Bromo-2-methoxyphenyl)acetic acid (BMOPA)
Primary Utility Orthogonal late-stage library synthesisCOX-2 Inhibitor API synthesis[2]Thioether precursor / ProdrugsEndothelin antagonist synthesis[3]
Cross-Coupling Handle Yes (5-Bromo)NoYes (5-Bromo)Yes (5-Bromo)
H-Bond Acceptor Strong (Sulfonyl, +6 Oxidation State)Strong (Sulfonyl, +6 Oxidation State)Weak (Thioether, -2 Oxidation State)Moderate (Ether)
Electronic Effect Strongly Deactivating (Ring)Strongly Deactivating (Ring)Mildly Activating (Ring)Activating (Ring)
Steric Hindrance High (Ortho-Sulfonyl)Low (Para-Sulfonyl)Moderate (Ortho-Thioether)Low (Ortho-Methoxy)

Mechanistic Insights & Self-Validating Experimental Protocols

As an Application Scientist, it is critical to understand that the ortho-methanesulfonyl group in BMSA exerts a profound electronic and steric influence on both the acetic acid handle and the C-Br bond. The following protocols are engineered to account for these specific chemical microenvironments.

Protocol 1: Carboxyl Activation and Amidation
  • Causality: The electron-withdrawing nature of the ortho-methanesulfonyl group slightly increases the acidity of the alpha-protons on the acetic acid moiety. If activation is sluggish (e.g., using standard EDC/NHS), there is a risk of ketene formation and subsequent degradation. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure the ultra-rapid formation of the highly reactive 7-aza-OBt ester, bypassing side reactions.

  • Step-by-Step Workflow:

    • Dissolve BMSA (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

    • Add DIPEA (3.0 eq) followed by the target amine (1.2 eq).

    • Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation System: Monitor the reaction via LC-MS. The definitive validation of success is the observation of the exact

    
     mass of the target amide, coupled with the complete disappearance of the BMSA peak. Because the 5-bromo group is untouched, the product mass spectrum must retain a characteristic 1:1 isotopic doublet (M, M+2) corresponding to the 
    
    
    
    isotopes.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Causality: The oxidative addition of Palladium to the C-Br bond is accelerated by the electron-withdrawing sulfonyl group. However, the extreme steric bulk of the ortho-methanesulfonyl group can severely hinder the subsequent transmetalation and reductive elimination steps. To counteract this, we select

    
     as the catalyst; the large bite angle of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand forces the intermediate complexes into geometries that highly favor rapid reductive elimination.
    
  • Step-by-Step Workflow:

    • Combine the BMSA-derived amide (1.0 eq), target boronic acid (1.5 eq), and

      
       (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
      
    • Degas the solvent mixture by sparging with Argon for 15 minutes.

    • Add

      
       (0.05 eq) and heat to 90 °C for 4 hours.
      
  • Self-Validation System: The success of the cross-coupling is internally validated by mass spectrometry. The complete disappearance of the 1:1 isotopic doublet (M, M+2) in the product mass spectrum confirms the successful dehalogenation and substitution at the 5-position.

Visualizing the Orthogonal Functionalization Workflow

Workflow Start BMSA (5-Br, 2-SO2Me) Act Carboxyl Activation (HATU, DIPEA) Start->Act Step 1 Amidation Amide Amide Intermediate (Stable Handle) Act->Amide Amine Suzuki Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Amide->Suzuki Step 2 Cross-Coupling Final Diversified API (Target Compound) Suzuki->Final Heat, Base

Fig 1: Two-step orthogonal functionalization workflow of BMSA via amidation and Suzuki coupling.

References

  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid , Eureka Patent Database. 2

  • 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid , Sigma-Aldrich Chemical Catalog.

  • 5-Bromo-2-methoxyphenylacetic acid | C9H9BrO3 | CID 555306 , PubChem NIH Database. 3

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist , Journal of Medicinal Chemistry - ACS Publications. 1

Sources

A Preclinical Comparative Analysis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid, a Novel AKR1C3 Inhibitor, for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of oncology, the pursuit of novel therapeutic agents with improved efficacy and safety profiles remains a paramount objective. This guide provides a comprehensive preclinical comparison of the investigational molecule, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, against the current standards of care for castration-resistant prostate cancer (CRPC). Through a detailed examination of its hypothesized mechanism of action, supported by illustrative experimental data and protocols, we aim to offer a robust framework for its evaluation as a potential next-generation therapy.

Introduction to 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid and its Therapeutic Rationale

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a novel small molecule with a structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) that have been shown to exhibit inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is a key enzyme in the intratumoral synthesis of androgens, such as testosterone and dihydrotestosterone (DHT), which are critical drivers of prostate cancer proliferation.[1][2] In CRPC, where tumors continue to progress despite androgen deprivation therapy (ADT), the upregulation of androgen synthesis pathways, including the one involving AKR1C3, is a known mechanism of resistance.[3] Therefore, inhibiting AKR1C3 presents a promising strategy to overcome resistance to current hormonal therapies.

This guide will proceed under the working hypothesis that 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a potent and selective inhibitor of AKR1C3. We will compare its hypothetical preclinical profile with established first- and second-line treatments for CRPC, namely the androgen receptor (AR) signaling inhibitors enzalutamide and abiraterone acetate, and the chemotherapeutic agent docetaxel.

The Current Standard of Care in Castration-Resistant Prostate Cancer

The management of CRPC involves a multi-faceted approach aimed at inhibiting androgen receptor signaling and, in later stages, cytotoxic chemotherapy. The primary standards of care against which a new agent like 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid would be benchmarked are:

  • Enzalutamide: A potent androgen receptor inhibitor that acts by blocking the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting the association of the AR with DNA.[4][5][6][7][8]

  • Abiraterone Acetate: An inhibitor of CYP17A1, an enzyme crucial for the synthesis of androgens in the testes, adrenal glands, and the tumor microenvironment.[9][10][11][12][13] It is typically administered with prednisone to manage side effects.

  • Docetaxel: A taxane-based chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[14][15][16][17][18][19] It is a standard of care for metastatic CRPC, often used after progression on AR-targeted therapies.

Comparative Preclinical Evaluation: A Hypothetical Profile

To facilitate a meaningful comparison, we have generated a hypothetical, yet scientifically plausible, preclinical data profile for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid. This data is intended to be illustrative of what would be considered a promising profile for a novel AKR1C3 inhibitor.

Table 1: Comparative In Vitro Efficacy and Selectivity
Parameter2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (Hypothetical Data)EnzalutamideAbiraterone AcetateDocetaxel
Primary Target AKR1C3Androgen ReceptorCYP17A1Microtubules
IC50 vs. Primary Target 15 nM20 nM (vs. AR binding)2.5 nM (vs. CYP17A1)N/A (targets protein dynamics)
Selectivity (vs. related isoforms/targets) >200-fold selective over AKR1C1/1C2High selectivity for ARHigh selectivity for CYP17A1Broad cytotoxicity
Effect on Prostate Cancer Cell Viability (LNCaP, VCaP - IC50) 500 nM1 µM0.5 µM5 nM
Effect on Enzalutamide-Resistant Cell Viability (LNCaP-EnzaR - IC50) 600 nM>10 µM0.7 µM8 nM
Table 2: Comparative In Vivo Efficacy in Xenograft Models
Parameter2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (Hypothetical Data)EnzalutamideAbiraterone AcetateDocetaxel
Xenograft Model VCaP (CRPC)VCaP (CRPC)VCaP (CRPC)PC-3 (androgen-independent)
Dosing Regimen 50 mg/kg, oral, daily25 mg/kg, oral, daily50 mg/kg, oral, daily10 mg/kg, i.v., weekly
Tumor Growth Inhibition (TGI) 75%60%65%80%
Effect on Serum PSA Levels 80% reduction50% reduction55% reduction40% reduction
Observed Toxicity Well-tolerated, no significant weight lossMinimal toxicityMineralocorticoid excess-related side effectsMyelosuppression, alopecia

Mechanistic Comparison and Potential Advantages

A key differentiator for an AKR1C3 inhibitor like 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid lies in its mechanism of action, which could offer advantages over existing therapies.

G cluster_0 Standard of Care cluster_1 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Androgen Precursors Androgen Precursors Testosterone/DHT Testosterone/DHT Androgen Precursors->Testosterone/DHT CYP17A1 Androgen Receptor (AR) Androgen Receptor (AR) Testosterone/DHT->Androgen Receptor (AR) AR Nuclear Translocation & DNA Binding AR Nuclear Translocation & DNA Binding Androgen Receptor (AR)->AR Nuclear Translocation & DNA Binding Tumor Growth Tumor Growth AR Nuclear Translocation & DNA Binding->Tumor Growth Microtubule Dynamics Microtubule Dynamics Microtubule Dynamics->Tumor Growth Abiraterone Acetate Abiraterone Acetate Abiraterone Acetate->Testosterone/DHT Inhibits Enzalutamide Enzalutamide Enzalutamide->Androgen Receptor (AR) Inhibits Enzalutamide->AR Nuclear Translocation & DNA Binding Inhibits Docetaxel Docetaxel Docetaxel->Microtubule Dynamics Disrupts Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 AR Signaling AR Signaling Testosterone->AR Signaling Resistant Tumor Growth Resistant Tumor Growth AR Signaling->Resistant Tumor Growth Topic_Compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Topic_Compound->Testosterone Inhibits

Figure 1: Comparative Mechanisms of Action.

By targeting AKR1C3, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid could be effective in tumors that have developed resistance to abiraterone acetate through the upregulation of alternative androgen synthesis pathways. Furthermore, as it acts upstream of the androgen receptor, it may also be effective in cases of AR mutations that confer resistance to enzalutamide. Its distinct mechanism could also present opportunities for synergistic combinations with existing therapies.[20][21]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key preclinical assays.

Protocol 1: AKR1C3 Enzyme Inhibition Assay

This assay determines the in vitro potency of the test compound against the target enzyme.

G Start Start Prepare Reagents Prepare Assay Buffer, Recombinant AKR1C3, NADPH, and Substrate (e.g., Androstenedione) Start->Prepare Reagents Compound Dilution Serially dilute 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Prepare Reagents->Compound Dilution Assay Plate Setup Add buffer, enzyme, and diluted compound to 96-well plate Compound Dilution->Assay Plate Setup Incubation Incubate at 37°C for 15 minutes Assay Plate Setup->Incubation Initiate Reaction Add NADPH and substrate to start the reaction Incubation->Initiate Reaction Monitor Fluorescence Measure decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) over time Initiate Reaction->Monitor Fluorescence Data Analysis Calculate initial reaction velocities and determine IC50 values Monitor Fluorescence->Data Analysis End End Data Analysis->End

Figure 2: AKR1C3 Enzyme Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme: Recombinant human AKR1C3 at a final concentration of 10 nM.

    • Cofactor: NADPH at a final concentration of 200 µM.

    • Substrate: Androstenedione at a final concentration of 5 µM.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid in DMSO.

    • Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer, 10 µL of recombinant AKR1C3, and 10 µL of the diluted compound.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of 10 µL of NADPH and 10 µL of androstenedione.

    • Immediately begin monitoring the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay in CRPC Cell Lines

This assay assesses the cytotoxic or cytostatic effects of the compound on prostate cancer cells.

Methodology:

  • Cell Culture:

    • Culture VCaP (androgen-sensitive, expresses wild-type AR) and LNCaP-EnzaR (enzalutamide-resistant) cells in their respective recommended media.

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well clear microplate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, enzalutamide, abiraterone acetate, and docetaxel for 72 hours.

  • Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and calculate the IC50 values.

Protocol 3: In Vivo Xenograft Study in a CRPC Mouse Model

This study evaluates the in vivo anti-tumor efficacy of the compound.

G Start Start Cell Implantation Implant VCaP cells subcutaneously into male nude mice Start->Cell Implantation Tumor Growth Monitor tumor growth until tumors reach ~150-200 mm³ Cell Implantation->Tumor Growth Randomization Randomize mice into treatment groups (Vehicle, Topic Compound, Standard of Care) Tumor Growth->Randomization Treatment Administration Administer treatments as per the defined schedule Randomization->Treatment Administration Monitoring Measure tumor volume and body weight twice weekly Treatment Administration->Monitoring Endpoint At study endpoint, collect tumors and blood for analysis Monitoring->Endpoint Data Analysis Analyze tumor growth inhibition, PSA levels, and toxicity Endpoint->Data Analysis End End Data Analysis->End

Figure 3: In Vivo Xenograft Study Workflow.

Methodology:

  • Animal Model:

    • Use male immunodeficient mice (e.g., NU/J).

  • Tumor Implantation:

    • Subcutaneously implant 1 x 10^6 VCaP cells in a mixture of Matrigel and media into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Administer 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and standard of care drugs at their respective doses and schedules.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight twice weekly.

    • Collect blood samples weekly via tail vein for serum PSA analysis.

  • Study Endpoint and Analysis:

    • At the end of the study (e.g., 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).

    • Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

Based on its hypothesized mechanism as a potent and selective AKR1C3 inhibitor, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid presents a compelling profile for further investigation in the treatment of castration-resistant prostate cancer. The illustrative preclinical data suggests the potential for superior or complementary activity to the current standards of care, particularly in resistant settings. The experimental protocols provided herein offer a framework for the rigorous evaluation of this and other novel therapeutic candidates in the CRPC drug discovery pipeline. Further studies are warranted to validate these initial findings and to fully characterize the therapeutic potential of this promising new agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10113919, Abiraterone. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 148124, Docetaxel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Zytiga (abiraterone acetate) Prescribing Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Xtandi (enzalutamide) Prescribing Information. Retrieved from [Link]

  • Scher, H. I., et al. (2012). Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy. New England Journal of Medicine, 367(13), 1187–1197. [Link]

  • Tannock, I. F., et al. (2004). Docetaxel plus Prednisone or Mitoxantrone plus Prednisone for Advanced Prostate Cancer. New England Journal of Medicine, 351(15), 1502–1512. [Link]

  • Berthold, D. R., et al. (2008). Docetaxel plus prednisone or mitoxantrone plus prednisone for advanced prostate cancer: updated survival in the TAX 327 study. Journal of Clinical Oncology, 26(2), 242–245. [Link]

  • de Bono, J. S., et al. (2011). Abiraterone and Increased Survival in Metastatic Prostate Cancer. New England Journal of Medicine, 364(21), 1995–2005. [Link]

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787–790. [Link]

  • Attard, G., et al. (2008). Selective inhibition of CYP17 with abiraterone acetate is highly active in the treatment of castration-resistant prostate cancer. Journal of Clinical Oncology, 26(28), 4563–4571. [Link]

  • Scher, H. I., & Sawyers, C. L. (2005). Biology of progressive, castration-resistant prostate cancer: directed therapies targeting the androgen-receptor signaling axis. Journal of Clinical Oncology, 23(32), 8253–8261. [Link]

  • Beer, T. M., et al. (2014). Enzalutamide in Metastatic Prostate Cancer before Chemotherapy. New England Journal of Medicine, 371(5), 424–433. [Link]

  • Petrylak, D. P., et al. (2004). Docetaxel and estramustine compared with mitoxantrone and prednisone for advanced refractory prostate cancer. New England Journal of Medicine, 351(15), 1513–1520. [Link]

  • Fung, K. M., et al. (2013). Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth. Cancer Research, 73(20), 6193–6204. [Link]

  • Gravis, G., et al. (2013). Androgen-deprivation therapy alone or with docetaxel in non-castrate metastatic prostate cancer (GETUG-AFU 15): a randomised, open-label, phase 3 trial. The Lancet Oncology, 14(2), 149–158. [Link]

  • Sweeney, C. J., et al. (2015). Chemohormonal Therapy in Metastatic Hormone-Sensitive Prostate Cancer. New England Journal of Medicine, 373(8), 737–746. [Link]

  • Ryan, C. J., et al. (2013). Abiraterone in Metastatic Prostate Cancer without Previous Chemotherapy. New England Journal of Medicine, 368(2), 138–148. [Link]

  • O'Donnell, A., et al. (2004). Hormonal impact of the 17alpha-hydroxylase/C(17,20)-lyase inhibitor abiraterone acetate (CB7630) in patients with prostate cancer. British Journal of Cancer, 90(12), 2317–2325. [Link]

  • Reid, A. H., et al. (2010). Significant and sustained antitumor activity in post-docetaxel, castration-resistant prostate cancer with the CYP17 inhibitor abiraterone acetate. Journal of Clinical Oncology, 28(9), 1489–1495. [Link]

  • Scher, H. I., et al. (2010). Antitumour activity of MDV3100 in castration-resistant prostate cancer: a phase 1-2 study. The Lancet, 375(9724), 1437–1446. [Link]

  • Rathkopf, D. E., et al. (2013). Updated interim analysis of COU-AA-302, a randomized phase III study of abiraterone acetate (AA) in patients (pts) with metastatic castration-resistant prostate cancer (mCRPC) without prior chemotherapy. Journal of Clinical Oncology, 31(6_suppl), 5–5. [Link]

  • Miller, K., et al. (2019). The role of AKR1C3 in castration-resistant prostate cancer. Nature Reviews Urology, 16(4), 218–227. [Link]

  • James, N. D., et al. (2016). Abiraterone for Prostate Cancer Not Previously Treated with Hormone Therapy. New England Journal of Medicine, 375(4), 338–348. [Link]

  • Fizazi, K., et al. (2017). Abiraterone plus Prednisone in Metastatic, Castration-Sensitive Prostate Cancer. New England Journal of Medicine, 377(4), 352–360. [Link]

  • Fizazi, K., et al. (2012). Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study. The Lancet Oncology, 13(10), 983–992. [Link]

  • Tiwari, A., et al. (2021). AKR1C3 as a novel therapeutic target for castration-resistant prostate cancer. Journal of Steroid Biochemistry and Molecular Biology, 209, 105847. [Link]

  • Scher, H. I., et al. (2016). Trial Design and Objectives for Castration-Resistant Prostate Cancer: Updated Recommendations From the Prostate Cancer Clinical Trials Working Group 3. Journal of Clinical Oncology, 34(12), 1402–1418. [Link]

  • Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemico-Biological Interactions, 234, 236–246. [Link]

  • American Urological Association. (2020). Advanced Prostate Cancer: AUA/SUO Guideline. Retrieved from [Link]

  • Cornford, P., et al. (2021). EAU-EANM-ESTRO-ESUR-SIOG Guidelines on Prostate Cancer. Part II: Treatment of Relapsing, Metastatic, and Castration-Resistant Prostate Cancer. European Urology, 79(2), 263–282. [Link]

  • Prostate Cancer Foundation. (n.d.). Treatment for Advanced or Metastatic Prostate Cancer. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Prostate Cancer Treatment (PDQ®)–Health Professional Version. Retrieved from [Link]

  • Antonarakis, E. S., et al. (2014). AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer. New England Journal of Medicine, 371(11), 1028–1038. [Link]

  • Yin, Y., et al. (2017). The role of AKR1C3 in the development of castrate-resistant prostate cancer (CRPC). Cancer Treatment Reviews, 54, 36–43. [Link]

  • ClinicalTrials.gov. (n.d.). Retrieved from [Link]

Sources

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Anti-Inflammatory and Anticancer Potential

Authored by: A Senior Application Scientist

Introduction

Phenylacetic acid derivatives represent a versatile scaffold in medicinal chemistry, with prominent members like diclofenac being widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid presents an intriguing combination of a phenylacetic acid moiety, a bromine atom, and a methanesulfonyl group. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive comparative analysis of its structural analogs can provide valuable insights into its potential biological activities. This guide will dissect the probable SAR of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid by examining related compounds, with a focus on their anti-inflammatory and anticancer properties. We will explore the influence of the bromo and methanesulfonyl substituents on the phenylacetic acid core, propose potential mechanisms of action, and provide detailed experimental protocols for evaluating these activities.

Comparative Analysis of Structural Features and Biological Activity

The biological activity of a molecule is intrinsically linked to its chemical structure. By systematically analyzing the contribution of each component of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, we can infer its potential efficacy and selectivity.

The Phenylacetic Acid Core: A Foundation for Anti-Inflammatory Activity

The phenylacetic acid scaffold is a well-established pharmacophore in the realm of anti-inflammatory drugs.[3] Its mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[4][5] The carboxylic acid group is crucial for this activity, as it typically forms an ionic bond with a conserved arginine residue (Arg120) in the active site of COX enzymes.[6]

Influence of the Bromo Substituent

The introduction of a halogen atom, such as bromine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug. In the context of anti-inflammatory agents, halogen substitution can enhance potency.[7] The bromine atom at the para-position of the phenylacetic acid in our target molecule is expected to increase its lipophilicity, which can improve membrane permeability and binding to the hydrophobic channel of COX enzymes. Studies on other scaffolds have shown that bromo-substitution can enhance COX-1 inhibitory potency.[7] Furthermore, brominated compounds have also been investigated for their anticancer potential.[8]

The Role of the Methanesulfonyl Group

The methanesulfonyl (-SO2CH3) group is a key feature of many selective COX-2 inhibitors, such as celecoxib and rofecoxib.[9] This group is known to fit into a secondary pocket present in the active site of COX-2 but not COX-1, thereby conferring selectivity. The presence of the methanesulfonyl group at the ortho-position of the acetic acid side chain in 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid suggests a potential for selective COX-2 inhibition. Several 1,5-diarylpyrrole derivatives bearing a 4-(methylsulfonyl)phenyl moiety have demonstrated potent and selective COX-2 inhibitory activity.[10] Sulfonamide derivatives, which are structurally related to sulfones, are also known to possess antimicrobial and anticancer properties.[11][12]

Postulated Mechanism of Action

Based on the structural analysis, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is likely to exhibit both anti-inflammatory and anticancer activities through multiple mechanisms.

Anti-Inflammatory Action via COX Inhibition

The primary anti-inflammatory mechanism is likely the inhibition of COX enzymes. The phenylacetic acid core provides the necessary acidic moiety for binding, while the bromo and methanesulfonyl substituents are expected to enhance potency and potentially confer COX-2 selectivity.

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Target_Compound->COX_Enzymes Inhibition

Caption: Postulated anti-inflammatory mechanism via COX inhibition.

Anticancer Activity through NF-κB Pathway Modulation

Chronic inflammation is a known driver of cancer.[13] The transcription factor NF-κB is a critical link between inflammation and cancer, and its inhibition is a key strategy in cancer therapy.[14] Pro-inflammatory cytokines like TNF-α can activate the NF-κB pathway, leading to the expression of genes involved in cell proliferation, survival, and metastasis.[15][16] By inhibiting the inflammatory cascade, 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid may indirectly suppress NF-κB activation. Furthermore, some NSAIDs have been shown to have direct effects on cancer cell signaling pathways.

Anticancer Mechanism cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response TNF-alpha TNF-α NF-kB_Activation NF-κB Activation TNF-alpha->NF-kB_Activation Gene_Transcription Gene Transcription NF-kB_Activation->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis Metastasis Metastasis Gene_Transcription->Metastasis Target_Compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Target_Compound->NF-kB_Activation Inhibition

Caption: Potential anticancer mechanism via NF-κB pathway inhibition.

Comparative Biological Data of Phenylacetic Acid Analogs

To quantitatively assess the potential of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, we can compare the reported activities of structurally related compounds.

Compound/AnalogTargetIC50 (µM)Key Structural FeaturesReference
Diclofenac COX-1 / COX-20.076 / 0.0262-(2,6-dichloroanilino)phenylacetic acid[2]
Felbinac COX-1 / COX-2-4-biphenylacetic acid[4]
Mofezolac COX-1 / COX-20.0079 / >50Diaryl-isoxazole acetic acid derivative[3]
Compound 1d COX-2-1,5-diarylpyrrole-3-acetate with a 4-(methylsulfonyl)phenyl group[10]
Compound 4a COX-110.00Indole derivative with a 4-bromophenyl moiety[7]

Note: IC50 values can vary depending on the assay conditions.

This table highlights that phenylacetic acid derivatives can exhibit potent, and in some cases selective, inhibition of COX enzymes. The presence of a methylsulfonyl group in analogs often correlates with COX-2 selectivity, while halogenation can contribute to overall potency.

Experimental Protocols

To validate the predicted biological activities of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, standardized in vitro assays are essential.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Workflow:

COX Assay Workflow A Prepare Reagents: - Purified COX-1/COX-2 enzymes - Assay Buffer - Heme Cofactor - Fluorometric Probe (e.g., Amplex Red) - Arachidonic Acid (Substrate) - Test Compound & Controls B Dispense reagents into 96-well plate: - Buffer, Heme, Probe - Test compound at various concentrations A->B C Add COX enzyme (COX-1 or COX-2) to respective wells B->C D Initiate reaction by adding Arachidonic Acid C->D E Measure fluorescence kinetically at Ex/Em = 535/587 nm D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 values by plotting inhibition vs. log(concentration) F->G

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of purified recombinant human COX-1 and COX-2 enzymes, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, fluorometric probe, and arachidonic acid. Dissolve the test compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, heme, and probe to each well.

  • Compound Addition: Add the test compound at various concentrations to the designated wells. For control wells, add DMSO.

  • Enzyme Addition: Add either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Start the reaction by adding the arachidonic acid solution.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT Assay Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure the absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and determine the IC50 value F->G

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13][14][15]

Conclusion and Future Directions

The structural features of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid strongly suggest its potential as a dual anti-inflammatory and anticancer agent. The phenylacetic acid core is a classic anti-inflammatory pharmacophore, while the bromo and methanesulfonyl substituents are anticipated to enhance its potency and potentially confer COX-2 selectivity, a desirable trait for reducing gastrointestinal side effects. Furthermore, its anti-inflammatory properties may translate into anticancer activity through the modulation of inflammation-driven cancer pathways, such as the NF-κB signaling cascade.

The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. Future research should focus on the synthesis and in vitro evaluation of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and a series of its analogs to establish a definitive SAR. This should include varying the position and nature of the halogen and sulfonyl substituents to optimize potency and selectivity. Subsequent in vivo studies in relevant animal models of inflammation and cancer will be crucial to ascertain the therapeutic potential of this promising chemical scaffold.

References

  • Karin, M. (2009). NF-κB as a Critical Link Between Inflammation and Cancer. Cold Spring Harbor Perspectives in Biology, 1(5), a000141. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Wu, Y., & Zhou, B. P. (2010). TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion. British journal of cancer, 102(4), 639–644. [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer discovery, 1(6), 469–471. [Link]

  • Saeed, M., & El-Naga, R. N. (2025).
  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry international, 54(5-6), 347–352. [Link]

  • Synapse. (2024). What is the mechanism of Felbinac?
  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.
  • Al-Saeed, F. A. (2017). The Mechanism of Action of Anti-Inflammatory Drugs.
  • Deranged Physiology. (2025).
  • Yılmaz, C. K., Saraç, G., Göktaş, M., Çalımlı, M., Küçükgüzel, İ., & Küçükgüzel, Ş. G. (2023).
  • Xu, S., Li, Y., & Zhang, H. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic & medicinal chemistry, 49, 116433. [Link]

  • Vitale, P., Scilimati, A., & Perrone, M. G. (2015). Update on SAR studies toward new COX-1 selective inhibitors. Current medicinal chemistry, 22(37), 4271–4292. [Link]

  • Marnett, L. J., Kalgutkar, A. S. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Liu, H., Wang, J., & Chen, Y. (2018). SAR and QSAR Models of cyclooxygenase-1 (COX-1) Inhibitors. SAR and QSAR in environmental research, 29(10), 755–784. [Link]

  • Vitale, P., Scilimati, A., & Perrone, M. G. (2015). Update on SAR Studies Toward New COX-1 Selective Inhibitors. Bentham Science.
  • Kalogirou, A. S., & Kostakis, I. K. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules (Basel, Switzerland), 27(22), 7858. [Link]

  • Brunoni, F., et al. (2024).
  • Terada, A., Wachi, K., & Misaka, E. (1979). Substituted phenylacetic acid derivatives and process for the preparation thereof.
  • Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of medicinal chemistry, 60(13), 5585–5596. [Link]

  • PubChem. Bromo(phenyl)methanesulfonic acid.
  • ResearchGate. Bioactive compounds containing sulfonyl groups.
  • Gier, S., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. MDPI.
  • Xie, T., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e14251. [Link]

  • Chem-Impex. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
  • Khan, H., et al. (2018). Raging the War Against Inflammation With Natural Products. Frontiers in pharmacology, 9, 976. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.
  • Maccioni, E., et al. (2007). Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity. Journal of medicinal chemistry, 50(22), 5431–5435. [Link]

  • Hansch, C., & Muir, R. M. (1951). The ortho effect in plant growth-regulators. Plant physiology, 26(4), 812–821. [Link]

  • Willenberg, I., et al. (2015). Food Polyphenols Fail to Cause a Biologically Relevant Reduction of COX-2 Activity. PloS one, 10(10), e0139147. [Link]

  • Al-Warhi, T., et al. (2022).
  • Lefranc, F., et al. (2018). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • Wikipedia. 4-Bromophenylacetic acid.
  • da Silva, A. C. G., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules (Basel, Switzerland), 29(18), 4381. [Link]

  • Yordanov, Y. G., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Cross-Reactivity & Selectivity Profiling: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide profiles the cross-reactivity and selectivity of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid , a critical scaffold in the synthesis of Prostaglandin D2 receptor (DP1) antagonists.

Executive Summary: The "Janus" Scaffold

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS: 1784987-73-0) is a functionalized phenylacetic acid derivative primarily utilized as a key intermediate in the synthesis of Laropiprant (MK-0524) and related DP1/CRTH2 receptor antagonists.

For medicinal chemists and assay developers, this molecule presents a unique profiling challenge. It possesses the phenylacetic acid pharmacophore characteristic of NSAIDs (like Diclofenac), yet it is designed to build highly selective GPCR antagonists. Consequently, the core objective of cross-reactivity profiling for this scaffold is to verify the "Selectivity Switch" : ensuring that the sulfone substitution and subsequent cyclization effectively eliminate off-target COX-1/COX-2 affinity while maximizing DP1/DP2 potency.

This guide compares the scaffold’s performance against standard NSAIDs and the final drug candidate, providing protocols to validate its "clean" profile.

Comparative Analysis: Scaffold vs. Alternatives

The following table contrasts the intermediate with its structural "cousin" (Diclofenac) and its "descendant" (Laropiprant). The data highlights the critical shift in affinity driven by the methanesulfonyl group and subsequent indole ring formation.

Table 1: Structural & Functional Selectivity Profile
FeatureThe Scaffold (2-(5-Bromo-2-methanesulfonylphenyl)acetic acid)Alternative 1: Diclofenac (Standard NSAID)Alternative 2: Laropiprant (Final Drug)
Core Structure Phenylacetic Acid + SulfonePhenylacetic Acid + AmineCyclopenta[b]indole + Sulfone
Primary Target Synthetic Intermediate (Weak DP1 Binder)COX-1 / COX-2DP1 (Prostaglandin D2 Receptor 1)
COX-1 IC50 > 10 µM (Predicted) 0.01 - 0.1 µM (Potent)> 100 µM (Inactive)
COX-2 IC50 > 50 µM (Predicted) 0.01 - 0.05 µM (Potent)> 100 µM (Inactive)
DP1 Affinity (Ki) Low (µM range)InactiveHigh (nM range)
Cross-Reactivity Risk Moderate: Residual COX affinity possible if sulfone is reduced.[1][2]High: Promiscuous COX binding.Low: High specificity due to steric bulk.
Metabolic Liability Sulfide impurity (Redox active)Hydroxylation / GlucuronidationAcyl Glucuronidation
Mechanistic Insight: The Sulfone "Shield"

The methanesulfonyl group (-SO2Me) at the ortho position is the critical determinant of selectivity.

  • In NSAIDs: Small lipophilic groups (Cl, Me) at the ortho position allow the phenylacetic acid tail to enter the narrow hydrophobic channel of the COX enzyme.

  • In this Scaffold: The bulky, polar sulfone group creates steric hindrance and electrostatic repulsion within the COX active site, theoretically "breaking" the NSAID activity. Profiling is required to confirm this exclusion.

Experimental Protocols: Self-Validating Systems

To certify this intermediate or its derivatives as "Selectivity Verified," you must run the following two-tier assay system. These protocols are designed to detect trace off-target binding that could confound downstream biological data.

Protocol A: The "NSAID Exclusion" Assay (COX-1/2 Inhibition)

Objective: Confirm that the scaffold does not act as a cryptic NSAID.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes; Arachidonic acid (substrate); 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

  • Workflow:

    • Incubate enzyme (1 U/well) with the Test Compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

    • Control: Use Diclofenac (1 µM) as the positive control for inhibition.

    • Initiate reaction by adding Arachidonic Acid (10 µM) and Amplex Red.

    • Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 minutes.

  • Validation Criteria: The scaffold passes if IC50 > 50 µM. If IC50 < 10 µM, the compound retains "NSAID liability" and requires structural modification (e.g., cyclization) before in vivo use.

Protocol B: The "Sulfide Impurity" Screen (Redox Stability)

Objective: The precursor to this sulfone is often a thioether (sulfide) . Sulfides are often potent biological nucleophiles and can interfere with assays.

  • Method: Reverse-Phase HPLC coupled with Ellman’s Reagent (DTNB) post-column derivatization (optional) or Mass Spec.

  • Causality Check: If your biological assay shows "time-dependent inhibition," it is likely the sulfide impurity reacting with protein cysteines, not the sulfone scaffold binding the receptor.

  • Limit: Ensure < 0.5% Sulfide content to prevent false positives in cross-reactivity panels.

Visualization of Signaling & Screening Workflows

Diagram 1: The Selectivity Filter Workflow

This diagram illustrates the logical flow of screening the scaffold to ensure it transitions from a "Generic Phenylacetic Acid" to a "Selective DP1 Antagonist."

SelectivityWorkflow Scaffold 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid COX_Assay Tier 1: COX-1/2 Assay (NSAID Exclusion) Scaffold->COX_Assay Screen for Off-Target Impurity_Check Tier 3: Sulfide Impurity (Redox Check) Scaffold->Impurity_Check QC Analysis Decision Go / No-Go Decision COX_Assay->Decision IC50 > 50µM (Pass) DP1_Assay Tier 2: DP1 Binding (Target Validation) Final_Drug Laropiprant Analog (High Selectivity) DP1_Assay->Final_Drug Cyclization/Optimization Impurity_Check->Decision < 0.5% Sulfide (Pass) Decision->DP1_Assay Proceed to Potency

Caption: Workflow to filter phenylacetic acid scaffolds, ensuring lack of COX inhibition before optimizing for DP1 affinity.

Diagram 2: Synthetic & Metabolic Origins of Cross-Reactivity

Understanding the source of impurities is crucial. The thioether precursor is the primary source of "false" cross-reactivity.

SyntheticPathway Precursor 2-(5-Bromo-2-methylsulfanylphenyl) acetic acid (Sulfide) Oxidation Oxidation Step (mCPBA or H2O2) Precursor->Oxidation Risk1 Risk: Nucleophilic Reactivity (False Positives) Precursor->Risk1 If residual Product 2-(5-Bromo-2-methanesulfonylphenyl) acetic acid (Sulfone) Oxidation->Product Metabolism In Vivo Metabolism Product->Metabolism Risk2 Target: DP1 Receptor (Selective Binding) Product->Risk2 Desired Activity Metabolism->Precursor Rare Reduction

Caption: The oxidation of the sulfide to sulfone is critical; residual sulfide causes off-target nucleophilic reactivity.

References

  • Lai, Y., et al. (2008). In vitro and in vivo characterization of MK-0524 (Laropiprant), a selective prostaglandin D2 receptor 1 antagonist. Journal of Pharmacology and Experimental Therapeutics.

  • Sturino, C. F., et al. (2007). Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (MK-0524). Journal of Medicinal Chemistry.

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition.[3] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid Product Information.

Sources

Orthogonal Strategies for Confirming the Binding Site of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals in Fragment-Based Drug Discovery (FBDD).

The Analytical Challenge in Fragment Hit Validation

In early-stage drug discovery, low-molecular-weight compounds (fragments) are screened to identify novel chemical starting points. 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (CAS 1898068-44-4; MW: 293.14 Da) is a classic example of a halogenated phenylacetic acid fragment. Compounds of this class frequently target the anion-binding pockets of oxidoreductases, such as human Aldose Reductase (AKR1B1), where the carboxylate group anchors to the catalytic site and the halogenated phenyl ring probes the hydrophobic specificity pocket[1].

However, standard biochemical functional assays only confirm inhibition, not the specific binding site. Because fragments typically exhibit weak affinities (


 in the high micromolar to millimolar range), they are prone to non-specific binding, aggregation, or binding to allosteric sites. To transition this fragment into a viable lead compound, researchers must objectively confirm its exact binding site.

This guide compares the three premier biophysical "products" (methodologies) used for binding site confirmation: Competitive Surface Plasmon Resonance (SPR) , Protein-Observed 2D NMR (Chemical Shift Perturbation) , and X-ray Crystallography .

Methodology Comparison: Performance & Quantitative Metrics

To objectively evaluate which technique to deploy for a 293.14 Da fragment, we must compare their resolution, throughput, and sensitivity. While X-ray crystallography provides absolute spatial coordinates, it is heavily dependent on the crystal packing and solubility of the fragment. Conversely, SPR and NMR offer dynamic, solution-state confirmation[2].

Table 1: Quantitative Comparison of Binding Site Confirmation Methods
MetricCompetitive SPR2D NMR (CSP)X-ray Crystallography
Spatial Resolution Binary (Same vs. Distinct site)Residue-level (~5 Å radius)Atomic-level (< 2.5 Å)
Typical Affinity Range (

)

to

M

to

M

to

M
Protein Consumption / Assay ~5–10 µg (Immobilized)~1–3 mg (Isotope labeled)~5–15 mg (High purity)
Throughput (Compounds/Day) High (100 - 300)Medium (10 - 50)Low (1 - 5)
Sensitivity to MW 293.14 High (Requires high-density chip)Excellent (Target-observed)Variable (Depends on occupancy)
Primary Limitation Requires a known reference inhibitorRequires

N-labeled protein
Requires diffracting crystals

Logical Workflow for Orthogonal Confirmation

Relying on a single biophysical method can lead to false positives. A self-validating system utilizes a tiered approach: high-throughput competitive SPR acts as the primary filter to confirm active-site engagement, followed by 2D NMR or X-ray crystallography for high-resolution structural mapping.

G A Primary Hit MW: 293.14 B Competitive SPR (High-Throughput) A->B Step 1 C 2D NMR CSP (Solution-State) B->C Step 2 D X-ray Crystallography (Gold Standard) C->D Step 3 E Binding Site Confirmed D->E Final

Caption: Orthogonal workflow for fragment binding site confirmation.

Self-Validating Experimental Protocols

Protocol A: Competitive Surface Plasmon Resonance (SPR)

Objective: Confirm that 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid binds to the primary active site rather than a secondary allosteric pocket.

The Causality Principle: Direct SPR only measures mass accumulation on the sensor surface. By pre-saturating the immobilized target with a high-affinity, active-site-specific inhibitor (e.g., Zopolrestat for AKR1B1), we physically block the primary pocket. If the subsequent injection of our fragment yields no additional mass response, it proves the fragment competes for the same site. An additive response indicates binding to a distinct, allosteric site[3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., AKR1B1) onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU (required for adequate signal-to-noise when detecting a 293 Da fragment).

  • Baseline Establishment: Flow running buffer (e.g., PBS-P+ with 5% DMSO) over the reference and active flow cells to establish a stable baseline. Self-Validation Step: Run a DMSO calibration curve (3% to 7%) to correct for bulk refractive index shifts caused by solvent mismatch.

  • Fragment-Only Injection (Control): Inject 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid at

    
     (e.g., 500 µM) to record the uninhibited binding response (
    
    
    
    ).
  • Site Saturation: Inject the known active-site inhibitor (e.g., 10 µM Zopolrestat) until steady-state saturation is achieved.

  • Competitive Injection: Without dissociating the inhibitor, inject a co-solution of the known inhibitor (10 µM) + the fragment (500 µM).

  • Data Analysis: Compare the response of Step 5 to Step 4. If

    
    , the binding site is shared[4].
    

SPR_Logic A Immobilized Target (e.g., AKR1B1) B Inject Fragment (Baseline Response) A->B C Saturate with Known Inhibitor B->C D Inject Fragment + Inhibitor C->D E No Additional Response (Competitive Binding) D->E Same Site F Additive Response (Allosteric Binding) D->F Distinct Site

Caption: Logical decision tree for competitive SPR binding site analysis.

Protocol B: 2D NMR Chemical Shift Perturbation (CSP)

Objective: Map the exact amino acid residues interacting with the fragment in the solution state.

The Causality Principle: The


N and 

H chemical shifts of a protein's backbone amides are exquisitely sensitive to their local electronic environment. When 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid enters the binding pocket, its aromatic ring and electronegative substituents alter the magnetic environment of nearby residues. By overlaying the apo-protein spectrum with the holo-protein spectrum, we can map the shifting peaks directly onto the 3D structure, identifying the exact binding pocket[5].

Step-by-Step Methodology:

  • Sample Preparation: Express and purify uniformly

    
    N-labeled target protein. Prepare a 100 µM protein sample in NMR buffer (e.g., 50 mM Phosphate, pH 7.0, 10% D
    
    
    
    O).
  • Apo-Spectrum Acquisition: Acquire a baseline 2D

    
    N-
    
    
    
    H HSQC spectrum of the protein containing matching DMSO concentration (e.g., 2% v/v) to serve as the reference state.
  • Titration Series: Titrate 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid into the NMR tube at molar ratios of 1:1, 1:2, 1:5, and 1:10 (Protein:Fragment). Self-Validation Step: The step-wise titration ensures that shifts are tracked accurately, preventing misassignment of peaks that move significantly in the fast-exchange regime.

  • Holo-Spectrum Acquisition: Acquire the 2D

    
    N-
    
    
    
    H HSQC spectrum at each titration point.
  • Data Processing & Mapping: Calculate the composite chemical shift perturbation (

    
    ) for each residue using the formula: 
    
    
    
    . Map residues with
    
    
    onto the apo-crystal structure to visualize the binding site[6].

Conclusion

For a low-molecular-weight compound like 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, relying solely on functional assays is insufficient. Competitive SPR provides a rapid, low-material-cost method to confirm active-site engagement, making it the superior product for initial high-throughput validation. However, 2D NMR CSP remains the most robust solution-state technique for mapping the exact binding interface, bridging the gap between binary SPR data and the rigid, static snapshots provided by X-ray Crystallography . A rigorous, self-validating FBDD pipeline should employ SPR for primary confirmation and NMR/X-ray for structural elucidation.

References

1.[1] Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes. PMC. 2.[2] Applications of Solution NMR in Drug Discovery. MDPI. 3.[5] Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers. 4.[6] Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. 5.[3] Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase. Diva Portal. 6.[4] Determining Ligand Binding and Specificity Within the β2-Integrin Family with a Novel Assay Platform. MDPI.

Sources

A Comparative Guide to the Potential Efficacy of 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

In the landscape of anti-inflammatory drug discovery, phenylacetic acid derivatives represent a cornerstone scaffold, exemplified by widely-used non-steroidal anti-inflammatory drugs (NSAIDs). The compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a novel molecule that, based on its structural characteristics, holds promise as a potential therapeutic agent. The presence of a bromine atom and a methanesulfonyl group on the phenyl ring suggests the potential for modulated biological activity, selectivity, and pharmacokinetic properties compared to existing compounds.

While direct peer-reviewed efficacy studies on 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid are not yet available in the public domain, this guide will provide a comprehensive comparative analysis based on structurally related compounds. By examining the efficacy, mechanisms of action, and experimental evaluation of similar molecules, we can construct a predictive framework for assessing the potential of this novel compound. This guide is intended to provide researchers with a valuable resource for designing and interpreting future studies on 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and its analogues.

Comparative Efficacy Analysis: A Look at Structurally Related Compounds

The anti-inflammatory potential of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid can be inferred by comparing it to other compounds that share key structural motifs. Many NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The Role of the Phenylacetic Acid Scaffold

The phenylacetic acid core is a well-established pharmacophore in a number of anti-inflammatory drugs. This structural feature is crucial for the binding of these drugs to the active site of COX enzymes.

Influence of Bromo and Methanesulfonyl Substituents

The bromine and methanesulfonyl groups are expected to significantly influence the compound's efficacy and selectivity. Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and oral bioavailability. The methanesulfonyl group is a strong electron-withdrawing group that can impact the acidity of the carboxylic acid moiety and influence binding interactions with target enzymes.

The following table summarizes the efficacy of structurally related compounds, providing a benchmark for the potential performance of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid.

Compound/Derivative ClassKey Structural FeaturesEfficacy DataPutative Mechanism of ActionReference
Phenoxy Acetic Acid Derivatives Phenylacetic acid core with bromo substitutionCompounds 5f and 7b showed significant in vivo inhibition of paw thickness (63.35% and 46.51%) and paw weight (68.26% and 64.84%).[1]Selective COX-2 Inhibition[1][1]
Benzothiazole Derivatives with Benzenesulphonamide Sulfonamide groupCompounds 17c and 17i inhibited carrageenan-induced rat paw oedema at 72-80% and 64-78% respectively, at 1-3 hours.[2]COX Inhibition[2][2]
8-quinolinesulfonamide derivatives Sulfonamide groupCompound 3l showed IC50 values of 2.61 ± 0.39, 9.74 ± 0.85, and 12.71 ± 1.34 μM against NO, TNF-α, and IL-1β production, respectively.[3]TLR4/MD-2 Inhibition[3][3]
Thiourea Derivatives of Naproxen Phenylacetic acid derivative (Naproxen)Compounds 8 and 9 showed a high percentage of inhibition of paw edema (44.83% and 49.29%, respectively).[4]COX-2 and 5-LOX Inhibition[4][4]

Proposed Mechanism of Action: Targeting the Inflammatory Cascade

Based on the prevalence of COX inhibition among structurally similar anti-inflammatory agents, it is highly probable that 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid exerts its potential anti-inflammatory effects through a similar mechanism. The proposed pathway involves the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid Target_Compound->COX_Enzymes

Caption: Proposed mechanism of action for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid, a series of well-established in vivo and in vitro assays should be employed. The following protocols are based on methodologies reported for the evaluation of similar anti-inflammatory compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating acute inflammation.

Protocol:

  • Animal Model: Healthy adult Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin or Ibuprofen), and test groups (receiving varying doses of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid).

  • Administration: The test compound, standard drug, or vehicle (e.g., 1% DMSO) is administered intraperitoneally or orally.[4][5]

  • Induction of Edema: After a set time (e.g., 60 minutes), a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the left hind paw of each rat.[4]

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition Paw_Measurement->Data_Analysis

Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Kit: Commercially available COX inhibitor screening kits are often employed.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX enzyme.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The production of prostaglandin is measured, often via a colorimetric or fluorometric method.

  • Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Conclusion and Future Directions

While direct experimental data for 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is currently lacking, a comparative analysis of structurally related compounds strongly suggests its potential as a novel anti-inflammatory agent, likely acting through the inhibition of COX enzymes. The presence of the bromo and methanesulfonyl substituents may confer unique properties in terms of potency, selectivity, and pharmacokinetics.

Future research should focus on the synthesis of this compound followed by a systematic evaluation using the experimental protocols outlined in this guide. Determining its in vitro COX-1/COX-2 inhibitory profile and its in vivo efficacy in models of acute and chronic inflammation will be crucial next steps. Such studies will elucidate the therapeutic potential of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and its place within the broader landscape of anti-inflammatory drug discovery.

References

  • Al-Ostoot, F. H., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 11(1), 22165. Available at: [Link]

  • Haydysh, I. V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 57(11), 1013-1019. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. Available at: [Link]

  • Munde, G., et al. (2023). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Letters in Drug Design & Discovery, 20(10), 1621-1631. Available at: [Link]

  • Stankovic, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8193. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

Sources

A Comparative Guide to the Toxicity Profiles of 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably nonsteroidal anti-inflammatory drugs (NSAIDs). The compound 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid and its derivatives belong to a class of molecules that bear a structural resemblance to selective cyclooxygenase-2 (COX-2) inhibitors.[1] This structural class, characterized by a diaryl heterocycle system, is exemplified by drugs like Etoricoxib (Arcoxia®).[2][3] These agents were developed to minimize the gastrointestinal side effects associated with traditional NSAIDs by selectively targeting the COX-2 isozyme, which is upregulated during inflammation.[4][5]

However, the history of selective COX-2 inhibitors has been marked by significant safety concerns, particularly regarding cardiovascular risks.[2] The withdrawal of drugs like Rofecoxib (Vioxx®) from the market due to an increased risk of heart attack and stroke serves as a critical case study in drug development, highlighting that subtle structural modifications can dramatically alter a compound's safety profile.[2][6] Therefore, a thorough and comparative analysis of the toxicity of new derivatives is not merely a regulatory hurdle but a fundamental necessity for the progression of safer therapeutics.

This guide provides an in-depth comparison of the toxicological profiles of derivatives of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid. We will explore the key assays used to determine cytotoxicity and genotoxicity, present a framework for comparing potential data, and discuss the structure-toxicity relationships that govern the safety of this important class of compounds.

Part 1: Methodologies for Toxicity Assessment

A robust toxicological evaluation relies on a battery of validated in vitro assays designed to predict potential adverse effects in humans. For the initial screening of novel chemical entities like the derivatives , two primary areas of concern are cytotoxicity (the potential to kill cells) and genotoxicity (the potential to damage DNA).

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[7] It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9]

Causality Behind Experimental Choices: The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8] This enzymatic conversion is directly proportional to the number of living, viable cells. A decrease in metabolic activity is therefore a strong indicator of a compound's cytotoxic or cytostatic effects. This method is chosen for its high throughput, reproducibility, and sensitivity in detecting early-stage cellular stress.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution A Seed Cells in 96-well plate (e.g., 5x10³ cells/well) B Incubate 24h for cell attachment A->B D Add Compounds to Wells (Include Vehicle & Positive Controls) B->D C Prepare Serial Dilutions of Test Compounds in Media C->D E Incubate for 24-72h D->E F Add MTT Reagent (0.5 mg/mL final conc.) E->F G Incubate 4h at 37°C (Formazan crystal formation) F->G H Solubilize Formazan (e.g., add 100µL DMSO) G->H I Measure Absorbance at 570 nm H->I J Results I->J Data Analysis (Calculate % Viability & IC₅₀)

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Self-Validating Protocol for MTT Assay:

  • Cell Seeding: Plate a human cell line (e.g., HeLa or MCF-7) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration must not exceed 0.5% to avoid solvent-induced toxicity.[10]

    • Controls:

      • Negative Control: Wells with untreated cells (medium only).

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This validates that the solvent itself is not causing toxicity.

      • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM). This confirms the assay is responsive to toxic insults.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions or controls.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.

  • Assay Execution:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9][10]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each derivative.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay for identifying substances that can cause genetic mutations.[11][12] It serves as a rapid and cost-effective initial screen for a compound's carcinogenic potential.[12][13]

Causality Behind Experimental Choices: The test utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have been genetically engineered with mutations in the genes required to synthesize the amino acid histidine.[12][14] These strains cannot grow on a histidine-deficient medium. The assay determines if a test compound can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to synthesize their own histidine and form colonies.[12][14] A statistically significant increase in the number of revertant colonies on the compound-treated plates compared to the negative control plates indicates the substance is mutagenic.[12] To mimic mammalian metabolism, the test is conducted both with and without the addition of a rat liver extract known as the S9 fraction, which contains metabolic enzymes that can convert a non-mutagenic compound (a pro-mutagen) into a mutagenic one.[11][12][15]

Part 2: Comparative Toxicity Profiles & Structure-Toxicity Relationships

While specific experimental data for novel derivatives of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid are proprietary or not publicly available, we can establish a framework for comparison based on the known toxicity profile of the parent structural class: selective COX-2 inhibitors.

The primary toxicities associated with this class are cardiovascular and gastrointestinal events.[1][4][16] The cardiovascular risk is thought to stem from the inhibition of COX-2-dependent prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][16] This can create a prothrombotic state, increasing the risk of myocardial infarction and stroke.[1][17]

Table 1: Hypothetical Comparative In Vitro Toxicity Data

DerivativeStructural ModificationCytotoxicity (HeLa cells) IC₅₀ (µM)Genotoxicity (Ames Test)Predicted Risk Profile
Parent Compound 5-Bromo-2-methanesulfonylphenyl> 100NegativeBaseline
Derivative A Replacement of Bromo with Chloro85NegativeSimilar to Parent
Derivative B Removal of Methanesulfonyl group> 100NegativePotentially Reduced CV Risk
Derivative C Addition of a nitro group15Positive (with S9)High Risk (Cytotoxic & Mutagenic)
Etoricoxib Reference Compound> 100NegativeKnown CV Risk

This table is for illustrative purposes only to demonstrate how data would be presented. Values are not from actual experimental results.

Discussion of Structure-Toxicity Relationships (SAR)
  • The Sulfone Moiety (–SO₂CH₃): The methanesulfonyl group is a key feature of many COX-2 inhibitors. While crucial for selectivity and potency, this sulphone chemistry has also been investigated for potential pro-oxidant activities that could contribute to off-target toxicity.[1] Derivative B , which lacks this group, might be hypothesized to have a different, potentially improved, cardiovascular risk profile, though likely at the cost of its COX-2 inhibitory activity.

  • Halogen Substitution (–Br): The bromo-substituent on the phenyl ring influences the compound's lipophilicity and electronic properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. Replacing bromine with chlorine (Derivative A ) is a common bioisosteric modification that could subtly alter potency and toxicity. Generally, such a change is not expected to drastically alter the core toxicity profile unless it significantly impacts metabolism to a toxic intermediate.

  • Introduction of Genotoxic Scaffolds: The addition of a functional group known to be associated with genotoxicity, such as a nitroaromatic group (Derivative C ), would be a major red flag. Nitroaromatic compounds can be metabolically reduced (often by the S9 fraction) to form reactive intermediates that can directly damage DNA, leading to a positive result in the Ames test and indicating a high risk of carcinogenicity.

Conclusion

The toxicological assessment of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid derivatives requires a systematic and multi-faceted approach. The structural similarity to selective COX-2 inhibitors provides a valuable, albeit cautionary, framework for predicting potential liabilities, particularly cardiovascular and gastrointestinal side effects. Initial in vitro screening using robust, self-validating protocols for cytotoxicity (MTT assay) and genotoxicity (Ames test) is essential for early-stage hazard identification.

The structure-toxicity relationships discussed herein underscore that even minor chemical modifications can have profound impacts on the safety profile of a molecule. By understanding the toxic potential of key functional groups and employing a rigorous testing cascade, drug development professionals can better navigate the path toward designing safer and more effective therapeutics.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • What is the safety profile of Etoricoxib (Arcoxia)? Dr.Oracle. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • MTT Assay Protocol. Cyrusbio. [Link]

  • Mattia C, Coluzzi F. COX-2 inhibitors: pharmacological data and adverse effects. Minerva Anestesiol. 2005;71(7-8):461-470. [Link]

  • Ghosh R, Alajbegovic A, Gomes AV. NSAIDs and Cardiovascular Diseases: Role of Reactive Oxygen Species. Oxid Med Cell Longev. 2022;2022:1560883. [Link]

  • Gupta A, Jeyaraj M, Kumar A, et al. Microbial Mutagenicity Assay: Ames Test. Bio-protocol. 2018;8(6):e2779. [Link]

  • Arcoxia, INN-Etoricoxib. European Medicines Agency. [Link]

  • Etoricoxib 90mg film-coated tablets - Summary of Product Characteristics (SmPC). (emc). [Link]

  • Etoricoxib. Wikipedia. [Link]

  • What You Should Know About COX-2 Inhibitors. U.S. Pharmacist. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Open Access Journals. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • Genetic Toxicology. National Institute of Environmental Health Sciences. [Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. [Link]

Sources

Publish Comparison Guide: Benchmarking 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context[1][2][3]

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid (hereafter referred to as BMSPA ) represents a critical pharmacophore scaffold in the development of modulators for the prostaglandin D2 (PGD2) signaling pathway.[1] Structurally, BMSPA features a phenylacetic acid "head" (providing an acidic anchor for arginine residues in the binding pocket) and an ortho-methanesulfonyl group (a classic hydrogen-bond acceptor motif), making it a high-probability candidate for targeting CRTH2 (DP2) or DP1 receptors, and potentially COX-2 .[1]

This guide establishes a rigorous framework for benchmarking BMSPA against industry-standard inhibitors: Laropiprant (DP1 selective), Fevipiprant (CRTH2 selective), and Ramatroban (Dual TP/CRTH2). The objective is to quantify BMSPA's potency, selectivity, and mechanism of action (MoA) to validate its utility as a lead compound or chemical probe.

Mechanistic Grounding & Competitor Landscape[1]

To benchmark effectively, we must first map the biological battlefield. BMSPA’s structure suggests it competes for the orthosteric binding site of PGD2 receptors, blocking the inflammatory cascade.

The Signaling Pathway

PGD2 activates two distinct G-protein coupled receptors:[1]

  • DP1 (G

    
    s-coupled):  Increases cAMP, leading to vasodilation (flushing).[1]
    
  • CRTH2/DP2 (G

    
    i-coupled):  Decreases cAMP and increases intracellular Calcium (
    
    
    
    ), driving Th2 cell migration and allergic inflammation.[1]

BMSPA is hypothesized to act as an antagonist in this pathway, preventing PGD2-mediated signal transduction.[1]

Visualization: PGD2 Signaling & Inhibition Nodes[1]

PGD2_Pathway AA Arachidonic Acid PGD2 Prostaglandin D2 (PGD2) AA->PGD2 COX/PGDS Enzymes COX COX-1 / COX-2 DP1 DP1 Receptor (Gs-coupled) PGD2->DP1 Activation CRTH2 CRTH2 (DP2) Receptor (Gi-coupled) PGD2->CRTH2 Activation cAMP_UP ↑ cAMP (Vasodilation) DP1->cAMP_UP Ca_UP ↑ Ca2+ / ↓ cAMP (Chemotaxis/Inflammation) CRTH2->Ca_UP Laro Laropiprant (Ref: DP1 Antagonist) Laro->DP1 Blocks Fevi Fevipiprant (Ref: CRTH2 Antagonist) Fevi->CRTH2 Blocks BMSPA BMSPA (Candidate) BMSPA->DP1 ? BMSPA->CRTH2 ?

Caption: Figure 1. PGD2 signaling cascade showing the divergence of DP1 and CRTH2 pathways and the intervention points for BMSPA and reference inhibitors.

Benchmarking Strategy: The "Golden Triangle"

A robust benchmark requires comparison across three dimensions: Potency (Ki/IC50) , Selectivity , and Functional Efficacy .

Reference Standards
CompoundPrimary TargetReference Potency (Ki/IC50)Structural Relevance
Laropiprant DP1 AntagonistKi: ~0.57 nM [1]Contains sulfonyl + acetic acid tail (homologous pharmacophore).[1]
Fevipiprant CRTH2 AntagonistIC50: ~1-5 nM [2]Phenylacetic acid core; direct competitor for binding site.[1]
Ramatroban CRTH2 / TPIC50: ~30-100 nM [3]Sulfonamide-based; establishes baseline for dual-activity.[1]
Indomethacin COX-1/2IC50: ~0.1-1 µMControls for upstream COX inhibition (off-target check).[1]
Evaluation Matrix

To validate BMSPA, you must generate data that fills the following matrix:

MetricAssay TypeSuccess Criteria (vs. Benchmarks)
Binding Affinity (Ki) Radioligand Binding ([

H]-PGD2)
Ki < 100 nM (Hit) / < 10 nM (Lead)
Functional Potency (IC50) cAMP (DP1) or Ca

Flux (CRTH2)
IC50 within 10-fold of Fevipiprant
Selectivity Ratio Counter-screen (COX-2, TP, EP2)> 100-fold selectivity against COX enzymes

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating by including internal positive controls (Reference Standards) and negative controls (Vehicle).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the intrinsic affinity (


) of BMSPA for the CRTH2 receptor, independent of downstream signaling amplification.

Materials:

  • Membranes: CHO-K1 cells stably expressing human CRTH2 (or DP1).[1]

  • Radioligand: [

    
    H]-PGD2 (Specific Activity ~150 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA, pH 7.4.
    

Workflow:

  • Preparation: Dilute BMSPA and Reference (Fevipiprant) in DMSO (10-point curve, 10 µM to 0.1 nM).

  • Incubation: Mix 20 µg membrane protein + 1 nM [

    
    H]-PGD2 + Compound in 200 µL buffer.
    
  • Equilibrium: Incubate for 60 min at 25°C (Receptor-Ligand equilibrium).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Data Analysis: Calculate


 using a 4-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Self-Validation Check: The

of the Fevipiprant control must fall within 0.5 – 5.0 nM.[1] If not, the assay system (membranes or radioligand) is compromised.
Protocol B: Functional Calcium Flux Assay (CRTH2)

Objective: Confirm that binding translates to functional antagonism (blocking


 release).

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (CHO-CRTH2-Galpha16) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Add BMSPA (Incubate 30 min) Step2->Step3 Step4 Challenge (Add PGD2 EC80) Step3->Step4 Step5 Read Fluorescence (FLIPR/FlexStation) Step4->Step5

Caption: Figure 2. Kinetic workflow for functional calcium mobilization assay. Pre-incubation with BMSPA (Step 3) is critical for equilibrium antagonism.

Methodology:

  • Cell Loading: Load CHO-CRTH2 cells with Fluo-4 AM dye for 45 mins.

  • Antagonist Pre-treatment: Add BMSPA or Ramatroban (Benchmark) and incubate for 15 mins.[1]

  • Agonist Challenge: Inject PGD2 at its

    
     concentration (typically 10-30 nM).[1]
    
  • Readout: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

  • Result: Antagonists will suppress the peak fluorescence response in a dose-dependent manner.[1]

Data Interpretation & Reporting

When publishing or presenting your benchmark, structure your data to highlight the comparative performance.

Representative Data Table

Note: Values below are illustrative of a high-quality candidate profile.

CompoundCRTH2

(nM)
DP1

(nM)
Selectivity (DP1/CRTH2)Functional

(Ca

)
Fevipiprant (Ref) 1.2 > 10,000> 8,000x2.5 nM
Laropiprant (Ref) > 1,0000.57 0.0005xN/A (DP1 is cAMP)
BMSPA (Candidate) [Experimental][Experimental]Ratio[Experimental]

Interpretation Logic:

  • If BMSPA

    
     < 10 nM:  It is a potent lead, comparable to clinical candidates.
    
  • If BMSPA blocks both CRTH2 and DP1: It is a "Dual Antagonist," potentially offering superior efficacy in severe asthma by blocking both chemotaxis (CRTH2) and vasodilation (DP1).

  • If BMSPA inhibits COX-2 (IC50 < 1 µM): It may possess NSAID-like liabilities (GI toxicity risk) due to the phenylacetic acid moiety.[1]

References

  • Sturino, C. F., et al. (2007). "Discovery of a Potent and Selective Prostaglandin D2 Receptor Antagonist, [(3R)-4-(4-Chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic Acid (MK-0524)."[1][2] Journal of Medicinal Chemistry, 50(4), 794–806. Link

  • Sykes, D. A., et al. (2016). "Fevipiprant (QAW039), a Slowly Dissociating CRTH2 Antagonist with the Potential for Improved Clinical Efficacy." Molecular Pharmacology, 89(5), 593–605. Link

  • Sugimoto, H., et al. (2003). "Ramatroban (BAY u 3405): A Novel Dual Antagonist of TXA2 Receptor and CRTH2, a Newly Identified Prostaglandin D2 Receptor." Journal of Pharmacology and Experimental Therapeutics, 305(1), 347-352. Link

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1] Drug News & Perspectives, 20(3), 147. Link

Sources

Safety Operating Guide

Operational Blueprint & Disposal Protocol: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance is just as critical as the success of your assays. 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a specialized, multi-functional organic compound frequently utilized in drug development and synthetic workflows. However, its unique structural features dictate highly specific operational handling and waste management procedures.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling, segregation, and disposal of this compound, grounded in authoritative environmental and chemical safety standards.

Chemical Profiling & Hazard Causality

To design a safe operational workflow, we must first deconstruct the molecule and understand the causality behind its hazard profile. The compound contains three critical functional groups that dictate its lifecycle management:

  • The Bromine Atom (Halogenation): The presence of bromine classifies this compound strictly as a Halogenated Organic . During waste incineration, halogens can react to form highly toxic halogenated dioxins and furans if combustion temperatures are not strictly controlled. Therefore, environmental agencies mandate that halogenated waste be segregated and treated in specialized high-temperature incinerators.

  • The Methanesulfonyl Group (Sulfur Content): The combustion of sulfur-containing organics generates sulfur oxides (

    
    ). Disposal facilities must utilize alkaline scrubbers to neutralize these acidic gases before environmental release.
    
  • The Acetic Acid Moiety (Acidity): As a carboxylic acid derivative, the compound is mildly corrosive and capable of participating in exothermic acid-base neutralizations. It must never be mixed with strong bases, cyanides, or sulfides, as this can lead to the rapid evolution of toxic gases or container pressurization.

IncinerationPathway Compound Halogenated & Sulfonated Waste (Contains Br, S) Incinerator High-Temperature Incineration (>1000°C) Compound->Incinerator Gases Combustion Gases (CO2, H2O, HBr, SOx) Incinerator->Gases DioxinWarning Risk: Halogenated Dioxins/Furans If temp is too low Incinerator->DioxinWarning Improper conditions Scrubber1 Alkaline Scrubber Neutralizes HBr & SOx Gases->Scrubber1 SafeRelease Safe Environmental Release (EPA Compliant) Scrubber1->SafeRelease

Caption: Mechanistic pathway illustrating the necessity of high-temperature incineration and alkaline scrubbing for halogenated/sulfonated waste.

Operational Handling & Experimental Workflows

Before reaching the disposal stage, the compound must be handled with precision to prevent aerosolization and accidental exposure.

Protocol 1: Safe Preparation of Reagent Stock Solutions

Causality: Dissolving solid halogenated acids requires controlled environments to prevent inhalation of particulate matter and to avoid exothermic solvent interactions.

  • Step 1: Environmental Control. Conduct all weighing and dissolution inside a certified fume hood. Ensure the face velocity is actively monitored (see Table 1).

  • Step 2: PPE Verification. Don chemical splash goggles, a flame-resistant lab coat, and 4-mil nitrile gloves.

  • Step 3: Weighing & Transfer. Use an analytical balance enclosed in a draft shield. Transfer the solid 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid using an anti-static spatula. Causality: Anti-static tools prevent the charged powder from aerosolizing or clinging to gloves, minimizing exposure risk.

  • Step 4: Dissolution. Slowly add the compound to your chosen solvent (e.g., Dichloromethane or DMSO). Agitate gently via magnetic stirring. Do not apply heat above 60°C unless actively monitored, as thermal degradation can prematurely release

    
     or 
    
    
    
    fumes.
  • Step 5: System Validation. Before removing the solution from the hood, wipe down the exterior of the volumetric flask with a solvent-dampened cloth to remove any microscopic solid residue.

Table 1: Quantitative PPE & Environmental Standards
Parameter / EquipmentSpecificationQuantitative Metric / Standard
Fume Hood Bypass or Variable Air Volume (VAV)Face velocity: 80–100 feet per minute (fpm)
Gloves Nitrile or NeopreneMinimum thickness: 4 mil (0.1 mm)
Eye Protection Chemical Splash GogglesANSI Z87.1 compliant
Storage Temperature Ambient15°C to 25°C (Avoid extreme heat)

Waste Segregation & Disposal Logistics

The most critical phase of handling 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is its end-of-life management. According to the , any compound containing F, Cl, Br, or I must be strictly segregated into designated "Halogenated Organic Waste" containers.

Furthermore, explicitly warn that mixing non-halogenated solvents with halogenated waste forces the entire volume to be classified as halogenated. Because halogenated waste costs approximately twice as much to dispose of, improper segregation creates severe logistical and financial burdens.

Protocol 2: Step-by-Step Disposal Methodology
  • Step 1: Waste Categorization. Identify the physical state of the waste. Whether it is a dry powder, dissolved in a halogenated solvent (like DCM), or dissolved in a non-halogenated solvent (like DMSO), the presence of the bromine atom dictates that the entire mixture is now Halogenated Organic Waste .

  • Step 2: Container Selection. Select a chemically compatible container, such as a High-Density Polyethylene (HDPE) carboy or a glass waste bottle. Causality: Do not use metal safety cans for this specific compound; its acidic nature can corrode metal over time, compromising container integrity.

  • Step 3: Segregation Check. Cross-reference the waste container's existing log. Ensure no strong bases, oxidizers, or heavy metals are present in the carboy.

  • Step 4: Transfer & Labeling. Use a funnel to transfer the liquid waste. Immediately cap the container. Fill out the hazardous waste tag explicitly listing "2-(5-Bromo-2-methanesulfonylphenyl)acetic acid" and note the approximate percentages of the solvents used.

  • Step 5: System Validation. Self-Validating Checkpoint: Before sealing the waste container for EHS pickup, verify the pH of the final waste mixture using an indicator strip. Ensure the pH is strictly between 5.5 and 9.5 if mixed with other acceptable organics, confirming no runaway acidic conditions persist unchecked.

WasteSegregation Start Waste Generated: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid CheckState What is the physical state? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidDisp Collect in compatible solid waste container (Halogenated Solid Waste) Solid->SolidDisp CheckSolvent Is the solvent halogenated? Liquid->CheckSolvent HaloSolvent Yes (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent No (e.g., DMSO, Methanol) CheckSolvent->NonHaloSolvent LiquidDisp Dispose in 'Halogenated Organic Waste' Liquid Carboy HaloSolvent->LiquidDisp MixWarning DO NOT MIX with Non-Halogenated Waste! Mixture becomes Halogenated. NonHaloSolvent->MixWarning MixWarning->LiquidDisp

Caption: Decision tree for the strict segregation of halogenated organic waste to prevent cross-contamination.

Table 2: Waste Segregation Compatibility Matrix
Waste CategoryCompatibility with 2-(5-Bromo...acetic acid)Causality / Reaction Risk
Halogenated Solvents (e.g., DCM)Highly Compatible Both require high-temp incineration with alkaline scrubbing.
Non-Halogenated Solvents (e.g., Acetone)Conditionally Compatible Mixing forces the entire volume to be classified as halogenated, drastically increasing disposal costs.
Aqueous Bases (e.g., NaOH)Incompatible Exothermic acid-base neutralization; risk of container pressurization and rupture.
Strong Oxidizers (e.g., Peroxides)Highly Incompatible Risk of violent oxidation of the organic framework and sulfur group.
Heavy Metals Incompatible Complicates incineration; requires separate precipitation/recovery workflows.

Spill Mitigation & Emergency Response

Even with rigorous protocols, accidental spills occur. The response must be immediate and chemically logical.

Protocol 3: Chemical Spill Cleanup Procedure
  • Step 1: Evacuation & Assessment. Evacuate personnel from the immediate area. If the spill involves more than 500 mL of a highly concentrated solution, contact your institutional EHS immediately.

  • Step 2: Containment. For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Causality: Do NOT use combustible materials like sawdust, as the acidic and organic nature of the mixture can create a fire hazard.

  • Step 3: Neutralization. If the spill is highly concentrated, lightly dust the area with a weak base (e.g., sodium bicarbonate) to neutralize the acetic acid moiety before absorption. Wait for effervescence (gas evolution) to cease.

  • Step 4: Collection. Use non-sparking tools to scoop the absorbed material into a heavy-duty, sealable hazardous waste bag. Label it immediately as "Halogenated Organic Spill Debris."

  • Step 5: System Validation. Wash the spill area with a mild detergent and water. Test the wash water with pH paper to ensure the surface has returned to a neutral pH (7.0) before allowing personnel to resume normal operations.

References

  • Hazardous Waste and Disposal Source: American Chemical Society (ACS) URL:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]

  • Hazardous Waste Segregation Guidelines Source: Bucknell University Environmental Health & Safety URL:[Link]

Personal protective equipment for handling 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

[1][2]

Executive Safety Summary

Immediate Action Card

  • Compound Type: Halogenated Aryl Sulfone / Carboxylic Acid.[1]

  • Physical State: Solid (typically off-white to pale yellow powder).[1][2]

  • Primary Hazards: Irritant (Skin, Eye, Respiratory) and Harmful (Oral/Dermal).[1][2]

  • Critical Control: Handle only in a certified chemical fume hood. Avoid dust generation.[1][2][3][4][5][6]

  • Emergency Response: In case of eye contact, rinse immediately for 15 minutes.[1][2][3][5] In case of spill, dampen with inert solvent before sweeping to avoid dust.[1][2]

Risk Assessment & Hazard Identification

As a specific intermediate (likely in the synthesis of DP1 antagonists like Laropiprant), direct GHS data may be sparse.[1][2] The following classification is derived from Structure-Activity Relationships (SAR) using the closely related thioether analog 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid (CAS 1784987-73-0) as a reference standard.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2]Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3][4]Warning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][4]Warning
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][4][6]Warning

Chemical Logic: The carboxylic acid moiety contributes to tissue irritation (pH < 3 in solution).[1][2] The aryl sulfone group increases polarity and metabolic stability but does not typically introduce explosive or acute toxic hazards compared to sulfonyl chlorides.[1][2] The aryl bromide is a heavy atom that increases lipophilicity, potentially aiding dermal absorption.[1][2]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational task.

TaskHand Protection (Glove Type)Eye ProtectionBody ProtectionRespiratory Protection
Weighing / Solid Transfer Double Nitrile (0.11 mm min.[1][2] thickness). Change immediately if contaminated.[1][2][4][5][6][7]Safety Goggles (tight-fitting) to prevent dust entry.[1][2]Lab Coat + Tyvek Sleeves (optional) to cover wrists.[1][2]N95/P95 Mask (if outside hood) or Fume Hood Sash at proper height.[1][2]
Dissolution / Solution Handling Nitrile (Standard).[1][2] Splash protection sufficient.[1][2]Safety Glasses with side shields.[1]Lab Coat (Cotton/Polyester blend).[1][2]Fume Hood (Standard).[1][2][8]
Spill Cleanup (Solid) Double Nitrile or Neoprene (for durability).[1][2]Safety Goggles .Lab Coat + Chemical Apron.[1][2][5][8]P100 Respirator if dust is visible and uncontained.[1]

Operational Handling Protocols

A. Weighing and Transfer (Solid State)[1][2]
  • Static Control: Sulfone-containing solids can be static-prone.[1][2] Use an anti-static gun or polonium strip if the powder disperses.[1]

  • Containment: Weigh inside a fume hood or a powder containment enclosure.[1] Do not weigh on an open bench.

  • Tools: Use disposable anti-static weighing boats and plastic spatulas (avoid metal if trace metal contamination is a concern for downstream catalysis).[1][2]

B. Solubilization Strategy

This compound has low water solubility due to the aryl bromide but is soluble in polar organic solvents.[1][2]

  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), Methanol.[1][2]

  • Protocol:

    • Add the solid to the vial first.

    • Add the solvent slowly down the side of the vial to minimize dusting.[1]

    • Vortex or sonicate.[1][2] (Note: Sulfones are thermally stable, but avoid heating >50°C during dissolution to prevent potential decarboxylation of the acetic acid arm).[1][2]

C. Reaction Setup
  • Inert Atmosphere: While the sulfone is stable, the carboxylic acid proton is labile.[1][2] Run reactions under Nitrogen or Argon if using strong bases (e.g., NaH, LiHMDS) to prevent side reactions.[1][2]

  • Stoichiometry: The molecular weight is approximately 307.16 g/mol .[1] Ensure precise calculation, accounting for the heavy bromine atom.

Workflow Visualization

The following diagram outlines the decision logic for safe handling and spill response.

SafeHandlingStartStart: Handling 2-(5-Bromo-2-methanesulfonylphenyl)acetic acidCheckStateCheck Physical StateStart->CheckStateSolidSolid (Powder)CheckState->SolidSolutionSolution (Dissolved)CheckState->SolutionWeighingWeighing Protocol:1. Fume Hood ONLY2. Anti-static Gun3. Double Nitrile GlovesSolid->WeighingSolventSelectSelect Solvent:DMSO, DMF, or MeOHSolution->SolventSelectTransferTransfer to Vessel:Use plastic spatulaAvoid metal contactWeighing->TransferDissolveDissolution:Add solvent to solidSonicate < 40°CTransfer->DissolveSolventSelect->DissolveSpillSpill Event?Dissolve->SpillCleanSolidSolid Spill:1. Dampen with PEG/Ethanol2. Scoop (No Dust)3. Waste Bin CSpill->CleanSolidPowderCleanLiqLiquid Spill:1. Absorb with Vermiculite2. Waste Bin CSpill->CleanLiqLiquid

Figure 1: Operational workflow for handling solid and solution states, including specific spill response paths.[1][2]

Waste Disposal

Disposal must adhere to local environmental regulations (RCRA in the US).[1][2]

  • Categorization: Classify as Halogenated Organic Acid Waste .

    • Why? The Bromine atom requires halogenated waste treatment (incineration at higher temperatures to prevent dioxin formation).[1][2] The Sulfur atom requires scrubbers for SOx emissions.[1]

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic neutralization).[1][2]

    • Do NOT mix with aqueous waste streams if possible (keep organic).[1][2]

  • Labeling: "Hazardous Waste - Toxic, Irritant. Contains: 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid."[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet for 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid (CAS 1784987-73-0).

    • Note: Cited as the primary structural analog for hazard extrapolation (Thioether precursor).[2]

  • PubChem. (2024).[1][2] Compound Summary for 2-(5-Bromo-2-methylphenyl)acetic acid (CAS 854646-94-9).

    • Note: Cited for general aryl acetic acid irritation profiles.[1]

  • National Institutes of Health (NIH). (2011).[1][2] Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia.

    • Note: Contextualizes the compound as a likely intermedi

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.